Phenylephrine
Beschreibung
This compound is an alpha-1 adrenergic receptor agonist used to treat hypotension, dilate the pupil, and induce local vasoconstriction. The action of this compound, or neo-synephrine, was first described in literature in the 1930s. this compound was granted FDA approval in 1939.
This compound is an alpha-1 Adrenergic Agonist. The mechanism of action of this compound is as an Adrenergic alpha1-Agonist.
This compound is a direct-acting sympathomimetic amine chemically related to adrenaline and ephedrine with potent vasoconstrictor property. This compound is a post-synaptic alpha-adrenergic receptor agonist that causes vasoconstriction, increases systolic/diastolic pressures, reflex bradycardia, and stroke output.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1952 and has 13 approved and 33 investigational indications.
An alpha-1 adrenergic agonist used as a mydriatic, nasal decongestant, and cardiotonic agent.
See also: Octopamine (related); this compound Hydrochloride (active moiety of); Midodrine (related) ... View More ...
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONNWYBIRXJNDC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61-76-7 (hydrochloride) | |
| Record name | Phenylephrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9023465 | |
| Record name | Phenylephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Freely soluble in water, FREELY SOL IN GLYCERIN /PHENYLEPHRINE HYDROCHLORIDE/ | |
| Record name | Phenylephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00388 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENYLEPHRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
59-42-7 | |
| Record name | (-)-Phenylephrine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylephrine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00388 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenylephrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylephrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLEPHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WS297W6MV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENYLEPHRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenylephrine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002182 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140-145 °C, 169-172 °C | |
| Record name | Phenylephrine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00388 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENYLEPHRINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3383 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Phenylephrine: A Technical Guide to a Selective Alpha-1 Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine is a synthetic sympathomimetic amine that functions as a potent and selective agonist for alpha-1 (α1) adrenergic receptors.[1][2] Structurally similar to epinephrine, it is widely utilized in clinical practice as a vasopressor to treat hypotension, particularly in settings of anesthesia-induced vasodilation and septic shock.[3] Its pharmacological effects are primarily mediated through the activation of α1-adrenergic receptors, leading to vasoconstriction and an increase in mean arterial pressure.[3] This technical guide provides an in-depth overview of the pharmacology of this compound, its mechanism of action, downstream signaling pathways, and detailed experimental protocols for its characterization.
Core Pharmacology: Data Summary
The selectivity and activity of this compound at the three subtypes of the α1-adrenergic receptor (α1A, α1B, and α1D) have been characterized through various in vitro pharmacological assays. The following table summarizes key quantitative data on its binding affinity, potency, and efficacy.
| Parameter | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | References |
| Binding Affinity (pKi) | 5.37 - 5.4 | 4.8 - 4.87 | 5.8 - 5.86 | [1] |
| Potency (pEC50) for Calcium Mobilization | 6.3 | 6.0 | 6.5 | |
| Potency (pEC50) for ERK1/2 Phosphorylation | 7.1 | 7.0 | 7.1 | |
| Intrinsic Efficacy (Emax) | High Efficacy Agonist | High Efficacy Agonist | High Efficacy Agonist |
Mechanism of Action and Signaling Pathways
This compound exerts its physiological effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gq alpha subunit. This activation initiates a well-defined intracellular signaling cascade.
Gq Signaling Pathway
Upon agonist binding, the α1-adrenergic receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Caption: this compound-activated α1-adrenergic receptor signaling via the Gq pathway.
Downstream ERK Activation
In addition to the canonical Gq pathway, α1-adrenergic receptor activation by this compound can also lead to the phosphorylation and activation of Extracellular Signal-Regulated Kinases (ERK1/2), which are members of the mitogen-activated protein kinase (MAPK) family. This can occur through PKC-dependent and independent mechanisms and plays a role in regulating gene expression and cellular growth.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound at α1-adrenergic receptors.
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptor subtypes using a competition binding assay with a radiolabeled antagonist, such as [3H]-prazosin.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest
-
[3H]-prazosin (Radioligand)
-
This compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor subtype. Homogenize cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of a non-radiolabeled antagonist like phentolamine (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of a fixed concentration of [3H]-prazosin (typically at its Kd concentration).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competition radioligand binding assay.
Calcium Mobilization Assay (FLIPR)
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a Fluorometric Imaging Plate Reader (FLIPR) and a calcium-sensitive fluorescent dye.
Materials:
-
Cells expressing the α1-adrenergic receptor subtype of interest
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 6)
-
Probenecid (anion transport inhibitor, optional)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
96- or 384-well black-walled, clear-bottom microplates
-
FLIPR instrument
Procedure:
-
Cell Plating: Seed cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution (containing the dye and optionally probenecid in assay buffer). Incubate for 1 hour at 37°C.
-
Compound Plate Preparation: Prepare a separate plate containing various concentrations of this compound in assay buffer.
-
FLIPR Assay:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.
-
Immediately begin recording the change in fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for a FLIPR-based calcium mobilization assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as a functional readout of Gq-coupled receptor activation.
Materials:
-
Cells expressing the α1-adrenergic receptor subtype
-
Cell culture medium
-
Stimulation buffer containing lithium chloride (LiCl)
-
This compound
-
IP1-d2 (labeled IP1) and anti-IP1 cryptate (antibody) (from a commercial kit, e.g., HTRF)
-
Lysis buffer
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating: Seed cells into the microplates.
-
Cell Stimulation: Remove the culture medium and add stimulation buffer containing LiCl. Then, add various concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Cell Lysis and Detection: Add the lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour. During this time, the labeled IP1-d2 and the IP1 produced by the cells will compete for binding to the anti-IP1 cryptate antibody.
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader. A higher concentration of cellular IP1 will result in a lower HTRF signal.
-
Data Analysis: Generate a standard curve using known concentrations of IP1. Use this curve to convert the HTRF signals from the experimental wells into IP1 concentrations. Plot the IP1 concentration against the log concentration of this compound to determine the EC50.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 in response to this compound stimulation by Western blotting.
Materials:
-
Cells expressing the α1-adrenergic receptor subtype
-
Serum-free cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture cells to near confluency and then serum-starve them overnight to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with various concentrations of this compound for a specific time (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
-
Imaging: Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and then re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total ERK. The ratio of phospho-ERK to total ERK is then plotted against the log concentration of this compound to determine the EC50.
Conclusion
This compound is a valuable pharmacological tool and clinical agent due to its selective agonist activity at α1-adrenergic receptors. This guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and detailed protocols for its in vitro characterization. The provided data and methodologies serve as a valuable resource for researchers and scientists in the fields of pharmacology and drug development who are investigating the α1-adrenergic system.
References
- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacological Effects of this compound are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Phenylephrine's Selectivity for Alpha-1 Adrenergic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine is a synthetic sympathomimetic amine widely utilized in clinical practice, primarily as a vasopressor to manage hypotension and as a nasal decongestant.[1] Its pharmacological effects are predominantly mediated through the activation of alpha-1 (α1) adrenergic receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[1][2] The α1-adrenergic receptor family is comprised of three distinct subtypes: α1A, α1B, and α1D, all of which are coupled to the Gq/11 family of G-proteins.[3] Upon agonist binding, these receptors activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This signaling cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to various physiological responses, most notably smooth muscle contraction.
While this compound is generally classified as a selective α1-adrenergic receptor agonist, its precise affinity and functional potency at each of the three subtypes are critical considerations in drug development and for understanding its therapeutic and off-target effects. This technical guide provides an in-depth analysis of this compound's selectivity profile, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.
Quantitative Analysis of this compound's Receptor Selectivity
The binding affinity and functional potency of this compound for the human α1A, α1B, and α1D adrenergic receptor subtypes have been characterized in various studies. The data presented below is derived from studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing each of the human receptor subtypes, providing a standardized cellular background for direct comparison.
Binding affinity is expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity of the ligand for the receptor. Functional potency is represented by the pEC50 value, the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value signifies greater potency of the agonist in eliciting a functional response, in this case, calcium mobilization.
| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) - Calcium Mobilization |
| α1A | 4.70 | 5.65 ± 0.04 |
| α1B | 4.87 | 5.89 ± 0.04 |
| α1D | 5.86 | 6.51 ± 0.05 |
| Data sourced from Proudman, et al. (2021). Values for pEC50 are presented as mean ± SEM. |
The data indicates that this compound exhibits the highest binding affinity for the α1D subtype, followed by the α1B and α1A subtypes. Similarly, its functional potency in initiating calcium mobilization is greatest at the α1D receptor, with progressively lower potency at the α1B and α1A subtypes.
Experimental Protocols
The determination of this compound's selectivity for α1-adrenergic receptor subtypes involves two primary types of assays: radioligand binding assays to measure affinity and functional assays to quantify potency.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of this compound for each α1-adrenergic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.
a. Cell Culture and Membrane Preparation:
-
CHO cells stably transfected with the gene encoding one of the human α1-adrenergic receptor subtypes (α1A, α1B, or α1D) are cultured to confluence.
-
Cells are harvested and subjected to homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
b. Binding Reaction:
-
In a 96-well plate, a fixed concentration of a high-affinity α1-adrenergic receptor radioligand (e.g., [3H]-prazosin) is incubated with the cell membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
The reaction is incubated at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
c. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
d. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value for this compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization
This assay measures the potency of this compound in stimulating a downstream signaling event, specifically the release of intracellular calcium, upon binding to each α1-adrenergic receptor subtype.
a. Cell Culture and Dye Loading:
-
CHO cells stably expressing one of the human α1-adrenergic receptor subtypes are seeded in a 96-well, black-walled, clear-bottom plate and grown to confluence.
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The cells are incubated in the dark at 37°C to allow for de-esterification of the dye within the cells.
b. Agonist Stimulation and Signal Detection:
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Baseline fluorescence is measured before the addition of the agonist.
-
Increasing concentrations of this compound are automatically added to the wells.
-
The fluorescence intensity is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium concentration.
c. Data Analysis:
-
The peak fluorescence response for each concentration of this compound is determined.
-
The data is normalized to the maximum response.
-
A concentration-response curve is generated, and the EC50 value is determined using non-linear regression.
Visualizing the Molecular Landscape
Signaling Pathway of α1-Adrenergic Receptors
The activation of α1-adrenergic receptors by this compound initiates a well-defined signaling cascade within the cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional characterization of alpha1-adrenoceptor subtypes in human subcutaneous resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vivo Hemodynamic Effects of Phenylephrine in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the cardiovascular effects of phenylephrine, a selective α1-adrenergic receptor agonist, in murine models. It covers the underlying signaling pathways, quantitative hemodynamic outcomes, and detailed experimental protocols for accurate in vivo assessment.
Core Mechanism: The α1-Adrenergic Signaling Pathway
This compound exerts its physiological effects by selectively binding to and activating α1-adrenergic receptors, which are G-protein-coupled receptors (GPCRs).[1] The primary signaling cascade initiated by this compound involves coupling to the Gq/11 family of G-proteins.[1][2] Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ).[1][3]
PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC). In vascular smooth muscle cells, this cascade ultimately leads to vasoconstriction, the primary mechanism behind this compound's hemodynamic effects.
Quantitative Hemodynamic Effects in Mice
Administration of this compound in mice characteristically induces a potent, dose-dependent increase in blood pressure due to systemic vasoconstriction. This hypertensive effect is often accompanied by a compensatory reflex bradycardia (a decrease in heart rate). The primary vascular effects of this compound lead to a significant increase in total peripheral resistance. While stroke volume may increase, this is often offset by the reduced heart rate, resulting in a negligible change in overall cardiac output.
Data Presentation
The following tables summarize quantitative data from published studies on the hemodynamic effects of this compound in mice.
Table 1: Hemodynamic Effects of a Single Intraperitoneal this compound Dose Data extracted from a study using anesthetized, mechanically ventilated mice.
| Parameter | Vehicle Control (Mean ± SEM) | This compound (Mean ± SEM) | % Change vs. Control |
| Systolic Blood Pressure (mmHg) | 85 ± 3 | 125 ± 5 | ~ +47% |
| Diastolic Blood Pressure (mmHg) | 60 ± 2 | 95 ± 4 | ~ +58% |
| Heart Rate (bpm) | 450 ± 15 | 350 ± 10 | ~ -22% |
| Stroke Volume (µL) | 30 ± 2 | 40 ± 3 | ~ +33% |
| Cardiac Output (mL/min) | 13.5 ± 1.0 | 14.0 ± 1.2 | No Significant Change |
| Total Peripheral Resistance (mmHg·min/mL) | 6.3 ± 0.5 | 8.9 ± 0.7 | ~ +41% |
Table 2: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) Data adapted from a study in conscious mice with arterial lines.
| This compound Dose (µg/kg, IV) | Increase in MAP (mmHg above baseline) |
| 0.5 | ~ +8 mmHg |
| 1.0 | ~ +15 mmHg |
| 2.0 | ~ +22 mmHg |
| 5.0 | ~ +30 mmHg |
| 10.0 | ~ +40 mmHg |
Experimental Protocols for Hemodynamic Assessment
Accurate measurement of hemodynamic parameters in mice requires meticulous experimental technique. The "gold standard" is the use of implantable telemetry devices for continuous monitoring in conscious, freely moving animals, which minimizes stress-induced artifacts. However, invasive catheterization in anesthetized animals and non-invasive tail-cuff methods are also widely used.
Method 1: Invasive Hemodynamic Monitoring via Arterial Catheterization/Telemetry
This protocol describes the surgical implantation of a pressure-sensing catheter into the carotid artery for direct and continuous measurement of blood pressure and heart rate.
I. Animal Preparation & Anesthesia
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, pentobarbital). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Maintain the mouse's core body temperature at 37°C using a homeothermic blanket system.
-
Shave and disinfect the ventral neck area with betadine and 70% alcohol.
-
Position the mouse in a supine position under a dissecting microscope.
II. Surgical Procedure (Carotid Artery Cannulation)
-
Make a 1.5 cm midline incision in the neck to expose the trachea and underlying muscles.
-
Carefully separate the salivary glands and retract surrounding tissue to isolate the left common carotid artery.
-
Pass three pieces of 6-0 or 7-0 non-absorbable suture under the isolated artery.
-
Use the most cranial suture to permanently ligate the artery. Use the most caudal suture to create a temporary occlusion by applying gentle tension.
-
Make a small incision in the arterial wall between the two sutures using micro-scissors.
-
Introduce the pressure-sensing catheter (e.g., from a PA-C10 transmitter) into the artery through the incision.
-
Advance the catheter tip towards the aortic arch.
-
Secure the catheter in place by tying the middle and caudal sutures around the vessel.
-
For telemetry, create a subcutaneous pocket along the flank or on the dorsum and place the transmitter body inside.
-
Close the skin incision with sutures or surgical clips.
III. Drug Administration & Data Acquisition
-
Allow the animal to recover from surgery. For telemetry studies, a recovery period of 10 days is recommended before data collection.
-
Establish a stable baseline recording of blood pressure and heart rate.
-
Administer this compound via the desired route (e.g., intraperitoneal, intravenous).
-
Record hemodynamic data continuously. For telemetry, data is captured remotely by a receiver platform as the animal moves freely in its home cage.
Method 2: Non-Invasive Blood Pressure Monitoring via Tail-Cuff Plethysmography
This method is widely used due to its non-invasive nature but requires careful acclimatization to minimize restraint-induced stress, which can significantly alter blood pressure.
I. Animal Acclimatization and Preparation
-
"Train" the mice to the procedure for several days prior to data collection to minimize stress.
-
Place the mouse in a restraining device.
-
Place the restrained mouse on a warming platform pre-heated to 32-35°C for 5-10 minutes to induce vasodilation of the tail artery, which is essential for signal detection.
II. Measurement Procedure
-
Place an occlusion cuff near the base of the tail and a volume-pressure recording (VPR) sensor cuff just distal to it.
-
Initiate the measurement cycle. The system automatically inflates the occlusion cuff to a suprasystolic pressure (e.g., 250 mmHg) and then slowly deflates it.
-
The VPR sensor detects the return of blood flow into the tail.
-
Systolic blood pressure is recorded at the first detection of arterial pulsations. Diastolic pressure is calculated based on changes in the pulsation waveform.
-
Perform multiple measurement cycles (e.g., 15-25 cycles), discarding the initial "acclimation" cycles (e.g., the first 5) from the final analysis.
III. Data Analysis
-
Average the readings from the accepted cycles to obtain the final blood pressure and heart rate values for that session.
-
Administer this compound and repeat the measurement procedure at desired time points.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study assessing the hemodynamic effects of this compound in mice using an invasive monitoring technique.
References
- 1. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling to Gq Signaling Is Required for Cardioprotection by an Alpha-1A-Adrenergic Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanisms of Phenylephrine-Induced Cardiac Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to a variety of physiological and pathological stimuli. While initially compensatory, sustained hypertrophy can transition to heart failure. Phenylephrine (PE), a selective α1-adrenergic receptor agonist, is widely used in experimental models to induce cardiac hypertrophy and study its underlying molecular mechanisms.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways and molecular events initiated by this compound that lead to the hypertrophic phenotype. It includes quantitative data on key hypertrophic markers, detailed experimental protocols for essential assays, and visual representations of the intricate signaling networks.
Core Signaling Pathways in this compound-Induced Cardiac Hypertrophy
This compound primarily signals through the Gαq-coupled α1-adrenergic receptor, initiating a cascade of intracellular events that converge on pro-hypertrophic gene expression and protein synthesis. The major signaling axes are detailed below.
Gαq-PLC-PKC Signaling Axis
Upon binding to the α1-adrenergic receptor, this compound activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates protein kinase C (PKC), a key mediator of cardiac hypertrophy.[3] IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
References
- 1. Early NADPH oxidase-2 activation is crucial in this compound-induced hypertrophy of H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent this compound requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Calcineurin-Dependent Transcriptional Pathway for Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phenylephrine in Modulating Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanisms by which phenylephrine, a selective α1-adrenergic receptor agonist, modulates synaptic plasticity. By synthesizing findings from cellular and molecular neuroscience, this document details the signaling pathways, experimental evidence, and quantitative effects of this compound on synaptic transmission, long-term potentiation (LTP), and long-term depression (LTD).
Executive Summary
This compound is a potent modulator of neuronal function, primarily through its activation of α1-adrenergic receptors (α1-ARs). This interaction initiates a cascade of intracellular events, fundamentally altering synaptic strength and efficacy. The activation of Gq-coupled α1-ARs leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] These second messengers trigger the release of calcium (Ca2+) from intracellular stores and activate protein kinase C (PKC), respectively, two critical events in the regulation of synaptic plasticity.[1][2][3]
Evidence demonstrates that this compound exerts both presynaptic and postsynaptic effects. Presynaptically, it has been shown to enhance the probability of glutamate release in brain regions like the medial prefrontal cortex, a process dependent on PKC. Postsynaptically, this compound is a key player in inducing a novel, Hebbian form of long-term depression (LTD) in the hippocampus, which requires the co-activation of NMDA receptors. This guide will dissect these mechanisms, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying signaling pathways.
Core Mechanism of Action: The α1-Adrenergic Receptor Signaling Cascade
The neuronal response to this compound is initiated by its binding to α1-adrenergic receptors, which are Gq-protein coupled receptors. This binding event triggers a well-defined signaling pathway that serves as the foundation for its effects on synaptic plasticity.
-
Gq Protein Activation: this compound binding induces a conformational change in the α1-AR, activating the associated Gq protein.
-
Phospholipase C (PLC) Stimulation: The activated Gq protein stimulates PLC.
-
Second Messenger Production: PLC catalyzes the cleavage of PIP2 into two second messengers: IP3 and DAG.
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3Rs) on the membrane of the endoplasmic reticulum (ER), which are ligand-gated Ca2+ channels. This binding opens the channels, causing a rapid release of Ca2+ from the ER into the cytoplasm, transiently increasing the intracellular calcium concentration ([Ca2+]i).
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased [Ca2+]i, activates Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, thereby modulating their activity and influencing synaptic function.
-
This compound's Influence on Synaptic Transmission and Plasticity
This compound modulates synaptic plasticity through distinct actions at both presynaptic and postsynaptic sites.
Presynaptic Modulation
Studies in the rat medial prefrontal cortex (mPFC) have shown that this compound significantly enhances glutamatergic transmission by increasing presynaptic glutamate release. This effect is attributed to an increase in both the probability of vesicle release and the number of vesicles released. This presynaptic potentiation is dependent on the activation of PKC.
In some systems, this compound has also been shown to have an indirect effect. It can be taken up by the norepinephrine transporter (NAT) into the presynaptic terminal, where it displaces norepinephrine (NA) from vesicular stores, leading to a [Ca2+]o-independent release of NA. This released NA can then act on surrounding adrenergic receptors.
Postsynaptic Modulation and Long-Term Depression (LTD)
Postsynaptically, this compound is a potent inducer of a specific form of long-term depression. In the CA1 region of the hippocampus, α1-AR activation induces an LTD that is Hebbian in nature, requiring coincident presynaptic activity and postsynaptic NMDA receptor activation. This α1-AR-mediated LTD is independent of classical LTD induced by low-frequency stimulation and proceeds through the ERK signaling pathway. The lack of change in the paired-pulse facilitation (PPF) ratio during this process suggests a postsynaptic mechanism of action.
In the ventral tegmental area (VTA), this compound has been shown to decrease the amplitude of GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs), indicating a modulation of inhibitory transmission as well.
Quantitative Data on this compound's Effects
The following tables summarize quantitative findings from key studies investigating the effects of this compound on synaptic transmission.
Table 1: Effects of this compound on Synaptic Parameters
| Parameter | Brain Region/Preparation | This compound Concentration | Observed Effect | Reference |
| Glutamate Release | Medial Prefrontal Cortex (Layer V/VI) | 10 µM | Significant enhancement of glutamatergic transmission | |
| IPSC Amplitude (evoked) | Ventral Tegmental Area (VTA) | 10 µM | Decrease in amplitude | |
| Spontaneous IPSC Frequency | Ventral Tegmental Area (VTA) | 10 µM | Decrease in frequency | |
| Paired-Pulse Ratio (GABAergic) | Ventral Tegmental Area (VTA) | 10 µM | Increase in ratio | |
| [3H]Norepinephrine Release | Mouse Vas Deferens | 0.3 - 30 µM | Significant, concentration-dependent enhancement | |
| L-type Ca2+ Current (ICa,L) | Cat Atrial Myocytes | 10 µM | 51.3% reversible increase | |
| Intracellular Ca2+ ([Ca2+]i) | Supraoptic Neurons | Not specified | Rapid, transient elevation | |
| Excitatory Field Potentials (EFPs) | Mouse Spinal Cord | 10 µM | Depression of EFPs |
Table 2: Pharmacological Antagonism of this compound's Effects
| Antagonist/Inhibitor | Target | This compound-Induced Effect | Result of Antagonism | Reference |
| Prazosin (1 µM) | α1-AR | Decreased GABAergic IPSC amplitude in VTA | Blocked the inhibitory effect | |
| Prazosin (20 µM) | α1-AR | Depression of EFPs in spinal cord | Prevented the depressant action | |
| Chelerythrine | Protein Kinase C (PKC) | Decreased GABAergic IPSC amplitude in VTA | Blocked the inhibitory effect | |
| Nisoxetine (10 µM) | Norepinephrine Transporter (NAT) | [3H]NA release from vas deferens | Completely prevented release | |
| Thapsigargin | SERCA pump (depletes ER Ca2+ stores) | Increased [Ca2+]i in supraoptic neurons | Essentially eliminated the Ca2+ rise |
Key Experimental Protocols
The following methodologies are central to investigating the effects of this compound on synaptic plasticity.
Brain Slice Electrophysiology
This technique is used to measure synaptic currents and potentials in a near-intact circuit.
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, mPFC) using a vibratome.
-
Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF.
-
Visualize neurons using an upright microscope with DIC optics.
-
Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3).
-
Record excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) by voltage-clamping the neuron (e.g., at -70 mV for EPSCs, 0 mV for IPSCs).
-
-
Stimulation and Drug Application:
-
Place a stimulating electrode near the recorded neuron to evoke synaptic responses.
-
To induce LTD or LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
Apply this compound and other pharmacological agents (e.g., prazosin) to the bath via the perfusion system at known concentrations.
-
Intracellular Calcium Imaging
This method visualizes changes in neuronal calcium concentration in response to stimuli.
-
Cell Loading:
-
Incubate brain slices or cultured neurons with a membrane-permeant calcium indicator dye, such as Fura-2 AM (e.g., 5 µM) for 30-60 minutes at 37°C. A non-ionic surfactant like Pluronic F-127 is often included to aid dye loading.
-
Wash the cells with fresh buffer to remove excess dye and allow for de-esterification.
-
-
Imaging:
-
Mount the preparation on a confocal or epifluorescence microscope equipped with a light source capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).
-
Perfuse this compound over the cells and record the time-lapse sequence of fluorescence changes.
-
-
Analysis:
-
Calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
Plot the ratio over time to visualize the calcium transient induced by this compound.
-
Neurotransmitter Release Assay
This biochemical assay quantifies the release of neurotransmitters from tissue preparations.
-
Preparation and Loading:
-
Isolate tissue rich in noradrenergic terminals, such as the mouse vas deferens or brain synaptosomes.
-
Incubate the tissue with a radiolabeled neurotransmitter, such as [3H]norepinephrine ([3H]NA), to allow for its uptake into presynaptic terminals.
-
-
Superfusion and Sample Collection:
-
Place the loaded tissue in a superfusion chamber and perfuse with a physiological buffer (e.g., Tyrode's solution).
-
Collect the perfusate in fractions at regular intervals (e.g., every 2-5 minutes).
-
After establishing a stable baseline of [3H]NA release, introduce this compound into the superfusion buffer.
-
-
Quantification:
-
Add a scintillation cocktail to each collected fraction.
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
Calculate the fractional rate of release for each period to determine the effect of this compound on neurotransmitter efflux.
-
Conclusion and Future Directions
This compound is a multifaceted modulator of synaptic plasticity, acting primarily through the α1-AR/Gq/PLC signaling pathway. Its ability to enhance presynaptic glutamate release and induce a postsynaptic, NMDA receptor-dependent form of LTD highlights its significant role in shaping synaptic circuits. The downstream activation of PKC and mobilization of intracellular calcium are central to these effects.
For drug development professionals, understanding these mechanisms is crucial. Targeting the α1-AR pathway could offer novel therapeutic strategies for conditions associated with aberrant synaptic plasticity. However, the complexity of its actions—including indirect effects via norepinephrine release and modulation of both excitatory and inhibitory systems—necessitates careful consideration.
Future research should aim to:
-
Elucidate the specific α1-AR subtypes (α1A, α1B, α1D) involved in different forms of synaptic plasticity.
-
Identify the full range of downstream PKC substrates that mediate this compound's effects on synaptic function.
-
Investigate how this compound interacts with other neuromodulatory systems (e.g., dopaminergic, serotonergic) to regulate plasticity in vivo.
A deeper understanding of these areas will further clarify the intricate role of this compound in the central nervous system and its potential as a pharmacological target.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances glutamate release in the medial prefrontal cortex through interaction with N-type Ca2+ channels and release machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Phenylephrine with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between phenylephrine and its primary targets, the α1-adrenergic G-protein coupled receptors (GPCRs). It delves into the downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols relevant to studying these interactions.
Introduction to this compound and its Primary GPCR Target
This compound is a synthetic sympathomimetic amine that functions as a selective agonist for α1-adrenergic receptors, which are members of the GPCR superfamily.[1][2] Its clinical utility as a vasopressor and nasal decongestant stems from its ability to induce vasoconstriction in peripheral blood vessels.[2] Unlike endogenous catecholamines such as norepinephrine and epinephrine, this compound exhibits high selectivity for α1-adrenoceptors with minimal activity at α2- or β-adrenergic receptors.[3] This selectivity makes it a valuable tool for dissecting α1-adrenergic signaling pathways in research settings.
The α1-adrenergic receptors are subdivided into three subtypes: α1A, α1B, and α1D, all of which couple to the Gq/11 family of G-proteins.[4] Upon agonist binding, these receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit, leading to its activation and the initiation of downstream signaling cascades.
Signaling Pathways Activated by this compound
The canonical signaling pathway initiated by this compound binding to α1-adrenergic receptors is the Gq/11 pathway, which leads to the activation of Phospholipase C (PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a key event in many of the physiological responses to this compound, including smooth muscle contraction.
DAG, in concert with the elevated intracellular calcium, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a variety of cellular proteins, leading to a diverse range of cellular responses.
Furthermore, this compound-induced GPCR activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinase (ERK) pathway. This pathway is implicated in the regulation of cell proliferation, differentiation, and survival.
Below are diagrams illustrating these key signaling pathways.
Caption: this compound-induced Gq signaling pathway.
Caption: this compound-induced ERK signaling pathway.
Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound for the α1-adrenergic receptor subtypes.
Table 1: this compound Binding Affinities (Ki) for α1-Adrenergic Receptor Subtypes
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| α1A | Rat | 6.01 | 977.24 | |
| α1A | Human | 4.70 | 20000 | |
| α1B | Hamster | 5.9 | 1258.93 | |
| α1B | Human | 4.87 | 13500 | |
| α1D | Human | 5.86 | 1380 |
Table 2: this compound Functional Potency (EC50) for α1-Adrenergic Receptor-Mediated Responses
| Response | System | pEC50 | EC50 (nM) | Reference |
| Agonist Potency (α1A) | Rat Vas Deferens | 5.78 | 1659.59 | |
| Calcium Mobilization (α1B) | Human, CHOK1 cells | 9.07 | 0.86 | |
| Calcium Mobilization (α1B) | Hamster, HEK293 cells | 8 | 10 | |
| L-type Ca2+ current | Cat Atrial Myocytes | - | 13600 |
Table 3: Antagonist Affinities (pA2) against this compound-Induced Responses
| Antagonist | Tissue | Response | pA2 | Reference |
| Prazosin | Rat Tail Arteries | Contraction | 8.5 | |
| 5-Methylurapidil | Rat Thoracic Aorta | Contraction | 7.8 | |
| Rec 15/2739 | Anesthetized Dog | Prostatic Pressure Increase | 8.74 |
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors.
Workflow Diagram:
Caption: Radioligand binding assay workflow.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the α1-adrenergic receptor subtype of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]prazosin) and a range of concentrations of unlabeled this compound.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to this compound, providing a functional measure of Gq-coupled receptor activation.
Workflow Diagram:
Caption: Calcium mobilization assay workflow.
Detailed Methodology:
-
Cell Culture: Plate cells endogenously or recombinantly expressing the α1-adrenergic receptor subtype of interest in a clear-bottom, black-walled multi-well plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at 37°C in the dark.
-
Washing: Gently wash the cells with buffer to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.
-
Agonist Addition: Add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope equipped with a camera.
-
Data Analysis: For each concentration of this compound, determine the peak fluorescence response. Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Western Blot for ERK Phosphorylation
This protocol is used to detect the activation of the ERK/MAPK signaling pathway by measuring the phosphorylation of ERK1/2 in response to this compound.
Workflow Diagram:
Caption: Western blot workflow for ERK phosphorylation.
Detailed Methodology:
-
Cell Culture and Serum Starvation: Culture cells to the desired confluency and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Cell Stimulation: Treat the cells with this compound at various concentrations or for different time points.
-
Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Signal Detection: Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody that recognizes total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative level of ERK phosphorylation.
Conclusion
This guide has provided a detailed examination of the interaction between this compound and its target G-protein coupled receptors, the α1-adrenergic receptors. The information presented, from the molecular signaling pathways and quantitative pharmacological data to the detailed experimental protocols, offers a robust resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of these fundamental interactions is crucial for the rational design of novel therapeutics targeting the adrenergic system.
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. The Pharmacological Effects of this compound are Indirect, Mediated by Noradrenaline Release from the Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Phenylephrine's Off-Target Effects in Cardiovascular Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylephrine, a synthetic sympathomimetic amine, is widely recognized in cardiovascular research and clinical practice as a selective α1-adrenergic receptor agonist.[1] Its primary, or "on-target," effects involve vasoconstriction and a corresponding increase in mean arterial pressure, making it a common agent for treating hypotension.[1][2] However, a growing body of evidence reveals that this compound's pharmacological profile is more complex, with several "off-target" effects that can significantly influence cardiovascular research outcomes. This technical guide provides an in-depth exploration of these off-target actions, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways to aid researchers in interpreting their findings and designing future studies.
On-Target Action: The α1-Adrenergic Pathway
This compound's principal mechanism of action is the selective activation of α1-adrenergic receptors on vascular smooth muscle. This interaction initiates a well-characterized signaling cascade, leading to vasoconstriction.[3]
Signaling Pathway for On-Target α1-Adrenergic Action
The binding of this compound to α1-adrenergic receptors triggers the activation of a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.[[“]]
References
Phenylephrine's Impact on Renal Blood Flow Dynamics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylephrine, a selective α1-adrenergic receptor agonist, is a potent vasopressor widely utilized in clinical practice to manage hypotension. Its mechanism of action involves the constriction of vascular smooth muscle, leading to an increase in systemic vascular resistance and blood pressure. However, its specific effects on the renal vasculature and the subsequent impact on renal blood flow dynamics are complex and context-dependent. This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's influence on renal perfusion, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in cardiovascular and renal pharmacology.
Mechanism of Action: Alpha-1 Adrenergic Receptor Signaling in Renal Vasculature
This compound exerts its primary effect on renal blood flow by activating α1-adrenergic receptors located on the vascular smooth muscle cells of renal arteries and arterioles.[1][2] This activation initiates a well-defined signaling cascade, leading to vasoconstriction and a subsequent reduction in renal blood flow under normotensive conditions.
The binding of this compound to the α1-adrenergic receptor, a Gq protein-coupled receptor, triggers the dissociation of the Gαq subunit. This subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, inducing the release of stored calcium (Ca2+) into the cytosol.[4] The elevated intracellular Ca2+ concentration is a primary driver of smooth muscle contraction.
Simultaneously, DAG, along with the influx of extracellular Ca2+, activates protein kinase C (PKC).[4] Activated PKC can contribute to vasoconstriction through multiple downstream pathways, including the phosphorylation of various proteins involved in the contractile apparatus and the regulation of ion channels.
Furthermore, recent evidence highlights the involvement of the RhoA/Rho-kinase (ROCK) pathway in this compound-induced vasoconstriction. Activation of the α1-adrenergic receptor can lead to the activation of RhoA, which in turn activates ROCK. ROCK phosphorylates and inhibits myosin light chain phosphatase, leading to an increase in myosin light chain phosphorylation and enhanced smooth muscle contraction.
The following diagram illustrates the signaling pathway of this compound in renal vascular smooth muscle cells.
Quantitative Data on Renal Hemodynamic Effects
The impact of this compound on renal blood flow (RBF), glomerular filtration rate (GFR), and renal vascular resistance (RVR) has been investigated in various preclinical and clinical settings. The following tables summarize the quantitative findings from key studies.
Table 1: Effects of this compound on Renal Blood Flow in Animal Models
| Species | Condition | This compound Dose | Change in Renal Blood Flow (RBF) | Reference |
| Dog | Sepsis | 5 µg/kg/min | -6% (decrease) | |
| Sheep | Normal | Infusion to increase MAP by ~25% | +13.9% (increase from 222 ± 53 to 271 ± 55 mL/min) | |
| Sheep | Sepsis | Infusion to restore MAP | +18.8% (increase from 293 ± 22 to 347 ± 100 mL/min) | |
| Rat | Conscious | 50 mg/kg/day (chronic infusion) | No significant change | |
| Rat | Sepsis (CLP model) | Bolus injection | Exacerbated reduction when pre-treated with K+ channel blockers |
Table 2: Effects of this compound on Renal Function Parameters in Humans
| Population | Condition | This compound Dose | Effect on Renal Parameters | Reference |
| Healthy Volunteers | Normotensive | High pressor dose (increase DBP by 25 mmHg) | Increased urinary volume and sodium excretion | |
| Hypertensive Patients | Mild Essential Hypertension | Low pressor dose (increase DBP by 12-15 mmHg) | Increased urinary volume and sodium excretion | |
| Renal Transplant Recipients | Postoperative Hypotension | As needed to maintain systolic blood pressure | Slower immediate normalization of creatinine, but no difference at discharge |
Detailed Experimental Protocols
Accurate assessment of this compound's impact on renal hemodynamics relies on robust and well-defined experimental methodologies. This section provides detailed protocols for key experimental techniques cited in the literature.
Measurement of Renal Blood Flow using an Electromagnetic Flow Probe in Rats
This protocol describes the surgical implantation of an electromagnetic flow probe for the chronic measurement of renal blood flow in conscious rats.
Materials:
-
Anesthesia (e.g., ketamine/xylazine mixture)
-
Surgical instruments
-
Electromagnetic flow probe (sized for rat renal artery)
-
Flowmeter
-
Surgical mesh
-
Suture material
-
Medical grade methacrylate
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and surgically prep the ventral midline, retroperitoneal, and midscapular areas.
-
Ventral Midline Incision: Make a ventral midline abdominal incision and extend it through the linea alba into the abdominal cavity.
-
Exposure of Renal Artery: Gently deflect the intestines to expose the left kidney and renal artery. Carefully dissect the renal artery free from surrounding adipose and connective tissue.
-
Flow Probe Placement:
-
Attach a small piece of surgical mesh to the back of the flow probe.
-
Slide the probe under the isolated renal artery.
-
Position the probe so the vessel is correctly aligned within the probe's lumen.
-
Secure the probe in place with a single suture around the cable.
-
-
Exteriorization of the Cable: Make a small incision in the body wall and pass the flow probe connector and cable through it.
-
Securing and Closing:
-
If necessary, suture the surgical mesh to the body wall to ensure proper probe alignment.
-
Apply a small amount of medical grade methacrylate to the probe and close the opening in the reflector.
-
Return the abdominal contents to their normal position and close the ventral midline incision in layers.
-
-
Subcutaneous Tunneling: Place the animal in a prone position and make a midscapular incision. Create a subcutaneous tunnel from the abdominal exit site to the midscapular incision and pull the connector through.
-
Finalization: Suture the connector to the skin at the midscapular exit site.
Measurement of Regional Renal Blood Flow using Microspheres in Dogs
The microsphere technique allows for the quantification of blood flow to different regions of the kidney.
Materials:
-
Radioactive or fluorescently labeled microspheres (e.g., 15 µm diameter)
-
Catheters for injection and reference blood sampling
-
Gamma counter or fluorescence detector
-
Tissue processing equipment
Procedure:
-
Catheterization: Under anesthesia, place a catheter into the left ventricle or ascending aorta for microsphere injection. Place another catheter in a peripheral artery (e.g., femoral artery) for reference blood sampling.
-
Microsphere Injection:
-
Thoroughly vortex the microsphere solution to ensure a uniform suspension.
-
Inject a known quantity of microspheres as a bolus into the left ventricle/aorta.
-
Simultaneously, begin withdrawing a reference blood sample from the arterial catheter at a constant, known rate.
-
-
Tissue and Blood Sample Collection:
-
After a sufficient time for microsphere distribution and lodging in the microvasculature, euthanize the animal.
-
Excise the kidneys and dissect them into specific regions of interest (e.g., cortex, medulla).
-
Collect the reference blood sample.
-
-
Quantification:
-
Measure the radioactivity or fluorescence of the tissue samples and the reference blood sample.
-
Calculate regional blood flow using the following formula:
-
Flow (mL/min/g) = (Counts per gram of tissue / Counts in reference blood sample) x Reference sample withdrawal rate (mL/min)
-
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. prepwatch.org [prepwatch.org]
- 3. [Effects of this compound on atrial natriuretic factor and the renin-aldosterone axis in normal patients and essential hypertensive patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Changes of intracellular calcium concentrations by this compound in renal arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Phenylephrine-Induced Hypertension Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational research on phenylephrine-induced hypertension models. This compound, a selective α1-adrenergic receptor agonist, is a cornerstone tool for inducing acute hypertension in preclinical research. Understanding the nuances of its application is critical for the accurate modeling of hypertensive states and the development of novel therapeutic agents. This guide details the experimental protocols, underlying signaling pathways, and quantitative data from key studies, presented in a clear and accessible format for laboratory application.
Core Concepts of this compound-Induced Hypertension
This compound primarily elicits its hypertensive effect through the activation of α1-adrenergic receptors on vascular smooth muscle cells.[1] This stimulation initiates a signaling cascade that results in vasoconstriction and a subsequent increase in total peripheral resistance, leading to a rapid elevation in blood pressure.[2][3] This model is particularly valuable for studying the direct vascular effects of compounds and for investigating physiological responses to acute hypertensive episodes.
Experimental Protocols
The following protocols are synthesized from foundational studies in rodent models. These methodologies provide a framework for establishing a reproducible this compound-induced hypertension model.
Acute Hypertensive Model in Mice
This protocol describes the induction of acute hypertension in mice for the integrated assessment of cardiovascular parameters.
Materials:
-
Male C57BL/6J mice (12-16 weeks old)
-
This compound hydrochloride (Sigma-Aldrich, P6126)
-
0.9% NaCl (vehicle)
-
Isoflurane
-
Endotracheal intubation equipment and mechanical ventilator
-
Solid-state catheter for blood pressure measurement
-
Flow probe for cardiac output measurement
-
Needle electrodes for ECG
-
Data acquisition system
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize mice with isoflurane (3% for induction, 1.5-2% for maintenance).
-
Perform endotracheal intubation and connect to a mechanical ventilator.
-
Insert a solid-state catheter into the aortic arch via the right carotid artery for continuous blood pressure monitoring.[4]
-
Place a flow probe around the ascending aorta to measure cardiac output.[4]
-
Attach needle electrodes to the extremities for electrocardiogram (ECG) recording.
-
-
Drug Administration:
-
Administer this compound at a dose of 0.3 mg/kg via intraperitoneal injection.
-
For control animals, administer an equivalent volume of 0.9% NaCl.
-
-
Hemodynamic Monitoring:
-
Continuously record blood pressure, cardiac output, and ECG before and after this compound or vehicle administration.
-
Calculate stroke volume and total peripheral resistance from the primary measurements.
-
Chronic Hypertensive Model in Rats
This protocol details a method for inducing a more sustained hypertensive state using continuous this compound infusion.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Osmotic minipumps
-
Surgical instruments for subcutaneous implantation
-
Telemetry system or tail-cuff method for blood pressure monitoring
Procedure:
-
Osmotic Pump Preparation and Implantation:
-
Fill osmotic minipumps with a this compound solution calculated to deliver a specific dose (e.g., 25 μ g/day ) over the desired period (e.g., 5 weeks).
-
Anesthetize the rats and subcutaneously implant the osmotic minipumps.
-
-
Blood Pressure Monitoring:
-
Monitor systolic blood pressure regularly using a tail-cuff system or continuously with an implanted telemetry device.
-
-
Tissue Collection and Analysis (Optional):
-
At the end of the study period, euthanize the animals and collect tissues of interest (e.g., aorta, mesenteric arteries) for further analysis, such as vascular reactivity studies or protein expression analysis.
-
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound-induced hypertension models, providing a comparative overview of the expected physiological changes.
| Parameter | Animal Model | This compound Dose & Route | Control/Baseline Value (mean ± SD/SEM) | This compound-Treated Value (mean ± SD/SEM) | Percentage Change | Reference |
| Systolic Blood Pressure | Mouse | 0.3 mg/kg, i.p. | Vehicle Group | Significantly Elevated (P < 0.0001) | - | |
| Diastolic Blood Pressure | Mouse | 0.3 mg/kg, i.p. | Vehicle Group | Significantly Elevated (P < 0.0001) | - | |
| Heart Rate | Mouse | 0.3 mg/kg, i.p. | Vehicle Group | Significantly Decreased (P < 0.0001) | - | |
| Stroke Volume | Mouse | 0.3 mg/kg, i.p. | Vehicle Group | Significantly Increased (P = 0.027) | - | |
| Cardiac Output | Mouse | 0.3 mg/kg, i.p. | Vehicle Group | Not Significantly Changed (P = 0.21) | - | |
| Total Peripheral Resistance | Mouse | 0.3 mg/kg, i.p. | Vehicle Group | Significantly Increased (P = 0.0006) | - | |
| Systolic Blood Pressure | Rat | 25 μ g/day , s.c. (5 weeks) | 127 ± 1 mmHg | 160 ± 2 mmHg | +26% | |
| Mean Arterial Pressure | Rat | Infusion | Baseline | ~2 times baseline | +100% | |
| Aortic Inner Diameter | Rat | Infusion | 2.3 mm | 2.6 mm | +13% |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a generalized experimental workflow are provided below using the DOT language for Graphviz.
This compound-Induced Vasoconstriction Signaling Pathway
Caption: Signaling cascade of this compound-induced vasoconstriction.
Generalized Experimental Workflow for this compound-Induced Hypertension Studies
Caption: A typical workflow for in vivo this compound studies.
Concluding Remarks
The this compound-induced hypertension model is a robust and highly utilized tool in cardiovascular research. Its acute and direct mechanism of action provides a clear window into the physiological and molecular responses to elevated blood pressure. By adhering to detailed and standardized protocols, researchers can ensure the generation of high-quality, reproducible data. The information presented in this guide serves as a foundational resource to aid in the design and execution of such studies, ultimately contributing to a deeper understanding of hypertension and the development of effective therapeutic interventions.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment of in vivo Hemodynamics Under Conditions of Controlled Heart Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phenylephrine Use in Isolated Aortic Ring Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing phenylephrine in isolated aortic ring experiments, a fundamental technique in cardiovascular pharmacology for assessing vascular reactivity. This document outlines the theoretical background, experimental protocols, and expected outcomes when studying this compound-induced vasoconstriction.
Introduction
This compound is a selective α1-adrenergic receptor agonist that is widely used in experimental pharmacology to induce vasoconstriction. In the context of isolated aortic ring preparations, this compound serves as a valuable tool to investigate the mechanisms of vascular smooth muscle contraction, assess endothelial function, and screen potential vasoactive compounds. Its action is primarily mediated through the Gq-coupled protein signaling pathway, leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.[1][2][[“]] Understanding the precise protocol for these experiments is crucial for obtaining reliable and reproducible data in drug development and cardiovascular research.
Signaling Pathway of this compound-Induced Vasoconstriction
This compound binding to the α1-adrenergic receptor on vascular smooth muscle cells initiates a well-defined signaling cascade. This process begins with the activation of a Gq protein, which in turn stimulates phospholipase C (PLC).[1][2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.
Experimental Protocols
Materials and Reagents
-
Animals: Male Wistar rats (250-300 g) are commonly used.
-
Chemicals & Reagents:
-
This compound hydrochloride
-
Acetylcholine chloride (for endothelium integrity check)
-
Potassium chloride (KCl) (for viability check)
-
Krebs-Henseleit Solution or Krebs-Ringer Bicarbonate Buffer (see table below for composition)
-
-
Equipment:
-
Organ bath system with isometric force transducers
-
Dissection microscope and tools
-
Carbogen gas (95% O2 / 5% CO2)
-
Data acquisition system
-
Table 1: Composition of Physiological Salt Solutions
| Component | Krebs-Henseleit Solution (mM) | Krebs-Ringer Bicarbonate (mM) |
| Sodium chloride (NaCl) | 118.4 | 120 |
| Potassium chloride (KCl) | 4.7 | 4.2 |
| Calcium chloride (CaCl2) | 2.5 | 1.3 |
| Magnesium sulfate (MgSO4) | 1.2 | 1.2 |
| Potassium dihydrogen phosphate (KH2PO4) | 1.2 | 1.19 |
| Sodium bicarbonate (NaHCO3) | 25.0 | 25 |
| Glucose | 11.1 | 5 |
Preparation Note: Dissolve salts in distilled water in the order listed. Prepare the solution fresh on the day of the experiment and continuously bubble with carbogen for at least 30 minutes before use to maintain a pH of 7.4 at 37°C.
Experimental Workflow
Detailed Protocol
1. Isolation and Preparation of Aortic Rings
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the descending thoracic aorta and place it in a petri dish with cold, oxygenated Krebs solution.
-
Under a dissection microscope, remove adhering connective and adipose tissue.
-
Cut the cleaned aorta into rings of 3-5 mm in length.
-
For endothelium-denuded experiments, gently rub the inner surface of the ring with a fine wire or wooden stick.
2. Mounting of Aortic Rings
-
Mount each aortic ring in an organ bath chamber containing Krebs solution maintained at 37°C and continuously gassed with carbogen.
-
Suspend the rings between two stainless steel hooks, with one fixed and the other connected to an isometric force transducer.
-
Apply a resting tension of approximately 1.5 g and allow the rings to equilibrate for 60-90 minutes.
-
During equilibration, wash the rings with fresh Krebs solution every 15-20 minutes.
3. Viability and Endothelium Integrity Checks
-
Viability Check: After equilibration, contract the rings with 80 mM KCl to ensure tissue viability. This response can also be used for data normalization.
-
Wash the rings thoroughly and allow them to return to baseline tension.
-
Endothelium Integrity Check: Pre-contract the rings with a submaximal concentration of this compound (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM). A relaxation of over 60% indicates an intact endothelium. For endothelium-denuded rings, relaxation should be minimal.
-
Wash the rings and allow them to return to baseline.
4. Generation of this compound Concentration-Response Curve
-
Prepare a stock solution of this compound.
-
Add this compound to the organ bath in a cumulative manner, typically starting from 10⁻⁹ M and increasing in logarithmic increments up to 10⁻⁵ M.
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Record the isometric tension at each concentration.
Data Presentation and Analysis
The contractile responses to this compound are typically expressed as a percentage of the maximal contraction induced by KCl. The data from the concentration-response curve can be plotted on a semi-logarithmic graph, with the this compound concentration on the x-axis (log scale) and the contractile response on the y-axis. From this curve, two key parameters can be determined:
-
EC50: The molar concentration of this compound that produces 50% of the maximal response.
-
Emax: The maximum contractile response elicited by this compound.
Table 2: Representative Quantitative Data for this compound in Rat Aortic Rings
| Parameter | Value (Mean ± SEM) | Species/Condition | Reference |
| pEC50 | 5.77 | Wistar Rat | |
| pEC50 | 5.46 ± 0.31 | Wistar Rat | |
| Emax | 210 ± 28 mg (at 10⁻⁷ M) | Sprague-Dawley Rat | |
| Emax | 1.31 ± 0.09 g/mg dry wt | Rat |
Note: EC50 and Emax values can vary depending on the specific experimental conditions, including rat strain, age, and the presence or absence of endothelium.
Conclusion
The isolated aortic ring preparation is a robust and reliable model for studying the vasoconstrictor effects of this compound. By following these detailed protocols, researchers can obtain high-quality, reproducible data on vascular reactivity. This information is essential for advancing our understanding of cardiovascular physiology and for the preclinical evaluation of novel therapeutic agents.
References
Application Notes and Protocols for Phenylephrine Dose-Response Studies in In Vitro Smooth Muscle Preparations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenylephrine is a selective α1-adrenergic receptor agonist widely utilized in pharmacology to study the physiological responses of smooth muscle.[1][[“]][3] Its primary mechanism of action involves the activation of α1-adrenergic receptors on vascular smooth muscle cells, leading to vasoconstriction.[1][[“]] This response is mediated by a signaling cascade that results in an increase in intracellular calcium concentrations, ultimately causing muscle contraction. Understanding the dose-response relationship of this compound is crucial for characterizing the function of the sympathetic nervous system and for the development of novel therapeutics targeting vascular tone.
These application notes provide a detailed protocol for conducting this compound dose-response curve experiments using isolated smooth muscle preparations in an organ bath system. This classical pharmacological technique remains an indispensable tool due to its simplicity, reproducibility, and the physiological relevance of its results.
Signaling Pathway of this compound in Smooth Muscle
This compound primarily exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a downstream signaling cascade. The α1-receptor, upon agonist binding, activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the cross-bridge cycling between actin and myosin filaments and resulting in smooth muscle contraction. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which can contribute to the sustained phase of contraction through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.
Experimental Protocols
Materials and Reagents
-
Isolated Tissue: Thoracic aorta or other vascular smooth muscle from rats or other suitable animal models.
-
Physiological Salt Solution (PSS): Krebs-bicarbonate solution is commonly used. The composition is as follows (in mM): NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
This compound Hydrochloride: Stock solutions should be prepared in distilled water and protected from light.
-
Gas Mixture: 95% O2 / 5% CO2 (Carbogen) to maintain the physiological pH and oxygenation of the PSS.
-
Isolated Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
Experimental Workflow
The general workflow for an isolated organ bath experiment involves tissue preparation, mounting, equilibration, viability testing, and the cumulative addition of the agonist to construct a dose-response curve.
Detailed Protocol
-
Preparation of Physiological Salt Solution (PSS): Prepare fresh Krebs-bicarbonate solution on the day of the experiment and continuously bubble it with 95% O2 / 5% CO2. Maintain the temperature of the PSS at 37°C.
-
Tissue Dissection and Preparation:
-
Euthanize the animal according to institutionally approved protocols.
-
Carefully dissect the thoracic aorta and place it in a petri dish containing cold, oxygenated PSS.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length. For some studies, the endothelium may be denuded by gently rubbing the intimal surface with a fine wire or wooden stick.
-
-
Mounting the Tissue:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in a water-jacketed organ bath containing 10-25 mL of PSS maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to a force-displacement transducer to measure isometric tension.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams. During this period, wash the tissues with fresh PSS every 15-20 minutes.
-
After equilibration, assess the viability of the smooth muscle by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl). This is often referred to as a "wake-up" challenge.
-
Wash the tissues with fresh PSS to allow them to return to baseline tension.
-
-
Generation of this compound Dose-Response Curve:
-
Once the baseline tension is stable, begin the cumulative addition of this compound to the organ bath.
-
Start with a low concentration (e.g., 10⁻⁹ M) and increase the concentration in logarithmic or semi-logarithmic increments (e.g., 10⁻⁸ M, 10⁻⁷ M, etc.) up to a maximal concentration (e.g., 10⁻⁴ M).
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
-
-
Data Acquisition and Analysis:
-
Record the isometric tension continuously using a data acquisition system.
-
The contractile response to each concentration of this compound is typically expressed as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl) or as a percentage of the maximal response to this compound itself.
-
Plot the contractile response against the logarithm of the this compound concentration to generate a sigmoidal dose-response curve.
-
From this curve, key pharmacological parameters such as the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) can be determined using non-linear regression analysis.
-
Data Presentation
The following tables summarize quantitative data for this compound-induced smooth muscle contraction from various studies. These values can vary depending on the specific tissue, species, and experimental conditions.
Table 1: EC50 and Maximal Response (Emax) of this compound in Various Smooth Muscle Preparations
| Tissue | Species | EC50 (M) | Maximal Response (Emax) | Reference |
| Thoracic Aorta | Rat | 1.70 x 10⁻⁶ | Not specified | |
| Thoracic Aorta | Rabbit | 2.10 x 10⁻⁷ (Norepinephrine) | 30% decrease after epinephrine infusion | |
| Aortic Rings | Rat | 4.43 x 10⁻⁸ | Not specified | |
| Small Artery (longitudinal) | Goat | Not specified | Relaxation observed | |
| Small Artery (circular) | Goat | > 10⁻⁵ | Contraction at 100 µM | |
| Aorta (circular & longitudinal) | Goat | > 10⁻⁵ | Contraction at 100 µM | |
| Corpus Cavernosum | Human | Not specified | Increased efficacy in older patients |
Table 2: Experimental Conditions for In Vitro Smooth Muscle Studies
| Parameter | Value/Condition | Reference |
| Temperature | 37°C | |
| Gas Mixture | 95% O2 / 5% CO2 | |
| Resting Tension | 1-2 g | |
| Equilibration Time | 60 minutes | |
| This compound Concentration Range | 10⁻⁸ M to 10⁻⁴ M | |
| Washout Frequency (Equilibration) | Every 10-20 minutes |
Conclusion
The in vitro organ bath technique is a robust method for characterizing the pharmacological effects of substances like this compound on smooth muscle function. The protocols and data presented here provide a comprehensive guide for researchers to design and execute dose-response studies. Careful adherence to the experimental details is critical for obtaining reliable and reproducible results that can contribute to our understanding of vascular physiology and the development of new drugs.
References
Application Notes and Protocols for Preparing Phenylephrine Stock Solution in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine is a potent and selective α1-adrenergic receptor agonist widely utilized in biomedical research to investigate the sympathetic nervous system, cardiovascular physiology, and related signaling pathways.[1][[“]] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive guide to the chemical properties, proper preparation, and storage of this compound hydrochloride stock solutions for laboratory use.
This compound Hydrochloride: Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound hydrochloride is essential for its proper handling and use in experimental settings.
| Property | Value | References |
| Chemical Formula | C₉H₁₃NO₂·HCl | |
| Molecular Weight | 203.67 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | ||
| Water | Freely soluble (≥100 mg/mL) | [3] |
| Ethanol | Freely soluble (~25 mg/mL) | |
| DMSO | Soluble (~20 mg/mL) | |
| Dimethylformamide (DMF) | Soluble (~20 mg/mL) | |
| Stability | Stable in crystalline form when protected from light. Aqueous solutions are sensitive to light and oxidation. | |
| Storage (Crystalline Solid) | -20°C for long-term storage (≥ 4 years). |
Experimental Protocols
Preparation of a 10 mM Aqueous this compound Hydrochloride Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound hydrochloride, a common concentration for in vitro studies.
Materials:
-
This compound Hydrochloride (MW: 203.67 g/mol )
-
Nuclease-free water or appropriate buffer (e.g., PBS, pH 7.2)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile, light-protecting storage tubes (e.g., amber microcentrifuge tubes)
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound hydrochloride:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 203.67 g/mol = 0.02037 g = 20.37 mg
-
-
Weighing: Carefully weigh out 20.37 mg of this compound hydrochloride powder using a calibrated analytical balance and transfer it to a sterile conical tube.
-
Dissolution: Add 10 mL of nuclease-free water or your desired buffer to the conical tube containing the this compound hydrochloride.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm sterile filter into a new sterile conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting tubes (e.g., 100 µL or 500 µL per tube). This minimizes repeated freeze-thaw cycles and light exposure. Store the aliquots at -20°C for long-term use. Aqueous solutions should not be stored for more than one day at room temperature.
Preparation of Working Solutions for In Vitro Assays
For most cell-based or tissue bath experiments, the 10 mM stock solution will need to be further diluted to the desired final concentration in the appropriate experimental buffer or media.
Example Dilution for a 10 µM Working Solution:
To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
(10,000 µM)(V₁) = (10 µM)(1000 µL)
-
V₁ = 1 µL
-
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of your experimental buffer or media.
Note on Concentrations for Specific Assays:
-
In vitro cell culture experiments: Typical final concentrations can range from 1 µM to 100 µM, depending on the cell type and the specific response being measured.
-
Isolated organ bath experiments: For tissues like rat aorta, cumulative concentrations from 10⁻⁸ M to 10⁻⁴ M are often used to generate concentration-response curves. A common initial challenge concentration is 10⁻⁵ M.
This compound Signaling Pathway
This compound selectively activates α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs) linked to the Gq family of G proteins. The activation of this pathway leads to a cascade of intracellular events, primarily resulting in an increase in intracellular calcium concentration and the activation of Protein Kinase C (PKC).
Experimental Workflow for Preparing this compound Solutions
The following diagram outlines the general workflow for preparing this compound stock and working solutions for laboratory experiments.
References
Application Notes: Utilizing Phenylephrine for the Study of Calcium Signaling in Primary Neurons
Introduction
Phenylephrine (PE) is a selective α1-adrenergic receptor (α1-AR) agonist widely used in neuroscience research to investigate Gq protein-coupled receptor (GPCR) signaling pathways and their impact on intracellular calcium ([Ca2+]i) dynamics.[[“]][2] As α1-ARs are predominantly coupled to the Gq/11 family of G proteins, their activation by this compound initiates a well-characterized signaling cascade that leads to the mobilization of calcium from intracellular stores, making it an invaluable tool for studying neuronal excitability, synaptic plasticity, and neurotransmitter release.[3][4] These application notes provide a comprehensive overview and detailed protocols for using this compound to probe calcium signaling in primary neuronal cultures.
Mechanism of Action
This compound exerts its effects by binding to α1-adrenergic receptors, which triggers the activation of Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytosol. This initial Ca2+ transient can be followed by sustained calcium oscillations, which often depend on both the periodic release from the ER and the influx of extracellular calcium to replenish intracellular stores.
Caption: this compound-induced α1-adrenergic receptor signaling cascade.
Experimental Protocols
Protocol 1: Primary Neuronal Culture Preparation
This protocol provides a general framework for establishing primary cortical neuron cultures. Specifics may vary based on the neuronal type and animal model.
Materials:
-
E18 mouse or rat embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain dissociation system
-
Plating medium (e.g., Neurobasal medium with B27 supplement, Glutamax, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated glass coverslips or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Coating: Coat culture vessels (15mm glass coverslips are recommended for high-resolution imaging) with Poly-D-lysine or a similar substrate and incubate overnight. Rinse thoroughly with sterile water before use.
-
Dissection: Dissect cortices from E18 embryos in ice-cold dissection medium.
-
Dissociation: Mince the tissue and digest with a papain solution according to the manufacturer's instructions to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension, resuspend in pre-warmed plating medium, and count viable cells. Plate neurons at a desired density (e.g., 1.8–2×10^5 cells/coverslip) onto the coated coverslips.
-
Maintenance: Incubate cultures at 37°C in a humidified 5% CO2 atmosphere. Perform partial media changes every 2-3 days. Calcium imaging experiments are typically performed on mature cultures (DIV 10-14).
Protocol 2: Calcium Imaging with Fura-2 AM
This protocol details the measurement of this compound-induced [Ca2+]i changes in primary neurons using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Mature primary neuronal cultures on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological saline
-
This compound stock solution
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and emission detection around 505-510 nm.
Procedure:
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (e.g., 2-5 µM Fura-2 AM) with 0.02% Pluronic F-127 to aid dye solubilization.
-
Remove culture medium from the coverslips and wash once with HBSS.
-
Incubate the neurons in the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove excess extracellular dye.
-
Incubate the loaded cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on the microscope stage, continuously superfusing with HBSS.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and recording emission at ~510 nm.
-
Record a stable baseline for 2-5 minutes.
-
-
Stimulation and Data Acquisition:
-
Introduce this compound into the perfusion solution at the desired final concentration.
-
Continue recording the fluorescence changes for the duration of the experiment to capture the peak response and any subsequent oscillations.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm (F340/F380) is calculated. This ratio is directly proportional to the intracellular calcium concentration.
-
Analyze parameters such as baseline [Ca2+]i, peak amplitude of the response, frequency of oscillations, and the area under the curve. A positive response is often defined as an increase in the 340:380 ratio of more than 10% from the baseline level.
-
Caption: Experimental workflow for this compound-induced calcium imaging.
Data Presentation
Quantitative data from studies using this compound to modulate neuronal calcium signaling are summarized below.
Table 1: Dose-Response and Kinetic Parameters of this compound
| Parameter | Concentration | Cell Type | Observed Effect | Citation |
| Resting [Ca2+]i | N/A | Canine PASMCs | 96 ± 4 nmol/L | |
| Peak [Ca2+]i | 10 µM | Canine PASMCs | 650 ± 26 nmol/L | |
| Oscillation Frequency | 10 µM | Canine PASMCs | 1.35 ± 0.07 transients/min | |
| Dose Range | 30 nM - 100 µM | Canine PASMCs | Dose-dependent increase in oscillation amplitude and frequency | |
| EC50 | 13.6 µM | Cat Atrial Myocytes | Stimulation of L-type Ca2+ current | |
| Off-Target Effect | > 10 mM | Trigeminal Ganglion Neurons | Activation of TRPV1 receptors |
*PASMCs: Pulmonary Artery Smooth Muscle Cells, a non-neuronal cell type often used to study α1-AR signaling, providing valuable reference data.
Table 2: Pharmacological Modulation of this compound-Induced Calcium Response
| Agent | Target | Concentration | Effect on PE Response | Citation |
| Prazosin | α1-AR Antagonist | 50 nM - 1 µM | Abolished PE-induced oscillations and IPSC inhibition | |
| U73122 | Phospholipase C Inhibitor | 0.1 - 10 µM | Dose-dependent attenuation of oscillations | |
| Thapsigargin | SERCA Pump Inhibitor | 1 µM | Abolished oscillations by depleting ER Ca2+ stores | |
| 2-APB | IP3 Receptor Blocker | 75 µM | Prevented all PE-induced Ca2+ waves | |
| Nifedipine | L-type Ca2+ Channel Blocker | 1 µM | Reduced frequency but not amplitude of oscillations | |
| SKF96365 | Store-Operated Channel Blocker | 50 µM | Abolished nifedipine-insensitive oscillations |
Considerations and Troubleshooting
-
Cell Health: Ensure primary cultures are healthy and have formed mature networks, as this is critical for observing robust and reproducible calcium signaling.
-
Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to receptor desensitization. Plan experiments to minimize pre-exposure.
-
Off-Target Effects: While this compound is selective for α1-ARs, extremely high concentrations (>10 mM) can activate other channels, such as TRPV1, leading to confounding results.
-
Indicator Choice: Fura-2 is a ratiometric dye, which controls for variations in dye loading, cell thickness, and illumination intensity. Genetically encoded calcium indicators (GECIs) like GCaMP can also be used for long-term or targeted expression studies.
References
- 1. consensus.app [consensus.app]
- 2. ahajournals.org [ahajournals.org]
- 3. α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple α1-adrenergic receptor subtypes support synergistic stimulation of vasopressin and oxytocin release by ATP and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALPHA-1 ADRENORECEPTORS MODULATE GABA RELEASE ONTO VENTRAL TEGMENTAL AREA DOPAMINE NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenylephrine Infusion in Animal Models of Septic Shock
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of phenylephrine infusion in preclinical animal models of septic shock. The information is intended to guide researchers in designing and executing studies to investigate the efficacy and mechanisms of action of this compound and other vasopressors in a controlled experimental setting.
Overview and Rationale
Septic shock is a life-threatening condition characterized by persistent hypotension despite adequate fluid resuscitation, leading to tissue hypoperfusion. Vasopressors are a cornerstone of septic shock management, and this compound, a selective α1-adrenergic receptor agonist, is frequently used to increase mean arterial pressure (MAP).[1][2] Preclinical animal models are essential for understanding the pathophysiology of septic shock and for evaluating novel therapeutic interventions.[3][4][5] The protocols outlined below describe the induction of septic shock in rodents and larger animals, followed by the administration and monitoring of a continuous this compound infusion.
Experimental Protocols
Animal Models of Septic Shock
The two most common methods for inducing septic shock in animal models are Cecal Ligation and Puncture (CLP) and the administration of lipopolysaccharide (LPS).
2.1.1. Cecal Ligation and Puncture (CLP) Model (Rat/Mouse)
The CLP model is considered the gold standard for sepsis research as it closely mimics the polymicrobial nature of clinical sepsis.
Materials:
-
Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 3-0 silk)
-
Sterile needle (e.g., 18-21 gauge for rats, 21-25 gauge for mice)
-
Buprenorphine for analgesia
-
Warming pad
Procedure:
-
Anesthetize the animal and shave the abdominal area.
-
Make a 2-3 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The severity of sepsis can be modulated by the length of the ligated cecum (a longer ligation results in more severe sepsis).
-
Puncture the ligated cecum once or twice with the sterile needle.
-
Gently squeeze the cecum to extrude a small amount of fecal content.
-
Return the cecum to the peritoneal cavity and close the abdominal wall in two layers.
-
Administer subcutaneous buprenorphine for post-operative analgesia.
-
Resuscitate the animal with 30-50 mL/kg of pre-warmed sterile saline administered subcutaneously.
-
Allow the animal to recover on a warming pad.
2.1.2. Lipopolysaccharide (LPS) Induced Endotoxemia Model (Mouse/Rat)
The LPS model induces a rapid and potent inflammatory response, mimicking the hyperinflammatory state of septic shock.
Materials:
-
Male C57BL/6 mice (20-25g) or Sprague-Dawley rats (250-300g)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Syringes and needles for injection
Procedure:
-
Prepare a stock solution of LPS in sterile saline. The dose of LPS required to induce septic shock varies depending on the animal strain and serotype of LPS, but typically ranges from 5-15 mg/kg for mice and rats.
-
Administer the LPS solution via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Monitor the animals closely for signs of endotoxemia, which typically develop within 1-2 hours.
This compound Infusion Protocol
This protocol details the preparation and administration of a continuous this compound infusion.
Materials:
-
This compound hydrochloride
-
Sterile 5% Dextrose in Water (D5W) or 0.9% Sodium Chloride (Normal Saline)
-
Infusion pump
-
Catheters (e.g., carotid artery and jugular vein)
-
Vascular access ports (optional)
Procedure:
-
Catheterization: Prior to or following the induction of sepsis, surgically implant catheters into the carotid artery for continuous blood pressure monitoring and the jugular vein for drug infusion.
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound. For a standard infusion, a common practice is to dilute 10 mg of this compound in 250 mL of D5W or normal saline to achieve a concentration of 40 µg/mL.
-
-
Initiation of Infusion:
-
Once septic shock is established (typically defined as a drop in Mean Arterial Pressure (MAP) to <65 mmHg despite fluid resuscitation), initiate the this compound infusion.
-
The starting infusion rate is typically between 0.5 and 5 µg/kg/min.
-
-
Titration:
-
Titrate the infusion rate to achieve and maintain the target MAP, which is generally between 65 and 75 mmHg.
-
Adjust the dose in increments of 0.5-1 µg/kg/min every 10-15 minutes until the target MAP is reached.
-
Hemodynamic Monitoring
Continuous monitoring of hemodynamic parameters is crucial for assessing the response to this compound.
Parameters to Monitor:
-
Mean Arterial Pressure (MAP): Monitored continuously via an arterial catheter.
-
Heart Rate (HR): Monitored continuously via ECG or arterial pressure waveform.
-
Cardiac Output (CO): Can be measured using techniques such as thermodilution or transonic flow probes.
-
Central Venous Pressure (CVP): Monitored via a central venous catheter to guide fluid resuscitation.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound in animal models of septic shock.
Table 1: Hemodynamic Effects of this compound Infusion in Animal Models of Septic Shock
| Animal Model | Sepsis Induction | This compound Dose | Change in MAP | Change in HR | Change in CO | Reference |
| Ovine | Live E. coli | Titrated to restore baseline MAP | Restored to baseline | Decreased | Decreased | |
| Porcine | Fecal Peritonitis | 3.1 ± 1.0 µg/kg/min | Increased from 69 to 85 mmHg | Not reported | No significant change | |
| Canine | Intraperitoneal E. coli | 0.2-2.0 µg/kg/min | Dose-dependent increase | Dose-dependent decrease | Not reported | |
| Rat | CLP | Not specified | Improved | Not reported | Improved |
Table 2: Effects of this compound on Inflammatory Cytokines in Animal Models of Sepsis
| Animal Model | Sepsis Induction | This compound Treatment | Change in TNF-α | Change in IL-6 | Change in IL-10 | Reference |
| Rat | CLP | This compound | Decreased | Decreased | Not reported | |
| Mouse | LPS | 50 µg/kg/min infusion | Reduced | Reduced | Increased | |
| Human (LPS challenge) | LPS | 0.5 µg/kg/min infusion | No significant change | No significant change | Enhanced |
Table 3: Survival Analysis in Animal Models of Septic Shock with Vasopressor Treatment
| Animal Model | Sepsis Induction | Vasopressor | Outcome | Reference |
| Canine | Intraperitoneal E. coli | Norepinephrine | Beneficial effect on survival | |
| Canine | Intraperitoneal E. coli | Epinephrine | Harmful effect on survival | |
| Human (clinical study) | Septic Shock | This compound | Associated with increased mortality, especially with tachycardia | |
| Rat | CLP | This compound | Improved survival |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway in Sepsis
This compound exerts its vasoconstrictive effects primarily through the activation of α1-adrenergic receptors on vascular smooth muscle cells. In the context of sepsis, this compound has also been shown to modulate inflammatory signaling pathways.
Caption: this compound signaling in septic cardiomyopathy.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in an animal model of septic shock.
Caption: Experimental workflow for a septic shock study.
References
Application of Phenylephrine in High-Throughput Screening Assays: A Guide for Researchers
Introduction
Phenylephrine, a selective alpha-1 adrenergic receptor agonist, is a critical tool in high-throughput screening (HTS) for the discovery and development of novel therapeutics targeting this receptor class. Its well-characterized mechanism of action, involving the Gq-coupled signaling pathway and subsequent mobilization of intracellular calcium, makes it an ideal reference compound for validating and optimizing HTS assays. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing this compound in HTS campaigns.
Activation of the alpha-1 adrenergic receptor by this compound initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium is a robust and readily detectable signal in cell-based HTS assays.
Signaling Pathway of this compound
The binding of this compound to the α1-adrenergic receptor initiates a well-defined intracellular signaling cascade. This pathway is a cornerstone of many physiological processes and a key target in drug discovery.
High-Throughput Screening Workflow
A typical HTS campaign to identify modulators of the alpha-1 adrenergic receptor using a calcium flux assay follows a standardized workflow. This process is designed for efficiency and reproducibility, allowing for the screening of large compound libraries.
Data Presentation
This compound is routinely used as a positive control to assess the quality and performance of HTS assays for the alpha-1 adrenergic receptor. The following table summarizes typical quantitative data obtained from a calcium mobilization assay using a CHO-K1 cell line stably expressing the human alpha-1a adrenergic receptor.
| Parameter | Value | Description |
| This compound EC50 | ~100 nM | The concentration of this compound that elicits a half-maximal response in the calcium flux assay. This value is a key indicator of assay sensitivity and receptor pharmacology. |
| Signal-to-Background (S/B) Ratio | >10 | The ratio of the mean signal of the positive control (e.g., maximal this compound concentration) to the mean signal of the negative control (e.g., vehicle). A high S/B ratio indicates a robust assay window. |
| Z'-Factor | ≥ 0.5 | A statistical parameter that reflects the separation between the positive and negative control distributions. A Z'-factor of 0.5 or greater is indicative of an excellent assay suitable for HTS.[1] |
Experimental Protocols
Calcium Mobilization High-Throughput Screening Assay
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 384-well format, suitable for high-throughput screening of compounds targeting the alpha-1 adrenergic receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human alpha-1a adrenergic receptor.
-
Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL G418.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: FLIPR Calcium 6 Assay Kit (or equivalent).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Positive Control: this compound hydrochloride.
-
Negative Control: Assay buffer with 0.1% DMSO.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Cell Plating:
-
Culture CHO-K1-α1a cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in culture medium and adjust the density to 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions in Assay Buffer.
-
Add 20 µL of the dye loading solution to each well of the cell plate.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in Assay Buffer to generate a dose-response curve (e.g., 10 µM to 0.1 nM final concentration).
-
Prepare test compounds in Assay Buffer containing 0.1% DMSO.
-
Prepare a negative control plate containing Assay Buffer with 0.1% DMSO.
-
Using the FLIPR, add 10 µL of the compound solutions, this compound solutions, or negative control to the respective wells of the cell plate.
-
-
Fluorescence Measurement:
-
Immediately after compound addition, measure the fluorescence intensity using the FLIPR instrument.
-
Record the fluorescence signal every second for the first 60 seconds, and then every 10 seconds for an additional 120 seconds.
-
The peak fluorescence intensity is used to determine the cellular response.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all measurements.
-
Normalize the data to the response of the positive control (maximal this compound concentration).
-
Calculate the EC50 value for this compound using a four-parameter logistic equation.
-
Calculate the Signal-to-Background (S/B) ratio and the Z'-factor to assess assay performance.
-
Logical Relationship for Assay Quality Assessment
The successful execution of an HTS campaign relies on a robust and reliable assay. The relationship between key assay parameters determines the suitability of an assay for high-throughput screening.
References
Application Notes and Protocols: Phenylephrine in Long-Term Potentiation Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenylephrine, a selective α1-adrenergic receptor agonist, in long-term potentiation (LTP) induction protocols. This document includes detailed experimental procedures, quantitative data on its effects, and diagrams of the associated signaling pathways and workflows.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. The modulation of LTP by various neurotransmitters is a key area of research in neuroscience and drug development. This compound, by activating α1-adrenergic receptors, has been shown to modulate synaptic plasticity and facilitate the induction of LTP. Understanding the mechanisms and protocols for utilizing this compound in LTP studies is crucial for investigating the role of the noradrenergic system in cognitive function and for the development of novel therapeutic agents targeting synaptic plasticity.
Data Presentation: Quantitative Effects of this compound on LTP
The following table summarizes the quantitative effects of different concentrations of this compound on the induction of Long-Term Potentiation (LTP), as measured by the potentiation of the field excitatory postsynaptic potential (fEPSP) slope in the CA1 region of the hippocampus.
| This compound Concentration | LTP Induction Protocol | Brain Region/Slice Preparation | Key Findings | Reference |
| 0.5 µM | Synaptic stimulation-burst pairing | Ventral Tegmental Area (VTA) slices | In combination with Corticotropin-Releasing Factor (CRF), enabled LTP induction. | [1] |
| 1 µM | Synaptic stimulation-burst pairing | Ventral Tegmental Area (VTA) slices | Induced LTP. | [1] |
| 10 µM | 10 Hz stimulation | Rat hippocampal CA1 slices | Did not induce LTP on its own with this specific low-frequency stimulation protocol, but when co-applied with a β-adrenergic agonist, it mimicked the effect of norepinephrine on potentiated synapses. | [2] |
Note: The available literature provides sparse direct quantitative comparisons of this compound's dose-dependent effects on the magnitude of LTP. The provided data is based on studies where this compound was used to modulate or induce synaptic plasticity.
Signaling Pathway of this compound in Neurons
This compound exerts its effects on synaptic plasticity primarily through the activation of α1-adrenergic receptors, which are Gq protein-coupled receptors. The canonical signaling pathway initiated by this compound binding involves the following steps:
-
Receptor Activation: this compound binds to the α1-adrenergic receptor on the neuronal membrane.
-
Gq Protein Activation: This binding activates the associated heterotrimeric Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Downstream Effects: PKC phosphorylates various downstream targets, which can modulate ion channel activity and neurotransmitter release machinery, ultimately contributing to the enhancement of synaptic transmission and the induction of LTP.
Caption: this compound signaling pathway in neurons.
Experimental Protocols
This section provides a detailed protocol for inducing LTP in acute hippocampal slices using this compound in conjunction with theta-burst stimulation (TBS).
I. Preparation of Solutions
Artificial Cerebrospinal Fluid (ACSF) for Slicing (Cutting Solution):
-
Composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgSO4, 2.5 CaCl2.
-
Preparation: Prepare fresh daily. Chill to 2-4°C and continuously bubble with carbogen (95% O2 / 5% CO2) for at least 30 minutes before use to maintain pH at 7.4.
ACSF for Recording:
-
Composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2 CaCl2.
-
Preparation: Prepare fresh daily. Warm to 30-32°C and continuously bubble with carbogen.
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound hydrochloride in deionized water. Store at -20°C in aliquots. On the day of the experiment, dilute the stock solution in recording ACSF to the desired final concentration (e.g., 1 µM, 10 µM).
II. Acute Hippocampal Slice Preparation
-
Anesthetize a rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse) according to approved institutional animal care and use committee (IACUC) protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, carbogenated slicing ACSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a holding chamber containing carbogenated recording ACSF at 30-32°C. Allow the slices to recover for at least 1 hour before starting experiments.
III. Electrophysiological Recording
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated recording ACSF at a flow rate of 2-3 mL/min and maintained at 30-32°C.
-
Place a stimulating electrode (e.g., bipolar tungsten) in the Schaffer collateral pathway of the CA3 region.
-
Place a recording electrode (a glass micropipette filled with recording ACSF, 1-5 MΩ resistance) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Determine the stimulus intensity that elicits an fEPSP with an amplitude that is 30-40% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses every 30 seconds.
IV. LTP Induction with this compound
-
After establishing a stable baseline, switch the perfusion to recording ACSF containing the desired concentration of this compound.
-
Continue to record baseline responses in the presence of this compound for 10-20 minutes to observe any acute effects of the drug on basal synaptic transmission.
-
Induce LTP using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with an inter-burst interval of 200 ms. This entire train can be repeated 2-3 times with a 20-second interval between trains.
-
Immediately after the TBS, continue to record fEPSPs every 30 seconds for at least 60 minutes to monitor the induction and maintenance of LTP.
-
During the post-TBS recording period, continue to perfuse with the this compound-containing ACSF for the desired duration (e.g., the entire 60-minute recording period) or wash out the drug by switching back to standard recording ACSF.
V. Data Analysis
-
Measure the initial slope of the fEPSP for each recorded response.
-
Normalize the fEPSP slopes to the average slope of the baseline recording period.
-
Quantify the magnitude of LTP as the average percentage increase in the fEPSP slope during a specific time window after TBS (e.g., 50-60 minutes post-TBS) compared to the baseline.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the magnitude of LTP in the presence of this compound to a control group (LTP induced without this compound).
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro LTP experiment involving the application of this compound.
Caption: Experimental workflow for this compound-LTP studies.
Conclusion
This compound, through its action on α1-adrenergic receptors, serves as a valuable pharmacological tool for investigating the modulation of synaptic plasticity. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding the role of the noradrenergic system in LTP and its implications for cognitive function and neurological disorders. Careful adherence to the experimental procedures and appropriate data analysis are essential for obtaining reliable and reproducible results.
References
Application Notes and Protocols for Phenylephrine Perfusion in Isolated Organs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for phenylephrine perfusion in various isolated organs. This document outlines detailed protocols, quantitative data for physiological responses, and the underlying signaling pathways involved in this compound's mechanism of action.
Introduction
This compound is a selective α1-adrenergic receptor agonist widely used in experimental pharmacology to study vasoconstriction and other physiological responses in isolated organs. Its primary mechanism involves the activation of α1-adrenergic receptors on vascular smooth muscle, leading to a cascade of intracellular events that result in vasoconstriction.[1] This makes it an invaluable tool for investigating cardiovascular physiology, pathophysiology, and the effects of novel drug candidates on vascular tone.
Mechanism of Action: Alpha-1 Adrenergic Signaling
This compound exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors. This activation initiates a well-defined signaling cascade. Upon agonist binding, the associated Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.
References
Application Notes and Protocols for Studying Baroreflex Sensitivity in Animal Models Using Phenylephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylephrine, a selective α1-adrenergic receptor agonist, is a crucial pharmacological tool for investigating baroreflex sensitivity (BRS) in preclinical animal models.[1] By inducing a rapid and transient increase in mean arterial pressure (MAP), this compound triggers the baroreflex, a homeostatic mechanism that modulates heart rate (HR) to maintain cardiovascular stability.[2][3] The analysis of the relationship between the this compound-induced pressor response and the resultant reflex bradycardia provides a quantitative measure of BRS.[4][5] These application notes provide detailed protocols and data presentation guidelines for the use of this compound in assessing BRS in common laboratory animal models.
Mechanism of Action and Signaling Pathway
This compound primarily acts on α1-adrenergic receptors located on vascular smooth muscle cells, leading to vasoconstriction and an increase in total peripheral resistance. This elevation in blood pressure is sensed by baroreceptors, specialized stretch-sensitive nerve endings, located in the aortic arch and carotid sinuses.
Increased arterial pressure stimulates these baroreceptors, which in turn increase their firing rate. Afferent nerve signals are transmitted to the nucleus of the solitary tract (NTS) in the brainstem. The NTS processes this information and projects to other medullary centers, including the caudal ventrolateral medulla (CVLM) and the nucleus ambiguus. This leads to an inhibition of sympathetic outflow from the rostral ventrolateral medulla (RVLM) and an activation of parasympathetic (vagal) outflow to the heart. The net effect is a decrease in heart rate (reflex bradycardia) and a reduction in cardiac output, which helps to counteract the initial rise in blood pressure.
Figure 1: Signaling pathway of this compound-induced baroreflex activation.
Experimental Protocols
The assessment of BRS using this compound can be performed in conscious, freely moving animals or in anesthetized preparations. The use of conscious animals is generally preferred to avoid the confounding effects of anesthesia on cardiovascular reflexes. Telemetry is a powerful tool for long-term, stress-free monitoring of blood pressure and heart rate in conscious animals.
General Preparation
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before any experimental procedures.
-
Catheter Implantation: For direct blood pressure measurement and intravenous drug administration, animals should be surgically implanted with arterial and venous catheters. Commonly used vessels include the carotid artery and jugular vein or the femoral artery and vein. Allow for a recovery period of at least 48-72 hours post-surgery.
-
This compound Solution Preparation: Prepare a stock solution of this compound hydrochloride in sterile saline (0.9% NaCl). Further dilute the stock solution to the desired working concentrations on the day of the experiment. Solutions should be protected from light.
Protocol 1: Bolus Injection Method
This is the most common method for inducing a rapid change in blood pressure to assess BRS.
Figure 2: Experimental workflow for the bolus injection method.
Methodology:
-
Connect the arterial catheter to a pressure transducer for continuous MAP and HR recording.
-
Allow the animal to stabilize, and record baseline MAP and HR for at least 30 minutes.
-
Administer a bolus intravenous injection of this compound. A range of increasing doses is typically used to generate a dose-response curve.
-
Continuously record the cardiovascular parameters until they return to baseline levels.
-
Allow a recovery period of at least 15 minutes between injections.
Protocol 2: Ramp Infusion Method
This method involves a brief, continuous infusion of this compound to produce a more gradual increase in blood pressure.
Methodology:
-
Follow the same initial setup as the bolus injection method.
-
Infuse this compound intravenously at a constant rate for a short duration (e.g., 30-60 seconds).
-
The infusion rate is adjusted to achieve a steady increase in MAP.
-
Record MAP and HR continuously during the infusion and recovery period.
-
Data is typically analyzed by plotting the HR response against the corresponding change in MAP at different time points during the ramp.
Data Presentation and Analysis
Baroreflex sensitivity is typically calculated as the change in heart rate (ΔHR, in beats per minute) divided by the change in mean arterial pressure (ΔMAP, in mmHg). This can be determined using several analytical approaches:
-
Linear Regression Analysis: The relationship between the increase in MAP and the corresponding decrease in HR for different doses of this compound is plotted. The slope of the linear regression line represents the BRS.
-
Sigmoidal Curve Fitting: A more comprehensive analysis involves fitting the entire baroreflex curve (including both pressor and depressor responses) to a sigmoidal logistic function. The maximum gain (steepest slope) of this curve provides a measure of BRS.
Quantitative Data Summary
The following tables summarize typical dosage ranges and expected BRS values for this compound in different animal models based on published literature.
Table 1: this compound Dosage and Administration in Animal Models
| Animal Model | Administration Route | Dosage Range | Reference |
| Rat | Intravenous (Bolus) | 0.25 - 16 µg/mL (0.1 mL volume) | |
| Intravenous (Bolus) | 8 µg/kg | ||
| Mouse | Intravenous (Bolus) | 1.5 - 24.0 µg/kg | |
| Intravenous (Bolus) | 5 - 25 µg/kg | ||
| Intravenous (Bolus) | 50 µg/kg | ||
| Dog | Intravenous (Bolus) | 2 - 4 µg/kg | |
| Intravenous (Infusion) | 0.07 - 1.0 µg/kg/min | ||
| Pig | Intravenous (Bolus) | 0.5 - 4.0 µg/kg |
Table 2: Representative Baroreflex Sensitivity Values in Rodent Models
| Animal Model | Condition | BRS (Bradycardic Response) | Analysis Method | Reference |
| Rat (Wistar) | Conscious | -1.5 ± 0.2 to -2.1 ± 0.2 bpm/mmHg | Mean Index | |
| Conscious | -1.4 ± 0.3 to -1.8 ± 0.3 bpm/mmHg | Linear Regression | ||
| Rat (Sabra) | Hypertension-prone (SBH) | 0.58 ± 0.06 ms/mmHg | Linear Regression | |
| Hypertension-resistant (SBN) | 1.71 ± 0.11 ms/mmHg | Linear Regression | ||
| Mouse (Swiss Webster) | Control | -5.92 ± 0.54 bpm/mmHg | Sigmoidal Curve | |
| Isoproterenol-treated | -4.26 ± 0.19 bpm/mmHg | Sigmoidal Curve |
Note: BRS values can be expressed in bpm/mmHg or ms/mmHg (change in inter-beat interval). Values can vary significantly based on the animal strain, age, physiological state, and the specific experimental conditions and analytical methods used.
Important Considerations
-
Anesthesia: If anesthesia is necessary, be aware that most anesthetic agents can depress the baroreflex. Choose an anesthetic with minimal cardiovascular side effects and maintain a stable plane of anesthesia.
-
Volume Status: Ensure animals are adequately hydrated, as hypovolemia can alter the hemodynamic response to this compound.
-
Autonomic Blockade: In some studies, autonomic blocking agents (e.g., atropine for parasympathetic blockade, guanethidine for sympathetic blockade) may be used to dissect the contributions of the different branches of the autonomic nervous system to the baroreflex.
-
Data Interpretation: A lower BRS value (a smaller decrease in HR for a given increase in MAP) is indicative of impaired or blunted baroreflex function, which is often observed in cardiovascular diseases such as hypertension.
By following these detailed protocols and considering the key variables, researchers can effectively utilize this compound to obtain reliable and reproducible measurements of baroreflex sensitivity in a variety of animal models, providing valuable insights into autonomic cardiovascular control in health and disease.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pulmcrit - An alternative viewpoint on this compound infusions [emcrit.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Sympathetic component of baroreflex control of heart rate is impaired in hypertension-prone (SBH) Sabra rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenylephrine Concentration for Vasoconstriction Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing phenylephrine concentration for vasoconstriction assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce vasoconstriction?
A1: this compound is a synthetic sympathomimetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the direct stimulation of alpha-1 adrenergic receptors on vascular smooth muscle cells.[1] This binding activates a signaling cascade that leads to an increase in intracellular calcium concentrations, resulting in the contraction of the smooth muscle and subsequent vasoconstriction.[1][[“]]
Q2: What is a typical effective concentration (EC50) for this compound in vasoconstriction assays?
A2: The EC50 of this compound, the concentration that produces 50% of the maximal contractile response, can vary depending on the type of blood vessel and the experimental conditions. However, typical EC50 values are in the micromolar (µM) range. For example, in human internal mammary arteries and saphenous veins, the mean EC50 is approximately 1.4 x 10⁻⁶ M and 1.8 x 10⁻⁶ M, respectively. In human subcutaneous resistance arteries, the Log EC50 is reported to be -6.11 ± 0.18 M, which corresponds to about 780 nM.
Q3: Why am I observing a weak or no response to this compound?
A3: Several factors could contribute to a diminished response:
-
Tissue Viability: The health of the isolated blood vessel is critical. Ensure proper dissection and handling techniques to avoid damaging the tissue. A viability test using a high concentration of potassium chloride (KCl) should be performed at the beginning of each experiment.
-
Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to tachyphylaxis, or a rapid decrease in response. Ensure adequate washout periods between drug applications.
-
Incorrect Buffer Composition: The physiological salt solution (e.g., Krebs-Henseleit buffer) must be correctly prepared, maintained at 37°C, and continuously aerated with 95% O2 and 5% CO2 to maintain a stable pH of 7.4.
-
Endothelial Dysfunction: If studying endothelium-dependent responses, damage to the endothelium during preparation can impair relaxation, which can indirectly affect the observed constriction. The integrity of the endothelium can be tested with acetylcholine.
Q4: My results are highly variable between experiments. What are the possible causes?
A4: High variability can stem from:
-
Inconsistent Tissue Preparation: Variations in dissection and mounting of the vascular rings can lead to inconsistent results.
-
Inconsistent Drug Application: Ensure accurate and consistent pipetting techniques when adding this compound to the organ bath.
-
Vehicle Effects: The solvent used to dissolve this compound could have an effect on the tissue. Always run a vehicle control to account for any solvent-induced effects.
-
Fluctuating Baseline Tension: Ensure the tissue is properly equilibrated and a stable baseline tension is achieved before adding any agonists. Variations in tension after washes can be minimized by using an overflow system for solution exchange.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak contraction with this compound | 1. Poor tissue viability. 2. Receptor desensitization. 3. Incorrect drug concentration. 4. Issues with buffer pH or oxygenation. | 1. Perform a viability check with KCl at the start and end of the experiment. 2. Allow for sufficient washout time between cumulative doses. 3. Prepare fresh drug dilutions for each experiment and verify calculations. 4. Ensure continuous gassing with 95% O2/5% CO2 and maintain buffer at 37°C. |
| Inconsistent or variable responses | 1. Inconsistent tissue preparation and mounting. 2. Variation in baseline tension. 3. Vehicle (solvent) effects. | 1. Standardize the dissection and mounting protocol. 2. Allow adequate equilibration time to establish a stable baseline. Use an overflow system for washing to minimize tension fluctuations. 3. Run a vehicle control to assess the effect of the solvent. |
| Unexpected relaxation response to this compound | 1. Endothelium-dependent relaxation at low concentrations. 2. Activation of different alpha-1 receptor subtypes. 3. High nitric oxide (NO) environment. | 1. Test responses in endothelium-denuded vessels to isolate the smooth muscle response. 2. Consider the specific receptor subtypes present in the tissue being studied. 3. Investigate the role of the NO pathway in your experimental model. |
| Slow response to this compound | 1. Diffusion limitations in the tissue. 2. Inadequate mixing in the organ bath. | 1. Ensure the tissue preparation is not too thick. 2. Ensure the buffer is being adequately mixed by the aeration system. |
Experimental Protocols
Wire Myography Protocol for this compound-Induced Vasoconstriction
This protocol outlines a standard procedure for assessing vasoconstriction in isolated arterial rings using a wire myograph.
1. Tissue Preparation:
- Euthanize the experimental animal according to approved ethical protocols.
- Dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold Krebs-Henseleit buffer.
- Under a dissection microscope, carefully clean the artery of surrounding connective and adipose tissue.
- Cut the artery into 2-3 mm rings.
2. Mounting:
- Mount the arterial rings on the two stainless steel wires of the myograph chamber.
- Fill the chamber with Krebs-Henseleit buffer, maintain it at 37°C, and bubble with 95% O2 / 5% CO2.
3. Equilibration and Normalization:
- Allow the rings to equilibrate for at least 60 minutes under a stable baseline tension.
- Normalize the tension of the vessel rings. This is a critical step to ensure that the vessels are at their optimal length for contraction. The specific tension will depend on the vessel type and size.
4. Viability Test:
- Contract the rings with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability.
- Wash out the KCl and allow the rings to return to the baseline tension.
5. Concentration-Response Curve:
- Add this compound in a cumulative manner, increasing the concentration in the chamber in logarithmic steps (e.g., 10⁻⁹ M to 10⁻⁴ M).
- Record the isometric tension after each addition, allowing the response to stabilize before adding the next concentration.
6. Data Analysis:
- Express the contractile response as a percentage of the maximal contraction induced by KCl.
- Plot the concentration-response curve and calculate the EC50 value.
Data Presentation
Table 1: Reported EC50 Values for this compound-Induced Vasoconstriction
| Vessel Type | Species | Mean EC50 (M) | Reference |
| Internal Mammary Artery | Human | 1.4 x 10⁻⁶ | |
| Saphenous Vein | Human | 1.8 x 10⁻⁶ | |
| Subcutaneous Resistance Arteries | Human | ~7.8 x 10⁻⁷ | |
| Saphenous Arteries | Rat | Control: 5.07 x 10⁻⁶ | |
| Aorta | Rat | Potentiated by Lerimazoline (10⁻⁷ M) |
Visualizations
This compound Signaling Pathway in Vascular Smooth Muscle
References
Technical Support Center: Phenylephrine Stability in Physiological Salt Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of phenylephrine in commonly used physiological salt solutions. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed technical data to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution critical? A: this compound is a synthetic amine that acts as a selective alpha-1 adrenergic receptor agonist.[1][2] It is widely used in research and clinical settings to increase blood pressure through vasoconstriction.[1][2] Maintaining its chemical stability in solution is crucial because degradation can lead to a loss of potency, rendering experimental results inaccurate or therapeutic applications ineffective.[3] Degradation products could also have unintended biological effects.
Q2: What are the primary factors that affect this compound stability? A: The stability of this compound in solution is primarily influenced by:
-
Light Exposure: this compound is light-sensitive. Photolytic degradation is a significant pathway, causing a substantial loss of the active compound. Prolonged exposure to light, especially fluorescent light, can cause significant degradation.
-
pH: The pH of the solution is critical. An acidic pH, typically between 3.5 and 5.5, is optimal for stability. This compound is more prone to degradation in alkaline (basic) conditions.
-
Temperature: Higher temperatures accelerate the degradation process. For short-term storage, room temperature is acceptable, but for longer periods, refrigeration or freezing is recommended.
-
Oxidation: this compound is susceptible to oxidation from exposure to air (oxygen) and oxidizing agents. This process can occur even without a visible color change.
-
Presence of Other Substances: this compound can react with other components in a formulation. It is incompatible with alkalies, ferric salts, and oxidizing agents. It can also form adducts with maleate, a common counter-ion in other pharmaceutical ingredients.
Q3: What are the visual signs of this compound degradation? A: The most common visual sign of degradation is a change in the solution's color. Solutions may darken, turning yellow, brown, or even reddish over time, especially upon exposure to air, light, or heat. The appearance of a precipitate or turbidity is another indicator of instability. However, a significant loss of activity can occur without any obvious color change.
Q4: How long is this compound stable after being diluted in physiological salt solutions like 0.9% Sodium Chloride (Normal Saline)? A: The stability period depends heavily on the storage conditions (see data tables below).
-
When protected from light, this compound (100 µg/mL) in 0.9% NaCl is stable for at least 138 days when refrigerated (4°C) or stored at room temperature (23-25°C).
-
In polypropylene syringes, a 100 µg/mL solution in 0.9% NaCl is stable for at least 30 days at room temperature, refrigerated, or frozen.
-
Higher concentrations (200 and 400 µg/mL) in PVC bags are stable for at least 60 days at room temperature even when exposed to fluorescent light.
-
For official pharmaceutical preparations, diluted solutions should not be held for more than 4 hours at room temperature or 24 hours under refrigerated conditions to ensure sterility and stability.
Q5: Is this compound stable in Ringer's solution? A: While specific long-term stability studies of this compound in Ringer's solution are not as prevalent in the literature, general principles of stability apply. Key considerations for Ringer's solution include its pH and the presence of electrolytes like calcium. Lactated Ringer's contains calcium, which can be incompatible with certain drugs, leading to precipitation. It is crucial to visually inspect for any precipitation or discoloration when mixing this compound with any Ringer's formulation. Given the lack of specific data, it is prudent to assume a shorter stability period and prepare solutions fresh.
Troubleshooting Guide
Q: My this compound solution has turned a yellow/brown color. What happened and can I still use it? A: A color change to yellow or brown is a clear sign of oxidative degradation. This is often accelerated by exposure to light, heat, or a non-optimal pH. Do not use discolored solutions. The discoloration indicates a loss of potency and the presence of unknown degradation products. Discard the solution and prepare a fresh batch, ensuring it is protected from light and stored at the correct temperature.
Q: I'm analyzing my this compound solution with HPLC and see extra peaks that weren't there initially. What are they? A: The appearance of new peaks in your chromatogram strongly suggests chemical degradation. This compound can degrade via several pathways, including oxidation, dehydration, or reaction with other formulation components. The major degradation product is often a result of the loss of a water molecule or oxidation of the catechol group. You are likely detecting these degradation products. This indicates that your solution is no longer pure and should not be used for quantitative experiments. A validated stability-indicating HPLC method is required to separate and quantify these degradants.
Q: How can I prepare and store a this compound stock solution to maximize its stability? A: To maximize stability:
-
Use a suitable solvent: Prepare the solution in an acidic buffer or a physiological salt solution with a final pH between 3.5 and 5.5. 0.9% Sodium Chloride is a commonly used and validated diluent.
-
Protect from light: Use amber vials or wrap your containers in aluminum foil to protect the solution from light at all times.
-
Control Temperature: For long-term storage, store aliquots in a refrigerator (e.g., 4°C) or freezer (-20°C).
-
Minimize Oxygen Exposure: Consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.
-
Use appropriate containers: Glass containers may be more effective than polyethylene in preventing oxidation. Studies have also confirmed stability in polypropylene syringes and PVC bags.
Q: Are there any known chemical incompatibilities I should be aware of in my experiments? A: Yes. Do not mix this compound with:
-
Alkaline solutions: High pH causes rapid degradation. Be cautious of solutions containing sodium bicarbonate.
-
Oxidizing agents: Reagents like hydrogen peroxide will degrade this compound.
-
Ferric salts and metals: These can catalyze degradation.
-
Ceftriaxone or Sodium Bicarbonate in Lactated Ringer's: If using Lactated Ringer's as a vehicle, be aware that its calcium content can cause precipitation with certain drugs.
Quantitative Data on this compound Stability
The following tables summarize stability data from published studies. A solution is typically considered stable if it retains ≥90% of its initial concentration.
Table 1: Stability of this compound HCl in 0.9% Sodium Chloride Solution
| Concentration | Container | Storage Temperature | Light Condition | Duration | Remaining Concentration | Reference |
| 100 µg/mL | PVC Bag | 4°C (Refrigerated) | Dark | 138 days | ≥90% | |
| 100 µg/mL | PVC Bag | 23-25°C (Room Temp) | Dark | 138 days | ≥90% | |
| 100 µg/mL | PVC Bag | 23-25°C (Room Temp) | Fluorescent Light | 138 days | ~63.5% | |
| 100 µg/mL | Polypropylene Syringe | -20°C (Frozen) | N/A | 30 days | >90% | |
| 100 µg/mL | Polypropylene Syringe | 3-5°C (Refrigerated) | N/A | 30 days | >90% | |
| 100 µg/mL | Polypropylene Syringe | 23-25°C (Room Temp) | N/A | 30 days | >90% | |
| 200 µg/mL | PVC Bag | 23-25°C (Room Temp) | Fluorescent Light | 60 days | >95% | |
| 400 µg/mL | PVC Bag | 23-25°C (Room Temp) | Fluorescent Light | 60 days | >95% |
Table 2: General Storage Recommendations and Incompatibilities
| Parameter | Recommendation / Finding | Reference |
| pH for Injection | 3.5 to 5.5 | |
| Short-Term Diluted Storage | ≤ 4 hours at Room Temp, ≤ 24 hours Refrigerated | |
| General Storage | 20° to 25°C (68° to 77°F); protect from light. | |
| Known Incompatibilities | Alkalies (e.g., Sodium Bicarbonate), Ferric Salts, Oxidizing Agents |
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method to assess the stability of this compound and separate it from its degradation products. This method is based on principles described in the literature.
Objective: To quantify the concentration of this compound and detect the presence of degradation products over time.
Materials:
-
HPLC system with UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound Hydrochloride reference standard
-
HPLC-grade Acetonitrile or Methanol
-
HPLC-grade water
-
Buffer salts (e.g., Ammonium Acetate, Potassium Dihydrogen Phosphate)
-
Acid for pH adjustment (e.g., Orthophosphoric Acid)
-
0.45 µm syringe filters
Methodology:
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer solution (e.g., 5mM Ammonium Acetate or Potassium Phosphate).
-
Adjust the pH of the aqueous buffer to an acidic range (e.g., pH 3.0 - 4.7) using an appropriate acid.
-
The mobile phase is typically a mixture of this aqueous buffer and an organic solvent like methanol or acetonitrile. A common starting ratio is 80:20 (Aqueous:Organic).
-
Filter and degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 215 nm or 272 nm are commonly used for this compound. A PDA detector can be used to scan a range and identify optimal wavelengths for both the parent drug and degradants.
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Injection Volume: 20 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase or a suitable diluent (e.g., 50:50 Methanol:Water).
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
For the stability study, dilute the experimental this compound solution to fall within the range of the calibration curve.
-
Filter all samples and standards through a 0.45 µm filter before injection.
-
-
Forced Degradation (Method Validation):
-
To ensure the method is "stability-indicating," perform forced degradation studies on a sample of this compound. This demonstrates that the method can separate the intact drug from its degradation products.
-
Acid/Base Hydrolysis: Treat the drug solution with HCl and NaOH.
-
Oxidation: Treat the drug solution with hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heat the solution.
-
Photolytic Stress: Expose the solution to intense UV light.
-
Analyze these stressed samples to confirm that degradation peaks are resolved from the main this compound peak.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the experimental stability samples at specified time points.
-
Calculate the concentration of this compound in the samples using the standard curve. The percentage of remaining this compound can be calculated as: (Concentration at time_x / Initial Concentration) * 100.
-
Visualizations
References
Technical Support Center: Phenylephrine Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of phenylephrine in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and analysis of aqueous this compound solutions.
Q1: My this compound solution has developed a yellow or brownish tint. What is the cause and is the solution still usable?
A1: A yellow or brownish discoloration is a common indicator of this compound degradation, specifically oxidation. The phenolic group in the this compound molecule is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and alkaline pH. This process can lead to the formation of colored degradation products like quinones.
Recommendation:
-
It is strongly advised not to use discolored solutions for experimental or pharmaceutical purposes as the degradation impacts the purity, potency, and safety of the product.
-
To prevent this, prepare fresh solutions and protect them from light by using amber vials or wrapping the container in aluminum foil.[1][2] Store the solution at controlled room temperature or refrigerated, and ensure the pH is in the acidic to neutral range.
Q2: I am observing a rapid loss of this compound potency in my formulation. What are the likely causes?
A2: Rapid degradation of this compound can be attributed to several factors:
-
pH: this compound is unstable in alkaline conditions (pH > 7).[3][4] Decomposition is noted when sodium bicarbonate is present, raising the pH.[5] The optimal pH for stability is generally between 4.5 and 6.0.
-
Light Exposure: Studies have shown significant degradation when solutions are exposed to normal fluorescent lighting.
-
Elevated Temperature: Higher temperatures accelerate the degradation process.
-
Oxidizing Agents: The presence of oxidizing agents or even dissolved oxygen in the aqueous solution can lead to oxidative degradation.
-
Incompatible Excipients: Certain excipients can react with this compound. For instance, in formulations containing chlorpheniramine maleate, this compound can form adducts with maleic acid.
Troubleshooting Steps:
-
Verify the pH of your solution and adjust it to the optimal range using an appropriate buffer system (e.g., acetate buffer).
-
Ensure the solution is protected from light at all stages of preparation and storage.
-
Store the solution at a lower temperature (e.g., 4°C), if permissible for your application.
-
If possible, deoxygenate your aqueous solvent by sparging with an inert gas like nitrogen or argon before preparing the solution.
-
Review all components in your formulation for known incompatibilities with this compound.
Q3: I see an unexpected peak in my HPLC chromatogram when analyzing a this compound sample. How can I identify it?
A3: An unexpected peak likely represents a degradation product. Common degradation products of this compound in aqueous solutions include:
-
Oxidation Products: Such as the corresponding quinone or ketone (PHE Deg. 1).
-
Dehydration Products: A derivative with an unsaturated side chain resulting from the loss of a water molecule.
-
Adducts: If other active ingredients like chlorpheniramine maleate are present, the peak could be a this compound-maleate adduct.
Identification Workflow:
-
Review Literature: Check for reported degradation products under similar conditions (pH, temperature, light exposure).
-
Forced Degradation Studies: Subject your this compound standard to stress conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. Analyze these samples by HPLC to see if the retention time of any generated peak matches your unknown peak.
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown compound. This information is crucial for structural elucidation.
Q4: What is the most stable form of this compound salt for aqueous solutions?
A4: Studies indicate that this compound hydrochloride is generally more stable in aqueous solutions compared to this compound bitartrate. The bitartrate salt can be more prone to degradation due to the additional decomposition sensitivity of the tartaric acid counter ion.
Data on this compound Stability
The following tables summarize quantitative data on the stability of this compound hydrochloride under various conditions.
Table 1: Effect of Storage Temperature and Light on this compound HCl (100 µg/mL) in 0.9% NaCl Solution
| Days | Condition | % Degradation | Reference |
| 14 | Room Temp, Light | < 1% | |
| 15 | Room Temp, Light | 4.07% | |
| 30 | Room Temp, Light | 1% - 3% | |
| 30 | Room Temp, Light | < 2% | |
| 60 | Room Temp, Light | 4% - 6% | |
| 60 | Room Temp, Light | ≤ 5% | |
| 138 | 4°C, Dark | ≤ 10% | |
| 138 | Room Temp, Dark | ≤ 10% | |
| 138 | 52°C, Dark | ≤ 10% | |
| 138 | Room Temp, Light | > 35% |
Table 2: Stability of this compound HCl in Different Concentrations and Storage Conditions
| Concentration | Diluent | Storage Condition | Duration | % Degradation | Reference |
| 200 µg/mL | 0.9% NaCl | Room Temp, Light | 60 days | < 5% | |
| 400 µg/mL | 0.9% NaCl | Room Temp, Light | 60 days | < 5% | |
| 100 µg/mL | 0.9% NaCl | Room Temp, Light | 30 days | < 2% | |
| 100 µg/mL | 0.9% NaCl | Refrigerated, Dark | 30 days | < 2% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a typical method for assessing the stability of this compound in an aqueous solution.
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Zorbax SB-CN, 4.6 x 250 mm, 5 µm particle size.
-
Column Temperature: 25°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 215 nm.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) perchloric acid with 100 mM sodium perchlorate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-4 min: 94% A, 6% B (Isocratic)
-
4-20 min: Linear gradient to 10% A, 90% B
-
Followed by a re-equilibration step to initial conditions.
-
-
-
Sample Preparation:
-
Dilute the this compound HCl solution with a suitable diluent (e.g., water/acetonitrile 80:20 v/v) to a final concentration of approximately 0.5 mg/mL.
-
If necessary, filter or centrifuge the sample to obtain a clear solution before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the this compound peak and any additional peaks corresponding to degradation products.
-
The percentage of remaining this compound can be calculated by comparing the peak area at a given time point to the initial peak area (T=0).
-
Visual Guides
Diagram 1: Key Degradation Pathways of this compound
Caption: Primary degradation routes for this compound in aqueous solutions.
Diagram 2: Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting this compound stability issues.
Diagram 3: Experimental Workflow for Stability Testing
Caption: A standard workflow for conducting a this compound stability study.
References
issues with phenylephrine solubility in specific experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with phenylephrine solubility in specific experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound hydrochloride?
A1: this compound hydrochloride (HCl) is a white to off-white crystalline powder that is generally considered to be highly soluble in water.[1][2] It is also freely soluble in ethanol and sparingly soluble in methanol.[2] Its solubility in non-polar solvents is limited due to its polar nature.[1]
Q2: What factors can influence the solubility of this compound HCl in aqueous solutions?
A2: Several factors can affect the solubility of this compound HCl:
-
pH: this compound has been reported to be stable at a pH below 7.3.[3] Above this pH, degradation of the side chain can occur. The pH of a 1% aqueous solution of this compound HCl is typically between 4.5 and 5.5.
-
Temperature: Like many compounds, increasing the temperature can enhance the solubility of this compound HCl.
-
Buffer Composition: The components of your experimental buffer can interact with this compound HCl, potentially affecting its solubility. For instance, this compound does not precipitate calcium salts, which can be an advantage in certain buffer systems.
Q3: What is the recommended solvent for preparing a stock solution of this compound HCl?
A3: For most in vitro biological experiments, sterile deionized water is the recommended solvent for preparing a primary stock solution of this compound HCl. For applications requiring an organic solvent, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) can be used. When using organic solvents, it is crucial to ensure the final concentration of the solvent in your experimental setup is minimal to avoid any physiological effects.
Q4: How should I store this compound HCl solutions?
A4: Aqueous solutions of this compound HCl should ideally be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day. If storage is necessary, solutions should be protected from light, as this compound is light-sensitive. For longer-term storage, aliquoting stock solutions and storing them at -20°C or -80°C can help maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility Issues
Problem: My this compound HCl has precipitated out of my experimental buffer.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify and resolve the problem.
Logical Troubleshooting Workflow
References
Technical Support Center: Minimizing Phenylephrine Off-Target Effects in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phenylephrine in cell-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential off-target effects and ensure the specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective agonist of α1-adrenergic receptors.[1][2][3][4] Its binding to these G-protein coupled receptors primarily activates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses.
Q2: What are the known off-target effects of this compound in cell-based assays?
While highly selective for α1-adrenergic receptors, this compound can exhibit off-target effects, particularly at higher concentrations. These include:
-
β-Adrenergic Receptor Activation: Under certain experimental conditions, such as after α-adrenergic receptor blockade, this compound can cause transient activation of β2-adrenergic receptors.[5] Some studies also suggest potential for β1-adrenergic stimulation.
-
Noradrenaline Release: this compound can induce the release of noradrenaline (norepinephrine) from neuronal storage vesicles in some cell types. This released noradrenaline can then act on other adrenergic receptors (α2, β1, β2, β3), leading to indirect off-target effects.
-
Other Receptor Interactions: While less common, high concentrations of this compound may interact with other receptor systems. It is crucial to consider the expression profile of your specific cell line.
Q3: At what concentration should I use this compound to maintain selectivity for α1-adrenergic receptors?
The optimal concentration of this compound is highly dependent on the cell type and the specific α1-adrenergic receptor subtype being studied. It is strongly recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific on-target effect. As a general guideline, using concentrations at or near the EC50 for the α1-mediated response is advisable to minimize the risk of off-target effects. Exceeding concentrations of 10-100 µM may increase the likelihood of engaging off-target receptors.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Unexpected or inconsistent results with this compound treatment. | 1. Off-target effects: this compound may be activating other receptors in your cell line. 2. Indirect effects: this compound could be causing the release of other signaling molecules, like noradrenaline. 3. Cell line variability: Different cell passages may have altered receptor expression levels. | 1. Use selective antagonists: Co-incubate with selective antagonists for potential off-target receptors (e.g., propranolol for β-adrenergic receptors, yohimbine for α2-adrenergic receptors) to see if the unexpected effect is blocked. 2. Inhibit noradrenaline release: If noradrenaline release is suspected, use a norepinephrine transporter (NET) inhibitor to block its reuptake and subsequent release. 3. Confirm receptor expression: Use techniques like qPCR or Western blotting to confirm the expression levels of α1-adrenergic receptors and potential off-target receptors in your cell line. 4. Use a consistent cell passage number: Maintain a consistent range of passage numbers for your experiments to ensure reproducibility. |
| High background signal or lack of a clear dose-response in a calcium flux assay. | 1. Suboptimal dye loading: Insufficient loading of the calcium indicator dye (e.g., Fura-2 AM) can lead to a poor signal-to-noise ratio. 2. Cell health issues: Unhealthy or dying cells can have dysregulated calcium homeostasis. 3. Inappropriate buffer composition: The presence of interfering substances in the assay buffer can affect the fluorescence signal. | 1. Optimize dye loading conditions: Adjust the concentration of the calcium indicator dye, incubation time, and temperature to ensure optimal loading. 2. Assess cell viability: Perform a cell viability assay (e.g., Trypan Blue exclusion) before the experiment to ensure a healthy cell population. 3. Use an appropriate assay buffer: Utilize a balanced salt solution (e.g., HBSS) with appropriate calcium and magnesium concentrations. |
| Observed this compound effect is not blocked by a selective α1-adrenergic antagonist (e.g., prazosin). | 1. Antagonist concentration is too low: The concentration of the antagonist may not be sufficient to fully block the α1-receptors at the given this compound concentration. 2. Off-target effect is dominant: The observed response may be primarily mediated by an off-target receptor. | 1. Perform an antagonist dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) of the antagonist against a fixed concentration of this compound. 2. Investigate other receptor systems: Use a panel of antagonists for other potential receptors to identify the off-target interaction. |
Quantitative Data
The following table summarizes the binding affinities (Ki) and potencies (EC50/IC50) of this compound for its primary target and potential off-target receptors. This data can help in designing experiments and interpreting results.
| Receptor | Species | Assay Type | Value (nM) | Parameter |
| α1A-Adrenergic | Human | Binding | 5.3 | pKi |
| α1B-Adrenergic | Human | Binding | 4.7 | pKi |
| α1D-Adrenergic | Rat | Binding | 162.18 | Ki |
| α2A-Adrenergic | Human | Binding | 3216.62 | Ki |
| α2A-Adrenergic | Human | Functional | 476.65 | EC50 |
| Dopamine D1 | Rat | Binding | >10,000 | Ki |
| Dopamine D2 | Rat | Binding | >10,000 | Ki |
| Serotonin 5-HT1A | Rat | Binding | >10,000 | Ki |
| Serotonin 5-HT2A | Rat | Binding | >10,000 | Ki |
| Histamine H1 | Guinea Pig | Binding | >10,000 | Ki |
| β1-Adrenergic | Rabbit | Functional | -5.66 (log10) | EC50 |
| β2-Adrenergic | Human | Functional | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. It is recommended to consult the original publications for detailed information.
Experimental Protocols
Protocol 1: Determining the On-Target Potency of this compound using a Calcium Flux Assay
This protocol outlines the steps to measure the intracellular calcium mobilization in response to this compound, allowing for the determination of its EC50 value.
Materials:
-
Cells expressing the α1-adrenergic receptor of interest
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Fura-2 AM or other calcium indicator dye
-
Pluronic F-127 (optional, to aid dye solubilization)
-
This compound stock solution
-
Prazosin (selective α1-antagonist)
-
Propranolol (non-selective β-antagonist)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (optional, 0.02%) in HBSS.
-
Wash the cells once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
For antagonist controls, pre-incubate cells with prazosin (e.g., 1 µM) or propranolol (e.g., 1 µM) for 15-30 minutes before adding this compound.
-
-
Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Measure the baseline fluorescence ratio (340nm/380nm excitation, 510nm emission) for a few cycles.
-
Add the this compound dilutions (and vehicle control) to the respective wells.
-
Immediately begin kinetic reading of the fluorescence ratio for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in the 340/380 ratio from baseline for each well.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Assessing this compound-Induced Norepinephrine Release
This protocol provides a method to quantify the release of norepinephrine from cultured cells upon stimulation with this compound.
Materials:
-
Neuronal or neuroendocrine cell line (e.g., PC12, SH-SY5Y)
-
Cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine
-
This compound stock solution
-
Desipramine (norepinephrine transporter inhibitor, as a control)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluency.
-
[³H]-Norepinephrine Loading:
-
Incubate cells with [³H]-Norepinephrine (e.g., 0.1-0.5 µCi/mL) in culture medium for 1-2 hours at 37°C.
-
Wash the cells extensively with KRH buffer to remove extracellular radioactivity.
-
-
Stimulation and Sample Collection:
-
Add KRH buffer to each well and collect a baseline sample after a short incubation (e.g., 5 minutes).
-
Replace the buffer with KRH buffer containing different concentrations of this compound (or vehicle control). For a control, pre-incubate some wells with desipramine before adding this compound.
-
Collect the supernatant at different time points (e.g., 5, 10, 20 minutes).
-
-
Quantification:
-
At the end of the experiment, lyse the cells in each well to determine the remaining intracellular radioactivity.
-
Add the collected supernatant and cell lysates to scintillation vials with scintillation fluid.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Express the norepinephrine release as a percentage of the total radioactivity (supernatant + lysate) for each well.
-
Compare the release in this compound-treated wells to the vehicle control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's primary on-target and potential off-target signaling pathways.
Caption: A logical workflow for designing experiments to minimize this compound's off-target effects.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. beta-Receptor agonist activity of this compound in the human forearm - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Phenylephrine Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in phenylephrine dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective alpha-1 adrenergic receptor agonist.[1][[“]][3][4][5] Its primary effect is to cause vasoconstriction of arterioles and veins by stimulating these receptors on vascular smooth muscle cells. This leads to an increase in systemic vascular resistance and, consequently, an elevation in blood pressure. It has minimal to no activity on beta-adrenergic receptors.
Q2: What are the common applications of this compound in a research setting?
In a research context, this compound is widely used to:
-
Induce vasoconstriction in isolated blood vessels or tissue preparations to study vascular reactivity.
-
Investigate the signaling pathways associated with alpha-1 adrenergic receptors.
-
Create models of hypertension or study drugs that modulate vascular tone.
-
Assess baroreflex sensitivity.
Q3: Why am I observing significant variability in my this compound dose-response curves between experiments?
Variability in this compound dose-response curves is a common issue and can be attributed to a multitude of factors, including:
-
Biological Variation: Differences in age, sex, and genetic makeup of the animal model can lead to variations in receptor expression and sensitivity.
-
Experimental Conditions: Factors such as temperature, pH, and oxygenation of the buffer can influence results.
-
Tissue Handling: The method of tissue preparation and mounting can affect the integrity of the vascular endothelium and smooth muscle.
-
Receptor Desensitization: Repeated exposure to this compound can lead to tachyphylaxis, a rapid decrease in response.
Q4: What is tachyphylaxis and how can I minimize its effect?
Tachyphylaxis is a rapid desensitization to a drug, leading to a diminished response with repeated administration. To minimize its impact:
-
Allow for sufficient washout periods between consecutive dose-response curves.
-
Use a cumulative dosing protocol where possible, as this can sometimes reduce the degree of desensitization compared to repeated bolus injections.
-
Be mindful of the duration of the experiment, as prolonged exposure can exacerbate tachyphylaxis.
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values
Problem: The half-maximal effective concentration (EC50) of this compound varies significantly across different experimental runs, even with the same tissue type.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Buffer Preparation | Ensure the buffer (e.g., Krebs-Henseleit solution) is freshly prepared for each experiment with precise measurements of all components. Verify and adjust the pH to the physiological range (typically 7.4) after gassing with carbogen (95% O2, 5% CO2). |
| Temperature Fluctuations | Maintain a constant and optimal temperature (typically 37°C) in the organ bath throughout the experiment. Use a reliable water bath and monitor the temperature closely. |
| Endothelial Damage | The endothelium releases vasodilatory factors like nitric oxide (NO) that can modulate the response to this compound. Inconsistent damage to the endothelium during tissue preparation can lead to variable responses. Standardize the dissection and mounting procedure to either preserve or intentionally denude the endothelium consistently. The functional integrity of the endothelium can be tested with an acetylcholine challenge. |
| Pipetting Errors | Use calibrated pipettes for preparing serial dilutions of this compound to ensure accurate and reproducible concentrations. |
Issue 2: Low Maximal Response (Emax)
Problem: The maximal contraction induced by this compound is lower than expected or previously observed.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Tissue Viability | The tissue may have been damaged during dissection or may have deteriorated over the course of the experiment. Ensure gentle handling of the tissue and perform experiments within a reasonable timeframe after dissection. Check tissue viability at the end of the experiment with a depolarizing agent like potassium chloride (KCl). |
| Receptor Downregulation/Desensitization | Prolonged exposure to agonists or certain disease models (e.g., sepsis) can lead to a decrease in the number or sensitivity of alpha-1 adrenergic receptors. Consider shorter experimental protocols or investigate if the experimental model is known to alter receptor expression. |
| Presence of Endogenous Vasodilators | The tissue preparation may be releasing endogenous vasodilators that counteract the effect of this compound. Ensure adequate equilibration and washout periods. |
| Incorrect Drug Concentration | Verify the stock concentration of your this compound solution and the calculations for your dilutions. |
Issue 3: Leftward or Rightward Shift in the Dose-Response Curve
Problem: The entire dose-response curve is shifted to the left (increased sensitivity) or right (decreased sensitivity).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Presence of Modulating Substances | A leftward shift may be caused by substances that enhance the contractile machinery or inhibit vasodilation. A rightward shift could be due to the presence of competitive antagonists or substances that promote vasodilation. Ensure the buffer is free of contaminants and consider the potential for drug interactions if other compounds are present. |
| Altered Receptor Affinity | Changes in the experimental conditions (e.g., pH, ionic composition of the buffer) can potentially alter the affinity of this compound for its receptor. Maintain consistent experimental parameters. |
| Changes in Downstream Signaling | The variability could stem from alterations in the intracellular signaling pathways that mediate the contractile response. This can be influenced by the physiological state of the tissue. |
Experimental Protocols
Isolated Aortic Ring Preparation and Dose-Response Curve Generation
This protocol describes a standard method for assessing vascular reactivity to this compound using isolated rat aortic rings.
Materials:
-
Male Wistar rats (or other suitable animal model)
-
Krebs-Henseleit solution (in mM: NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound hydrochloride
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with force transducer and data acquisition software
-
Dissection tools
Procedure:
-
Euthanize the rat according to approved animal care protocols.
-
Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into rings of approximately 3-4 mm in length.
-
(Optional) To denude the endothelium, gently rub the intimal surface with a fine wire or forceps.
-
Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Apply a resting tension of 2 grams and allow the rings to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.
-
After equilibration, contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability. Wash out the KCl and allow the rings to return to baseline.
-
To test for endothelial integrity, pre-contract the rings with a submaximal dose of this compound (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). Relaxation of more than 80% indicates an intact endothelium.
-
After a final washout and return to baseline, generate a cumulative concentration-response curve for this compound by adding increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath.
Data Presentation
Table 1: Factors Influencing this compound EC50 and Emax
| Factor | Effect on EC50 | Effect on Emax | Reference |
| Endothelium Removal | Decreases (Leftward Shift) | May Increase | |
| Sepsis (LPS exposure) | Increases (Rightward Shift) | Decreases | |
| Hypothermia | May vary depending on severity and presence of endothelium | May be reduced | |
| Presence of NO donors | Increases (Rightward Shift) | May Decrease | |
| Presence of sGC inhibitors | No significant change | May be potentiated in the presence of NO |
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling cascade in vascular smooth muscle.
Experimental Workflow for Investigating Variability
Caption: Workflow for reproducible dose-response experiments.
Troubleshooting Logic Diagram
Caption: Logic for troubleshooting this compound dose-response issues.
References
Technical Support Center: Phenylephrine-Induced Tissue Necrosis In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent and manage phenylephrine-induced tissue necrosis in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced tissue necrosis?
A1: this compound is a potent and selective α1-adrenergic receptor agonist that causes vasoconstriction, the narrowing of blood vessels.[1] In a research setting, particularly during intravenous administration, accidental leakage of this compound into the surrounding tissue (extravasation) can lead to intense localized vasoconstriction. This severely restricts blood flow to the area, causing ischemia (a lack of oxygen and nutrients), which can progress to tissue death, or necrosis.[2]
Q2: How common is tissue necrosis with peripheral administration of this compound?
A2: While the peripheral administration of vasopressors like this compound is becoming more common in clinical settings, extravasation events are relatively infrequent. Reported rates of extravasation for peripherally administered vasoactive medications range from 2% to 9%. A systematic review of published articles on the topic found only two instances of skin necrosis in high-risk patients receiving peripherally administered this compound.[1] However, the risk is always present and necessitates careful monitoring.
Q3: What are the initial signs of this compound extravasation?
A3: Early recognition is crucial to prevent progression to necrosis. Key signs to monitor for at the infusion site include:
-
Blanching or whitening of the skin
-
Coolness of the skin to the touch
-
Swelling or edema
-
Pain or a burning sensation
-
Sluggish or absent capillary refill
Troubleshooting Guide: Managing this compound Extravasation
If this compound extravasation is suspected, immediate action is required to mitigate tissue damage.
Immediate Steps:
-
Stop the Infusion: Immediately halt the this compound infusion.
-
Aspirate the Catheter: Before removing the intravenous catheter, attempt to aspirate any residual drug from the catheter and surrounding tissue.
-
Remove the Catheter: Gently remove the catheter.
-
Elevate the Limb: Elevate the affected limb to help reduce swelling.
-
Apply Warm Compresses: Apply warm, dry compresses to the area to encourage vasodilation and increase local blood flow. Do not use cold compresses , as this will exacerbate vasoconstriction.
Pharmacological Intervention:
The primary treatment for this compound extravasation is the administration of an antidote to counteract the vasoconstriction.
-
Phentolamine: This is the antidote of choice for extravasation of alpha-adrenergic agonists like this compound.[2] It works by blocking the α-adrenergic receptors, leading to vasodilation.
-
Terbutaline: A β2-adrenergic agonist that can be used as an alternative to phentolamine. It induces vasodilation through a different mechanism.
-
Topical Nitroglycerin: This can also be used to promote local vasodilation by releasing nitric oxide.[2]
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound extravasation and its management.
Table 1: Incidence of Vasopressor Extravasation Events
| Study/Review Finding | Incidence Rate | Population | Reference |
| Reported rates of peripherally administered vasoactive extravasation | 2% - 9% | General | |
| Systematic review of peripheral this compound administration | 2 reported cases of necrosis | High-risk patients | |
| Meta-analysis of peripheral vasopressor administration | 1.8% | Adults | |
| Meta-analysis of peripheral vasopressor administration | 3.3% | Children |
Table 2: Recommended Dosages for Antidote Administration
| Antidote | Recommended Dosage | Administration Notes | Reference |
| Phentolamine Mesylate | 5 to 10 mg diluted in 10 mL of 0.9% sodium chloride | Infiltrate the affected area with multiple subcutaneous injections using a fine-gauge needle. Administer as soon as possible, with efficacy decreasing significantly after 12-13 hours. | |
| Terbutaline | 1 mg diluted in 10 mL of normal saline | Infiltrate the area of extravasation in a manner identical to phentolamine. | |
| Topical Nitroglycerin | Apply up to 1 inch of 2% ointment | Apply topically to the site of ischemia. May be reapplied every 8 hours if needed. |
Experimental Protocols
Protocol 1: In Vivo Model of this compound-Induced Dermal Necrosis in a Rat Model
This protocol describes a method to induce and assess this compound-induced skin necrosis in a controlled research setting.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride solution (e.g., 1 mg/mL in sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Electric clippers and razor
-
Sterile syringes and 30-gauge needles
-
Digital caliper
-
ImageJ software for area analysis
-
Histology equipment (formalin, paraffin, microtome, H&E stain)
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane. Shave a 4x4 cm area on the dorsal side of the rat.
-
Induction of Necrosis: Administer an intradermal injection of this compound (e.g., 0.5 mg in 0.1 mL of saline) into the center of the shaved area. A control group should receive an injection of sterile saline.
-
Observation and Measurement: Monitor the injection site daily. Measure the diameter of any developing necrotic lesion using a digital caliper. Capture high-resolution digital photographs of the lesion at regular intervals.
-
Quantification of Necrotic Area: Use ImageJ software to measure the area of the necrotic lesion from the digital photographs.
-
Histological Analysis: At the end of the experiment (e.g., day 7), euthanize the animal and excise the skin tissue from the injection site. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the extent of necrosis, inflammation, and tissue damage.
Protocol 2: Administration of Phentolamine for this compound Extravasation
This protocol outlines the steps for administering phentolamine as a rescue treatment in an experimental model.
Materials:
-
Animal model with induced this compound extravasation (as described in Protocol 1)
-
Phentolamine mesylate solution (e.g., 5 mg/mL)
-
Sterile 0.9% sodium chloride for dilution
-
Sterile syringes and 30-gauge needles
Procedure:
-
Preparation of Phentolamine Solution: Dilute 5 mg of phentolamine in 10 mL of sterile 0.9% sodium chloride to a final concentration of 0.5 mg/mL.
-
Administration: Within 1 hour of inducing this compound extravasation, infiltrate the blanched and affected area with the diluted phentolamine solution. Use multiple small subcutaneous injections around and into the ischemic area.
-
Monitoring: Observe the treated area for signs of reperfusion, such as a return of normal skin color (pinkness) and resolution of blanching.
-
Follow-up Assessment: Continue to monitor and measure the site of injury as described in Protocol 1 to evaluate the effectiveness of the phentolamine treatment in reducing the size of the necrotic lesion compared to an untreated control group.
Signaling Pathways and Experimental Workflows
This compound-Induced Vasoconstriction Signaling Pathway
Caption: Signaling pathway of this compound-induced vasoconstriction.
Antidote Mechanisms of Action
Caption: Mechanisms of action for phentolamine, terbutaline, and nitroglycerin.
Experimental Workflow for Testing Antidotes
Caption: General experimental workflow for evaluating antidotes.
References
Technical Support Center: Managing pH Sensitivity of Phenylephrine in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pH sensitivity of phenylephrine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is its pH sensitivity important?
A1: this compound is a sympathomimetic amine with a chemical structure that includes a phenol group and a secondary amine.[1][2] Its chemical stability is highly dependent on the pH of the solution. The pKa values for this compound are approximately 8.77 and 9.84, corresponding to the ionization of the phenolic hydroxyl group and the secondary amino group, respectively.[3][4] Maintaining the correct pH is crucial to prevent degradation of the compound, which can lead to loss of potency and the formation of impurities, ultimately affecting experimental reproducibility and accuracy.[5]
Q2: What is the optimal pH range for storing this compound solutions?
A2: For optimal stability, this compound hydrochloride solutions should be maintained in a slightly acidic to neutral pH range. The ideal pH stability interval is reported to be between 3.5 and 7.0. Some sources suggest that the drug is stable below pH 7.3. Degradation is known to occur in alkaline conditions (pH > 7). For instance, nasal solutions are recommended to be buffered at a pH no higher than 6 and stored at room temperature.
Q3: What are the common degradation pathways for this compound related to pH?
A3: this compound can undergo degradation through several pH-dependent pathways. In alkaline conditions, degradation can involve the side chain, leading to the loss of the secondary amine function. Oxidation is another significant degradation pathway, and this process can be influenced by pH. The presence of light can also contribute to degradation, with this compound bitartrate being more prone to degradation than the hydrochloride salt due to the decomposition sensitivity of the tartaric acid counter ion. The major degradation product often detected is a derivative with an unsaturated side chain resulting from the loss of a water molecule.
Q4: How should I prepare a stock solution of this compound hydrochloride to ensure its stability?
A4: To prepare a stable stock solution of this compound hydrochloride, it is recommended to dissolve it in an appropriate solvent such as 0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP. The pH of the resulting solution should be within the stable range (typically 4.5 to 5.5 for a 1% aqueous solution). It is crucial to protect the solution from light and store it at controlled room temperature (20°C to 25°C or 68°F to 77°F) or under refrigerated conditions. The diluted solution should not be held for more than 4 hours at room temperature or for more than 24 hours under refrigerated conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., variable vasoconstriction response). | This compound degradation due to improper pH of the buffer or experimental medium. | 1. Verify the pH of your experimental buffer before adding this compound. 2. Prepare fresh this compound solutions for each experiment. 3. Consider performing a stability study of this compound in your specific experimental medium. |
| Visible discoloration or precipitation in the this compound stock solution. | Degradation of this compound, potentially due to high pH, exposure to light, or elevated temperature. | 1. Discard the solution immediately. 2. Prepare a fresh stock solution, ensuring the pH is within the optimal range (3.5-7.0). 3. Store the solution in a light-protected container at the recommended temperature. |
| Loss of drug potency over a short period. | Accelerated degradation due to suboptimal storage conditions. | 1. Review your storage protocol. Ensure the pH is correct and the solution is protected from light. 2. Aliquot the stock solution to minimize freeze-thaw cycles if stored frozen. 3. Use a stability-indicating assay (e.g., HPLC) to periodically check the concentration of your stock solution. |
| Unexpected biological effects or side effects observed in the experiment. | Presence of degradation products which may have their own biological activity. | 1. Characterize the purity of your this compound solution using an appropriate analytical method like HPLC. 2. If degradation is confirmed, prepare a fresh, pure solution and repeat the experiment. |
Data Summary
Table 1: pH-Dependent Stability of this compound Hydrochloride Solutions
| pH | Temperature | Storage Duration | Degradation | Reference |
| 5, 6, 7, 8, 9 | 22°C, 40°C, 60°C | 165 days | Stable (<10% degradation) at pH 5 and 6 at room temperature. Decomposition of secondary amino group at pH 7, 8, and 9 at 40°C. | |
| 4.3 (decreased to 4.0) | 25°C | 14 days | <1.0% loss in potency | |
| 4.4 (decreased to 4.2) | 25°C | 14 days | <1.0% loss in potency | |
| 6.90 ± 0.05 | Room Temperature | 60 days | No significant loss of product | |
| 4.0, 4.5, 5.0, 5.5, 6.0 | 80°C (accelerated) | 3 weeks | Lowest total impurities observed at pH 4.0. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution
-
Materials:
-
This compound hydrochloride powder (CAS: 61-76-7)
-
0.9% Sodium Chloride Injection, USP
-
Sterile, light-protected storage vials
-
Calibrated pH meter
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the appropriate amount of this compound hydrochloride powder to prepare a 10 mM solution (Molecular Weight: 203.67 g/mol ).
-
Dissolve the powder in a sufficient volume of 0.9% Sodium Chloride Injection.
-
Gently mix the solution until the powder is completely dissolved.
-
Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to be within the 4.5-6.5 range using dilute HCl or NaOH.
-
Bring the solution to the final desired volume with 0.9% Sodium Chloride Injection.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile, light-protected vial.
-
Store the stock solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Optimization of Phenylephrine Delivery in Rodent Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing phenylephrine in rodent models. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the administration of this compound in rodent models.
Issue 1: Suboptimal or No Pressor Response to this compound
Question: I am administering this compound intravenously to my rats/mice, but I am not observing the expected increase in blood pressure. What could be the issue?
Answer: A suboptimal pressor response can stem from several factors, ranging from drug preparation to the physiological state of the animal. Follow these troubleshooting steps:
-
Verify Drug Integrity and Preparation:
-
Solution Stability: this compound solutions can degrade over time, especially when exposed to light or inappropriate temperatures.[1][2] It is recommended to use freshly prepared solutions. This compound hydrochloride diluted in 0.9% sodium chloride is stable for at least 60 days at room temperature when exposed to fluorescent light.[1] However, for optimal results, fresh preparation is advised.
-
Correct Dilution: Ensure the concentration of your this compound solution is accurate. For intravenous bolus administration, a common practice is to dilute 10 mg/mL stock solutions to a final concentration of 100 mcg/mL.[3][4]
-
pH of the Solution: The pH of the this compound solution should be between 3 and 6.5. Extreme pH values can affect drug stability and efficacy.
-
-
Check Administration Technique:
-
Catheter Patency and Placement: For intravenous administration, ensure the catheter is correctly placed within the vein and is not blocked. Improper placement can lead to subcutaneous or intramuscular injection, resulting in a delayed or diminished response.
-
Injection Rate: A rapid bolus injection is typically used to elicit a strong pressor response.
-
-
Evaluate the Animal Model:
-
Anesthesia: The type and depth of anesthesia can significantly impact cardiovascular responses. Some anesthetics can blunt the pressor effects of this compound. It is crucial to maintain a stable plane of anesthesia throughout the experiment.
-
Animal Strain and Health: Different rodent strains may exhibit varying sensitivities to this compound. Ensure the animals are healthy and free from underlying conditions that could affect their cardiovascular system.
-
Baseline Blood Pressure: If the animal's baseline blood pressure is already high, the relative increase in response to this compound may be less pronounced.
-
Issue 2: High Variability in this compound Response Between Animals
Question: I am observing significant variability in the pressor response to the same dose of this compound across different animals in my study. How can I reduce this variability?
Answer: High variability can confound experimental results. Consider the following factors to improve consistency:
-
Standardize Animal Characteristics:
-
Age and Weight: Use animals of a consistent age and weight range, as these factors can influence drug metabolism and cardiovascular physiology.
-
Sex: There may be sex-dependent differences in the response to this compound. It is advisable to use animals of a single sex or to balance the number of males and females in each experimental group.
-
-
Refine Experimental Procedures:
-
Acclimatization: Allow sufficient time for animals to acclimatize to the experimental setup to minimize stress-induced physiological changes.
-
Consistent Anesthesia: Maintain a consistent level of anesthesia for all animals, as fluctuations can alter cardiovascular reflexes.
-
Controlled Ventilation: For anesthetized and intubated animals, ensure consistent ventilation parameters (e.g., tidal volume, respiratory rate).
-
-
Dose-Response Curve:
-
Individual Titration: If feasible, perform a dose-response curve for each animal to determine the effective dose for that individual before proceeding with the main experiment.
-
Issue 3: Unexpected Cardiovascular Effects
Question: Besides an increase in blood pressure, I am observing other cardiovascular changes like bradycardia. Is this normal?
Answer: Yes, this is an expected physiological response.
-
Reflex Bradycardia: this compound is a selective α1-adrenergic receptor agonist that causes vasoconstriction, leading to an increase in blood pressure. This rise in blood pressure is sensed by baroreceptors, which in turn triggers a reflex increase in vagal tone, resulting in a decrease in heart rate (bradycardia).
-
Changes in Cardiac Output: The effect of this compound on cardiac output can be variable. While the increased afterload can potentially decrease cardiac output, the drug can also increase venous return (preload), which may counteract this effect. In some studies with anesthetized mice, cardiac output was not significantly changed after this compound administration.
Frequently Asked Questions (FAQs)
1. What are the common routes of administration for this compound in rodents?
The most common routes are intravenous (IV), intraperitoneal (IP), and subcutaneous (SC). Intracerebroventricular (ICV) administration is used for studying the central effects of the drug. IV administration provides the most rapid and predictable onset of action for cardiovascular studies.
2. What are typical dosages for this compound in rats and mice?
Dosages vary depending on the administration route and the desired effect.
| Administration Route | Rodent Species | Typical Dosage Range | Reference |
| Intravenous (infusion) | Rat | 1 - 10 µ g/min | |
| Intraperitoneal | Mouse | Varies; used in some studies to induce cardiovascular changes | |
| Intracerebroventricular | Mouse | 10 - 100 µg | |
| Oral (in feed) | Rat | 620 - 1250 ppm (approx. 22 - 54 mg/kg/day) | |
| Oral (in feed) | Mouse | 1250 - 2500 ppm (approx. 133 - 270 mg/kg/day) |
3. How should I prepare and store this compound solutions?
-
Dilution: this compound hydrochloride is typically supplied as a 10 mg/mL solution and must be diluted before use. A common diluent is 0.9% sodium chloride or 5% dextrose in water.
-
Storage: Diluted solutions should not be held for more than 4 hours at room temperature or for more than 24 hours under refrigerated conditions (2°C to 8°C). Studies have shown that this compound diluted in 0.9% sodium chloride in PVC bags can be stable for up to 60 days at room temperature. However, since manufacturer preparations may not contain preservatives, sterility is a concern with prolonged storage.
4. What are the known toxic effects of this compound in rodents?
-
Lethal Doses: In 12-week repeated-dose studies, the approximate lethal daily dose was 300 mg/kg for male rats and 1,400 mg/kg for male mice.
-
Non-Neoplastic Lesions: Long-term administration in feed has been associated with non-neoplastic lesions, including chronic focal inflammation of the liver in both rats and mice, and inflammation of the prostate in rats.
-
Carcinogenicity: Studies by the National Toxicology Program found no evidence of carcinogenicity in F344/N rats or B6C3F1 mice.
Experimental Protocols
Protocol 1: Intravenous Bolus Administration of this compound in Anesthetized Rats
-
Animal Preparation: Anesthetize the rat (e.g., with isoflurane or a combination of ketamine/xylazine) and place it on a heating pad to maintain body temperature.
-
Catheterization: Surgically place a catheter in a suitable vein (e.g., femoral or jugular vein) for drug administration and an artery (e.g., carotid or femoral artery) for blood pressure monitoring.
-
Hemodynamic Monitoring: Connect the arterial catheter to a pressure transducer to continuously record blood pressure and heart rate.
-
This compound Preparation: Prepare a fresh solution of this compound hydrochloride in 0.9% saline at the desired concentration (e.g., 10 µg/mL).
-
Administration: After a stable baseline recording is established, administer a bolus of the this compound solution through the venous catheter.
-
Data Recording: Continuously record hemodynamic parameters before, during, and after administration until they return to baseline.
Protocol 2: Subcutaneous Implantation of Osmotic Minipumps for Continuous this compound Delivery in Mice
-
Pump Preparation: Fill osmotic minipumps with the appropriate concentration of this compound solution according to the manufacturer's instructions to achieve the target daily dose.
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane).
-
Implantation: Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection.
-
Pump Insertion: Insert the filled osmotic minipump into the subcutaneous pocket.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery. This method is suitable for studies requiring sustained α-adrenergic stimulation.
Visualizations
Caption: Signaling pathway of this compound-induced vasoconstriction.
Caption: General experimental workflow for this compound administration.
References
ensuring consistent phenylephrine potency across experimental batches
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the consistent potency of phenylephrine across experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective alpha-1 adrenergic receptor agonist.[1] Its primary mechanism involves binding to and activating these receptors, which are predominantly located on the smooth muscle of blood vessels. This activation triggers a signaling cascade that leads to vasoconstriction.[2]
Q2: What are the critical factors that can affect the potency and stability of my this compound solutions?
A2: The stability and potency of this compound solutions can be compromised by several factors, including:
-
Light Exposure: this compound is sensitive to light. Studies have shown significant degradation and discoloration when solutions are exposed to fluorescent lighting over time.[3][4]
-
Temperature: While stable for extended periods when stored in the dark at refrigerated (4°C) or room temperature (23°C - 25°C), high temperatures can accelerate degradation.[3]
-
pH: The pH of the solution can influence stability. A slightly acidic pH is generally preferred for this compound solutions.
-
Oxidation: this compound can be susceptible to oxidation, which can be mitigated by using appropriate solvents and storage conditions.
-
Contaminants: The presence of certain metals or incompatible chemical reagents can lead to degradation.
Q3: How should I prepare and store my this compound stock solutions to ensure consistent potency?
A3: To maintain the integrity of your this compound solutions, adhere to the following guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | Sterile 0.9% Sodium Chloride (NaCl) or Dextrose 5% in Water (D5W) are commonly used and have demonstrated good stability. | Ensures isotonicity and minimizes degradation. |
| Storage Temperature | Store stock solutions at 2-8°C, protected from light. For long-term storage, freezing at -20°C in polypropylene syringes has also been shown to be effective. | Cold temperatures slow down chemical degradation. |
| Light Protection | Always store solutions in amber-colored vials or wrap containers in aluminum foil to protect from light. | Prevents photodegradation. |
| pH | If preparing custom buffers, aim for a pH between 4.0 and 4.4. | Optimizes stability. |
| Container | Use polypropylene or glass containers. Studies have shown good stability in polyvinyl chloride (PVC) bags for shorter durations. | Minimizes leaching and adsorption. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or inconsistent vasoconstrictor response in my assay. | 1. This compound Degradation: The potency of your solution may have decreased due to improper storage (light/heat exposure) or age. | • Prepare fresh this compound solutions daily or weekly.• Perform a quality control check on your stock solution using HPLC (see protocol below).• Always store solutions protected from light and at the recommended temperature. |
| 2. Receptor Desensitization: Prolonged or repeated exposure of tissues to high concentrations of this compound can lead to a diminished response. | • Allow for adequate washout periods between drug applications.• Consider using a lower concentration range in your dose-response curve.• If studying endotoxemia, be aware that this condition can inherently cause desensitization. | |
| 3. Experimental System Variability: The issue may lie with the tissue preparation, cell line, or other components of your assay. | • Ensure consistent tissue handling and preparation techniques.• Verify the health and responsiveness of your cells or tissues with a known standard agonist.• Check for any changes in your buffer composition or other reagents. | |
| I'm observing a vasodilatory effect instead of vasoconstriction. | 1. High Nitric Oxide (NO) Environment: In specific experimental conditions with elevated nitric oxide levels, this compound has been reported to cause vasodilation. | • Evaluate the components of your experimental buffer for any NO donors.• Consider the use of an eNOS inhibitor if this effect is not the intended focus of your study. |
| My HPLC analysis shows multiple peaks for my this compound standard. | 1. Degradation Products: The additional peaks likely represent degradation products of this compound. | • Review your storage and handling procedures.• Prepare a fresh standard from a new powder stock.• If the problem persists, consider a different solvent or buffer system. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound Hydrochloride (powder)
-
Sterile 0.9% Sodium Chloride (NaCl)
-
Calibrated analytical balance
-
Amber-colored volumetric flask
-
Sterile polypropylene storage tubes
Procedure:
-
Calculate the required mass of this compound hydrochloride for your desired volume and concentration (Molar Mass of this compound HCl = 203.67 g/mol ).
-
Accurately weigh the calculated amount of this compound HCl powder using an analytical balance.
-
Dissolve the powder in a small volume of 0.9% NaCl in the amber volumetric flask.
-
Once fully dissolved, bring the solution to the final desired volume with 0.9% NaCl.
-
Mix the solution thoroughly by inversion.
-
Aliquot the stock solution into sterile, light-protected polypropylene tubes.
-
Store the aliquots at 2-8°C for short-term use (up to one week) or at -20°C for long-term storage.
Protocol 2: Quality Control of this compound Potency using HPLC
This protocol provides a general guideline. The specific parameters may need to be optimized for your HPLC system.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: 5mM ammonium acetate (pH 4.7): methanol (80:20; v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a series of known concentrations of this compound from your stock solution to create a standard curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Dilute an aliquot of your experimental this compound batch to a concentration that falls within the range of your standard curve.
-
Analysis:
-
Inject the standards to generate a standard curve.
-
Inject your experimental sample.
-
Inject a blank (solvent only) to ensure no contamination.
-
-
Data Interpretation:
-
Determine the concentration of your experimental sample by comparing its peak area to the standard curve.
-
The calculated concentration should be within ±5-10% of the expected concentration.
-
Examine the chromatogram for any significant degradation peaks.
-
Protocol 3: Generating a this compound Dose-Response Curve in Isolated Aortic Rings
Materials:
-
Isolated thoracic aorta from a model organism (e.g., rat)
-
Organ bath system with force transducer
-
Krebs-Henseleit buffer (or similar physiological salt solution)
-
This compound stock solution
-
95% O2 / 5% CO2 gas mixture
Procedure:
-
Tissue Preparation:
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g).
-
Replace the buffer every 15-20 minutes during equilibration.
-
-
Viability Check:
-
Contract the tissues with a high concentration of potassium chloride (KCl) (e.g., 60 mM) to ensure viability.
-
Wash the tissues thoroughly with fresh buffer until they return to baseline tension.
-
-
Dose-Response Curve Generation:
-
Once the baseline is stable, add this compound in a cumulative, stepwise manner (e.g., from 1 nM to 10 µM).
-
Allow the contractile response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the force of contraction at each concentration.
-
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum response or as absolute force) against the logarithm of the this compound concentration.
-
Calculate the EC50 (the concentration that produces 50% of the maximal response) for each experiment. Consistent EC50 values across batches indicate consistent potency.
-
Visualizations
Caption: this compound Signaling Pathway in Vascular Smooth Muscle.
Caption: Workflow for this compound Potency Assay.
Caption: Troubleshooting Logic for Inconsistent this compound Results.
References
strategies to mitigate phenylephrine-induced oxidative stress in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating phenylephrine-induced oxidative stress in cellular experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro studies involving this compound and provides actionable solutions based on published research.
| Problem / Observation | Potential Cause | Recommended Action / Strategy |
| Increased Reactive Oxygen Species (ROS) and cell hypertrophy observed after this compound (PE) treatment. | PE stimulates α1-adrenergic receptors, leading to the activation of NADPH oxidase (NOX), particularly the NOX2 isoform, which is a primary source of ROS production in cardiomyocytes.[1][2] This initial ROS burst is crucial for inducing a hypertrophic phenotype.[1] | Inhibit NOX2-mediated ROS production. Co-treatment with NOX inhibitors such as Apocynin or Diphenylene Iodonium (DPI) has been shown to significantly decrease the PE-induced increase in cell area.[1] A more specific approach is to use the NOX2 docking sequence (Nox2ds)-tat peptide.[1] |
| Signs of cellular injury and apoptosis are present following prolonged PE exposure. | Long-term exposure to PE can lead to superoxide generation through uncoupled endothelial nitric oxide synthase (eNOS), triggering cardiomyocyte injury and apoptosis. High concentrations of this compound can also induce necroptosis and apoptosis through mitochondrial and death receptor-mediated pathways. | Consider treatment with N-Acetylcysteine (NAC). NAC is an antioxidant that has been demonstrated to attenuate cardiomyocyte dysfunction, including hypertrophy and apoptosis, subjected to this compound. It works in part by regulating the ROS-induced PI3K/AKT signaling pathway. |
| General oxidative stress is observed, but the specific source is unclear. | This compound-induced oxidative stress is a multifaceted process. While NOX2 is a key player, other sources and downstream pathways contribute to the overall oxidative burden. | Employ broad-spectrum antioxidants or agents with multiple protective mechanisms. Resveratrol, a natural polyphenol, can mitigate oxidative stress by scavenging reactive oxygen species and modulating the expression of antioxidant enzymes like superoxide dismutase (SOD1) and glutathione peroxidase (GPx1). |
| Difficulty in replicating PE-induced hypertrophy model. | The hypertrophic response to PE is stimulus-dependent and can vary between cell types and experimental conditions. Successful induction requires activation of specific signaling cascades like the ERK pathway. | Ensure appropriate PE concentration (e.g., 100 µM for H9c2 cells) and treatment duration (24-48 hours) to induce hypertrophy. Verify the activation of hypertrophic signaling pathways such as ERK to confirm model fidelity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced oxidative stress in cardiomyocytes?
A1: this compound, an α1-adrenergic receptor agonist, primarily induces oxidative stress in cardiomyocytes by activating NADPH oxidase (NOX) enzymes, with NOX2 being a crucial isoform. This activation leads to the production of reactive oxygen species (ROS), which act as signaling molecules to initiate hypertrophic pathways. Studies have shown that an early burst of ROS generation, within the first few hours of this compound stimulation, is critical for the development of cardiomyocyte hypertrophy.
Q2: Which antioxidants can I use to counteract this compound-induced oxidative stress?
A2: Several antioxidants and inhibitors have proven effective. N-Acetylcysteine (NAC) can attenuate cardiomyocyte dysfunction by reducing ROS and activating the PI3K/AKT pathway. Resveratrol has also been shown to be effective, partly by scavenging ROS and increasing the expression of endogenous antioxidant enzymes. Additionally, inhibitors of NADPH oxidase, such as Apocynin and Diphenylene Iodonium (DPI), directly target a major source of this compound-induced ROS.
Q3: At what concentrations should I use these mitigating agents?
A3: Based on published studies, the following concentrations can be used as a starting point. However, it is crucial to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental conditions.
-
N-Acetylcysteine (NAC): Effective concentrations can vary, and it's recommended to consult specific literature for your model.
-
Apocynin: Used to inhibit NOX activity.
-
Diphenylene Iodonium (DPI): Used to inhibit flavoenzymes, including NOX.
-
Resveratrol: Concentrations around 100 µM have been used to reduce iron-induced oxidative stress in cardiomyocytes.
Q4: What are the key signaling pathways involved in this compound-induced oxidative stress and its mitigation?
A4: this compound binding to α1-adrenergic receptors activates Gq proteins, which in turn can lead to the activation of NADPH Oxidase (specifically NOX2) and subsequent ROS production. This ROS can then activate downstream pathways like ERK, contributing to protein synthesis and hypertrophy. Mitigation strategies often target these pathways. For instance, NAC has been shown to activate the pro-survival PI3K/AKT signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of various inhibitors on this compound-induced changes in cell size and ROS levels.
Table 1: Effect of NOX Inhibitors on this compound-Induced Hypertrophy in H9c2 Cells
| Inhibitor | Treatment Duration with PE | % Inhibition of PE-Induced Increase in Cell Area | Reference |
| Apocynin | 24 hours | 25 ± 5% | |
| 48 hours | 51 ± 4% | ||
| Diphenylene Iodonium (DPI) | 24 hours | 30 ± 4% | |
| 48 hours | 37 ± 4% | ||
| Nox2ds-tat | 24 hours | 46 ± 7% | |
| 48 hours | 35 ± 7% |
Table 2: Effect of Early (First 4h) NOX Inhibition on this compound-Induced Hypertrophy in H9c2 Cells
| Inhibitor (First 4h only) | Total PE Stimulation | % Inhibition of PE-Induced Increase in Cell Area | Reference |
| Apocynin | 24 hours | 44 ± 7% | |
| 48 hours | 67 ± 6% | ||
| Diphenylene Iodonium (DPI) | 24 hours | 47 ± 6% | |
| 48 hours | 80 ± 5% | ||
| Nox2ds-tat | 24 hours | 79 ± 6% | |
| 48 hours | 101 ± 5% |
Experimental Protocols
Protocol 1: Inhibition of this compound-Induced Hypertrophy using NOX Inhibitors
This protocol is adapted from studies on H9c2 rat neonatal cardiomyoblasts.
-
Cell Culture: Culture H9c2 cells in appropriate media and conditions until they reach the desired confluency.
-
Induction of Hypertrophy: Stimulate cells with 100 µM this compound (PE) to induce hypertrophy.
-
Inhibitor Treatment:
-
Continuous Inhibition: Co-incubate cells with PE and one of the following inhibitors for 24 or 48 hours:
-
Apocynin
-
Diphenylene Iodonium (DPI)
-
Nox2ds-tat peptide
-
-
Early Inhibition: Add the inhibitor only for the first 4 hours of the 24 or 48-hour PE stimulation period. After 4 hours, remove the medium containing the inhibitor and replace it with fresh medium containing only PE for the remainder of the incubation period.
-
-
Analysis: After the incubation period, assess cellular hypertrophy by measuring cell area using digital imaging microscopy. Other endpoints can include measuring protein content or expression of hypertrophic markers.
Protocol 2: Mitigation of this compound-Induced Cardiomyocyte Dysfunction with N-Acetylcysteine (NAC)
This protocol is based on a study using primary cultured neonatal rat cardiomyocytes (NRCMs).
-
Cell Isolation and Culture: Isolate and culture NRCMs according to standard laboratory procedures.
-
This compound Treatment: Treat NRCMs with this compound to induce cellular dysfunction (hypertrophy, apoptosis, etc.).
-
NAC Co-treatment: Concurrently treat the cells with an effective concentration of NAC.
-
Analysis:
-
Hypertrophy: Measure cell size via immunofluorescence staining.
-
Gene Expression: Analyze the expression of markers for hypertrophy, fibrosis, and apoptosis using RT-PCR and Western blot.
-
Oxidative Stress: Measure ROS levels and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) using commercially available assay kits.
-
Signaling Pathways: Assess the phosphorylation status of PI3K and AKT via Western blot to determine the involvement of this signaling cascade.
-
Visualizations
Caption: this compound-induced oxidative stress signaling cascade.
Caption: Mitigation of this compound effects by N-Acetylcysteine (NAC).
Caption: General experimental workflow for studying mitigation strategies.
References
Technical Support Center: Refining Phenylephrine Microinjection Techniques for Brain Studies
Welcome to the technical support center for refining phenylephrine microinjection techniques. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful intracerebral administration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate vehicle solution for dissolving this compound for microinjection?
A1: The most commonly used vehicle for dissolving this compound hydrochloride for intracranial microinjection is sterile, preservative-free 0.9% saline.[1] It is crucial to ensure the vehicle is sterile and free of any preservatives, like benzyl alcohol, which can cause neurotoxicity and burning pain upon injection.[2] The pH of the final solution should be adjusted to a physiologically compatible range (typically 3.0-5.0) if necessary.[3]
Q2: I'm not observing any behavioral or physiological effects after this compound microinjection. What could be the cause?
A2: Several factors could contribute to a lack of effect:
-
Incorrect Targeting: The injection may have missed the target brain region. It is essential to verify the accuracy of your stereotaxic coordinates and confirm the injection site placement with histology after the experiment.[4]
-
Needle Clogging: The microinjection needle can become clogged with tissue debris during insertion, preventing the delivery of the solution.[5] To mitigate this, ensure your needle tip is appropriately beveled and consider moving the syringe/capillary up and down by 0.2 mm if you suspect a clog.
-
Inadequate Dose: The concentration or volume of this compound may be too low to elicit a response in the target region. Refer to dose-response studies for guidance on effective concentrations.
-
Drug Degradation: Ensure the this compound solution is fresh and has been stored correctly, protected from light.
-
Anesthetic Interference: The anesthetic used can interfere with the effects of this compound. Be consistent with your choice and depth of anesthesia across all experimental animals.
Q3: I am observing significant tissue damage at the injection site. How can I minimize this?
A3: Minimizing tissue damage is crucial for accurate and reproducible results. Here are some strategies:
-
Use Small-Diameter Needles: Glass capillary needles with a smaller lumen (e.g., 50-μm) can significantly reduce brain damage compared to larger needles.
-
Slow Injection Rate: A slow and steady injection rate (e.g., not exceeding 100 nL/min) helps to prevent a rapid increase in intracranial pressure and allows for better diffusion of the solution.
-
Leave the Needle in Place: After the injection is complete, leave the needle in place for an additional 5-10 minutes. This allows the solution to diffuse away from the needle tip and reduces backflow along the injection track upon withdrawal.
-
Slow Withdrawal of the Needle: Withdraw the needle slowly (e.g., approximately 0.5 mm/min) to prevent pulling the injected solution back up the needle track.
-
Use of Protective Compounds: In some applications, co-administration or retrodialysis of neuroprotective agents like dexamethasone has been shown to mitigate penetration injury.
Q4: How can I prevent the injected this compound solution from leaking back up the injection track?
A4: Backflow or leakage can be a significant issue, leading to off-target effects. To prevent this:
-
Slow Injection and Withdrawal: As mentioned above, slow injection and withdrawal rates are critical.
-
Post-Injection Waiting Period: Allowing the needle to remain in place for several minutes post-injection is a key step to minimize leakage.
-
Create a "Pocket": Some researchers suggest advancing the needle slightly deeper than the target coordinate and then retracting it to the correct depth before injection. This can create a small pocket for the solution to fill.
-
Inject a Small Air Bubble: Injecting a very small volume of air after the drug solution can help to create a barrier and prevent the solution from moving up the needle track upon retraction. The volume of air should be minimal (e.g., 10-15% of the injected volume) and will be absorbed by the surrounding tissue.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Penetrating the Dura Mater | The dura is a tough membrane that can be difficult to pierce with a fine glass micropipette. | Use a larger gauge needle (e.g., 25G for rats) to gently puncture the dura before inserting the microinjection needle. |
| Inconsistent Injection Volumes | Air bubbles in the syringe or tubing; improper calibration of the microinjection pump. | Ensure the entire system is free of air bubbles by carefully filling and priming. Regularly calibrate your microinjection pump. |
| High Animal Mortality Post-Surgery | Anesthetic overdose; hypothermia; infection; excessive bleeding. | Carefully calculate and administer anesthetic doses. Use a heating pad to maintain the animal's body temperature during and after surgery. Maintain sterile surgical technique and administer post-operative antibiotics and analgesics as per your institution's guidelines. |
| Unexpected or Off-Target Behavioral Effects | Diffusion of this compound to adjacent brain structures; systemic absorption. | Use the lowest effective concentration and volume. Confirm injection site placement with post-mortem histology. Consider the use of a vehicle containing a dye (e.g., trypan blue) in pilot studies to visualize the extent of diffusion. |
| Clogged Cannula in Chronic Implant Studies | Tissue growth or debris entering the guide cannula. | Always keep a sterile obturator (stylet) in the guide cannula when not in use to prevent clogging. |
Quantitative Data Summary
The following tables summarize typical experimental parameters for this compound microinjection from various studies. These values should be used as a starting point and optimized for your specific experimental conditions.
Table 1: this compound Microinjection Parameters in Rodent Brain Studies
| Brain Region | Species | Concentration | Volume | Infusion Rate | Observed Effect | Reference |
| Medial Prefrontal Cortex (mPFC) | Rat | 0.01 µ g/0.5 µL & 0.1 µ g/0.5 µL | 0.5 µL/side | Not specified | Improved working memory performance | |
| Intermediolateral Cell Column | Cat | 10 mM & 40 mM | 100 nL | Not specified | Increased cardiac sympathetic nerve activity | |
| General Intracerebroventricular | Mouse | 10-100 µg | Not specified | Not specified | Increased locomotor activity |
Table 2: Systemic Effects of Intravenous this compound in Animal Studies
| Animal Model | Dosage/Infusion Rate | Primary Outcome | Reference |
| Rabbit (with intracranial hypertension) | Infusion to increase MAP by ~20 mmHg | Increased Cerebral Perfusion Pressure (CPP) with no change in Intracranial Pressure (ICP) | |
| Immature Swine (TBI model) | Infusion titrated to CPP >70 mmHg | Increased Cerebral Blood Flow (CBF) | |
| Young Rabbits | Infusion leading to increased blood pressure | Increased cerebral blood flow | |
| Rat | 1, 2.5, or 10 µ g/min for 21 min | Dose-dependent increase in mean arterial pressure |
Experimental Protocols
Detailed Methodology for Stereotaxic this compound Microinjection in Rodents
This protocol provides a generalized procedure for stereotaxic microinjection. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
1. Pre-Operative Preparations:
-
Animal Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Analgesia: Administer a pre-operative analgesic as per your approved protocol.
-
Surgical Site Preparation: Shave the fur from the scalp. Clean the surgical area with alternating scrubs of an antiseptic solution (e.g., povidone-iodine) and 70% ethanol.
-
Eye Protection: Apply ophthalmic ointment to the eyes to prevent them from drying out during surgery.
2. Stereotaxic Surgery:
-
Mounting: Secure the anesthetized animal in a stereotaxic frame. Ensure the head is level in all three planes (anterior-posterior, dorsal-ventral, and medial-lateral).
-
Incision: Make a midline incision in the scalp to expose the skull.
-
Identifying Bregma: Clear the skull of any connective tissue and identify the bregma landmark.
-
Drilling: Using the stereotaxic coordinates for your target brain region, drill a small burr hole through the skull. Be careful not to damage the underlying dura mater.
3. Microinjection Procedure:
-
Needle Preparation: Use a sterile, calibrated glass micropipette or a Hamilton syringe with a fine-gauge needle. Fill the needle with the this compound solution, ensuring there are no air bubbles.
-
Lowering the Needle: Slowly lower the injection needle through the burr hole to the predetermined dorsal-ventral coordinate of your target brain region.
-
Injection: Infuse the this compound solution at a slow, controlled rate (e.g., 20-100 nL/minute) using a microinjection pump.
-
Post-Injection Diffusion: After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion of the drug and to minimize backflow.
-
Needle Withdrawal: Slowly retract the needle from the brain.
4. Post-Operative Care:
-
Wound Closure: Suture or apply surgical clips to close the scalp incision. Apply a topical antibiotic ointment to the wound.
-
Recovery: Place the animal in a clean, warm cage and monitor it until it has fully recovered from anesthesia.
-
Post-Operative Analgesia: Administer post-operative analgesics for 1-2 days following surgery as required by your protocol.
-
Monitoring: Monitor the animal daily for signs of pain, distress, or infection. Provide easy access to food and water.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Alpha-1 adrenergic receptor signaling cascade initiated by this compound.
Experimental Workflow for this compound Microinjection
Caption: A typical experimental workflow for brain studies involving this compound microinjection.
References
- 1. Facilitation of spatial working memory performance following intra-prefrontal cortical administration of the adrenergic alpha1 agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Validation & Comparative
Phenylephrine vs. Norepinephrine in Septic Shock: A Research Comparison Guide
In the critical care setting, the management of septic shock necessitates the use of vasopressors to counteract life-threatening hypotension and restore organ perfusion. Among the therapeutic options, norepinephrine has been established as the first-line agent. However, phenylephrine, a synthetic sympathomimetic amine, is also utilized, particularly in specific clinical scenarios. This guide provides an objective comparison of this compound and norepinephrine, focusing on their mechanisms, hemodynamic effects, and clinical outcomes in septic shock, supported by experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Receptors
The divergent physiological effects of norepinephrine and this compound are rooted in their differential affinities for adrenergic receptors.
Norepinephrine is a potent agonist of both α-1 and β-1 adrenergic receptors.[1] Its stimulation of α-1 receptors on vascular smooth muscle leads to potent peripheral vasoconstriction, increasing systemic vascular resistance (SVR) and consequently, mean arterial pressure (MAP).[1] Simultaneously, its action on β-1 receptors in the heart increases myocardial contractility (inotropy) and heart rate (chronotropy), which can help to maintain or increase cardiac output.[1][2]
This compound , in contrast, is a pure α-1 adrenergic receptor agonist .[3] Its primary mechanism is inducing vasoconstriction to increase SVR and MAP. Critically, it has minimal to no activity on β-adrenergic receptors, meaning it does not directly increase myocardial contractility or heart rate. This selectivity is a key point of differentiation in its clinical application.
Comparative Hemodynamic Effects
The differing receptor profiles of norepinephrine and this compound translate into distinct hemodynamic consequences. Norepinephrine's balanced α and β effects are often considered ideal for the "warm shock" state typical of sepsis, where peripheral vasodilation is a primary issue. This compound's pure vasoconstriction can increase blood pressure but may do so at the expense of cardiac output, particularly if the heart cannot overcome the increased afterload.
| Hemodynamic Parameter | Norepinephrine | This compound | Rationale & References |
| Mean Arterial Pressure (MAP) | Strong Increase | Strong Increase | Both are potent vasoconstrictors used to achieve MAP targets (e.g., 65-75 mmHg). |
| Systemic Vascular Resistance (SVR) | Strong Increase | Strong Increase | Primary effect mediated by α-1 agonism. |
| Heart Rate (HR) | Variable / Slight Increase | Decrease | Norepinephrine's β-1 effect can be offset by the baroreflex. This compound often causes reflex bradycardia due to the sharp rise in MAP without direct cardiac stimulation. |
| Stroke Volume (SV) / Stroke Volume Index (SVI) | Increase or No Change | Increase or Decrease | Norepinephrine's β-1 inotropy supports SV. This compound may increase SVI by increasing preload (venoconstriction) but can also decrease it by increasing afterload. Some studies show an increase in SVI with this compound. |
| Cardiac Output (CO) / Cardiac Index (CI) | Increase or No Change | Variable / Potential Decrease | Norepinephrine's β-1 agonism generally maintains or improves CO. This compound lacks inotropic support, and the combination of increased afterload and reflex bradycardia can potentially reduce CO. |
Clinical Efficacy and Outcomes: A Review of the Evidence
Multiple studies have compared this compound and norepinephrine in septic shock, with norepinephrine consistently emerging as the preferred agent in major guidelines.
A prospective, randomized, controlled trial by Morelli et al. (2008) found no significant differences in cardiopulmonary performance or global oxygen transport when this compound was used as a first-line agent compared to norepinephrine in the early phase of septic shock. However, the study noted that higher doses of this compound were required to achieve the target MAP. Conversely, a retrospective study suggested that combining this compound with norepinephrine was associated with a higher hospital mortality rate compared to norepinephrine alone. Another retrospective analysis found that this compound use, especially in patients with ongoing tachycardia, was associated with increased mortality.
A 2023 meta-analysis involving 4080 patients found no statistically significant difference in 30-day or ICU mortality between the two vasopressors (OR 1.11; 95% CI 0.73-1.70). However, the analysis did highlight that this compound was effective at reducing heart rate, particularly in patients with atrial fibrillation. Despite this effect on heart rate, a clear mortality benefit was not established.
| Outcome Measure | Norepinephrine | This compound | Key Findings & References |
| 28/30-Day Mortality | First-line standard | No significant difference in some studies; potential for increased mortality in others. | Meta-analyses show no significant difference in mortality. However, some retrospective cohort studies have associated this compound use with higher mortality rates. |
| ICU/Hospital Length of Stay | Baseline | No significant difference or longer stay. | Some studies report no difference, while others associate this compound use (especially in combination) with longer ICU and hospital stays. |
| Tachyarrhythmias | Higher potential due to β-1 agonism. | Lower incidence; may reduce HR. | This compound is often considered in patients with refractory tachycardia. Studies confirm it leads to a greater decrease in heart rate. |
| Splanchnic Perfusion | Generally preserved or improved at typical doses. | Conflicting data; potential for more pronounced vasoconstriction. | Early administration of this compound did not appear to compromise gastrointestinal perfusion compared to norepinephrine. However, delayed administration has been suggested to cause more hepatosplanchnic vasoconstriction. |
Experimental Protocol: Randomized Controlled Trial Example
The following methodology is based on the protocol described in the randomized controlled trial by Morelli et al. comparing first-line this compound and norepinephrine.
1. Study Design: A prospective, randomized, controlled trial conducted in a multidisciplinary ICU.
2. Patient Population:
-
Inclusion Criteria: Patients with septic shock requiring vasopressors to maintain a MAP above 65 mmHg despite adequate fluid resuscitation.
-
Exclusion Criteria: Pre-existing severe cardiac conditions, terminal illness, or allergy to the study drugs.
3. Randomization and Intervention:
-
Patients (n=32) were randomly allocated to receive either a norepinephrine infusion or a this compound infusion (n=16 each).
-
The vasopressor infusion was titrated by the clinical team to achieve and maintain a target MAP between 65 and 75 mmHg.
4. Data Collection and Hemodynamic Monitoring:
-
Comprehensive hemodynamic data was collected at baseline and after 12 hours of treatment.
-
Measurements were obtained via a pulmonary artery catheter and a thermodye dilution catheter, and included MAP, heart rate, cardiac index, SVR index, and oxygen transport variables.
-
Regional perfusion was assessed using gastric tonometry.
-
Biochemical markers including lactate, creatinine clearance, and cardiac troponin were also measured.
5. Endpoints:
-
Primary Endpoints: To compare the effects of the two drugs on systemic and regional hemodynamics.
-
Secondary Endpoints: To assess differences in cardiopulmonary performance, global oxygen transport, and organ function.
References
Comparative Analysis of Phenylephrine and Methoxamine on Alpha-1 Adrenergic Receptors
A comprehensive guide for researchers and drug development professionals, this document provides an objective comparison of phenylephrine and methoxamine, two key alpha-1 adrenergic receptor agonists. This analysis is supported by experimental data on their receptor binding, potency, efficacy, and downstream signaling effects.
Introduction
This compound and methoxamine are sympathomimetic amines that exert their physiological effects primarily through the activation of alpha-1 (α1) adrenergic receptors.[1][2] These receptors are integral to the sympathetic nervous system and are found in various tissues, including vascular smooth muscle, the heart, and the liver.[3][4] Both compounds are recognized as selective α1-adrenoceptor agonists and are used clinically as pressor agents to manage hypotension.[1] While structurally related, they exhibit differences in receptor subtype selectivity, potency, and potential for biased signaling, which are critical considerations in pharmacological research and therapeutic application. Methoxamine is often considered to have greater specificity for α1-adrenoceptor subtypes compared to this compound. This guide delves into a comparative analysis of their interactions with α1-receptor subtypes (α1A, α1B, and α1D), presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways.
Quantitative Comparison of Receptor Interactions
The interaction of this compound and methoxamine with α1-adrenergic receptors can be quantified by their binding affinity (Ki), potency (EC50), and efficacy (Emax). This compound is a well-characterized agonist at all three α1-receptor subtypes. Comparative studies have shown variability in their relative potencies depending on the tissue and experimental model.
For instance, in isolated rabbit papillary muscles, this compound demonstrated a greater positive inotropic response than methoxamine. Conversely, a study on porcine internal anal sphincter smooth muscle found that the L-erythro isomer of methoxamine was approximately four times more potent than this compound in inducing contraction. In studies on single neurons in the cerebral cortex, methoxamine appeared less potent than this compound. These findings highlight the tissue-dependent nature of their pharmacological activity.
Table 1: Comparative Potency (EC50) of this compound and Methoxamine
| Tissue/Assay | Species | Agonist | EC50 (µM) | Reference |
| Internal Anal Sphincter Contraction | Porcine | This compound | 58.3 | |
| Methoxamine (racemate) | 74.7 | |||
| L-erythro-methoxamine | 17.6 | |||
| Cutaneous Anesthesia (Relative Potency) | Rat | L-Phenylephrine | 29x less potent than Epinephrine | |
| Methoxamine | 19x less potent than Epinephrine | |||
| Ito Reduction (Direct effect) in Ventricular Myocytes | Rat | Methoxamine | 239 |
Note: Data is compiled from multiple studies and experimental conditions may vary.
Signaling Pathways
Activation of α1-adrenergic receptors by either this compound or methoxamine initiates a canonical signaling cascade through the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to the contractile effects of these agonists on smooth muscle.
Beyond this primary pathway, evidence suggests potential for biased signaling. For example, both this compound and methoxamine have been proposed to exhibit bias towards ERK1/2 phosphorylation, a pathway involved in cell growth and proliferation.
Figure 1. Alpha-1 Adrenergic Receptor Gq Signaling Pathway.
Experimental Protocols
The quantitative data presented in this guide are derived from established pharmacological assays. Below are detailed methodologies for key experiments used to characterize and compare α1-adrenergic agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound and methoxamine for α1-adrenergic receptors. It typically involves a competition experiment where the unlabeled drug competes with a radiolabeled ligand for receptor binding sites.
Objective: To measure the affinity of test compounds for α1-adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from tissue or cell lines expressing α1-adrenergic receptors (e.g., CHO cells stably expressing human α1A, α1B, or α1D subtypes).
-
Radioligand: [3H]-Prazosin (a high-affinity α1-antagonist).
-
Test Compounds: this compound, Methoxamine.
-
Non-specific binding control: Phentolamine or another high-concentration unlabeled antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation: Prepare serial dilutions of this compound and methoxamine in assay buffer.
-
Incubation: In assay tubes, combine the cell membranes, a fixed concentration of [3H]-Prazosin (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
Total and Non-specific Binding: Include control tubes for total binding (no competitor) and non-specific binding (high concentration of phentolamine).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a direct consequence of the Gq signaling pathway. It is commonly used to determine the potency (EC50) and efficacy (Emax) of agonists.
Objective: To quantify the functional response to α1-receptor activation by measuring intracellular Ca2+ flux.
Materials:
-
Adherent cells expressing the target α1-receptor subtype plated in a 96- or 384-well microplate.
-
Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compounds: this compound, Methoxamine.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed cells in a clear-bottom, black-walled microplate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.
-
Washing: Gently wash the cells with assay buffer to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound and methoxamine in a separate compound plate.
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity over time.
-
Agonist Addition: The instrument will first establish a baseline fluorescence reading and then automatically inject the agonist from the compound plate into the cell plate.
-
Data Acquisition: Continue to record fluorescence intensity for 1-3 minutes after agonist addition to capture the peak response and subsequent decline.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Figure 2. Experimental Workflow for a Calcium Mobilization Assay.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more downstream measure of PLC activation by quantifying the accumulation of inositol phosphates. Modern methods often measure inositol monophosphate (IP1), a stable downstream metabolite of IP3, using technologies like HTRF®.
Objective: To quantify Gq-coupled receptor activation by measuring the accumulation of IP1.
Materials:
-
Cells expressing the target α1-receptor subtype.
-
Stimulation Buffer containing an IP degradation inhibitor like Lithium Chloride (LiCl).
-
Test Compounds: this compound, Methoxamine.
-
Commercial IP-One HTRF® assay kit (containing IP1-d2 acceptor and anti-IP1-cryptate donor).
-
HTRF-compatible microplate reader.
Procedure:
-
Cell Stimulation: Suspend cells in stimulation buffer containing LiCl. Add varying concentrations of the test agonists (this compound or methoxamine).
-
Incubation: Incubate the cell/agonist mixture for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.
-
Cell Lysis: Lyse the cells by adding the detection reagents from the HTRF® kit, which also contain the labeled IP1-d2 and the anti-IP1-cryptate antibody.
-
Detection Incubation: Incubate the lysate for 60 minutes at room temperature to allow the competitive immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert this to an IP1 concentration using a standard curve. The signal is inversely proportional to the amount of IP1 produced by the cells. Plot the IP1 concentration against the logarithm of agonist concentration to determine EC50 and Emax.
Comparative Logic and Summary
The comparison between this compound and methoxamine follows a logical progression from receptor interaction to cellular function. Both are direct-acting agonists, but their nuanced differences in potency and potential subtype selectivity can lead to varied physiological outcomes. Methoxamine's lack of activity at β-adrenoceptors makes it a useful tool for specifically studying α1-mediated effects. However, some studies suggest that at high concentrations, methoxamine can have pharmacological actions that are independent of α1-adrenoceptor activation.
Figure 3. Logical Flow of Comparative Analysis.
References
Phenylephrine vs. Angiotensin II: A Comparative Guide to Their Effects on Renal Blood Flow
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of phenylephrine and angiotensin II on renal blood flow, supported by experimental data. Both are potent vasoconstrictors, yet their mechanisms and ultimate impact on renal hemodynamics differ significantly. Understanding these differences is crucial for preclinical and clinical research in hypertension, shock, and kidney disease.
Mechanisms of Action and Signaling Pathways
This compound and Angiotensin II induce vasoconstriction through G-protein coupled receptors and intracellular calcium mobilization, but their receptor targets and downstream effects within the renal vasculature are distinct.
This compound: A selective alpha-1 adrenergic receptor agonist.[1][2] Its binding initiates a signaling cascade leading to systemic vasoconstriction.[1][2]
Caption: this compound signaling pathway in vascular smooth muscle.
Angiotensin II: The primary effector of the renin-angiotensin system (RAS), acting on the Angiotensin II Type 1 (AT1) receptor.[3] It is a potent systemic vasoconstrictor with a pronounced effect on renal efferent arterioles. This preferential action helps maintain the glomerular filtration rate (GFR) in the face of reduced renal blood flow.
References
A Comparative Analysis of Phenylephrine's Vasoconstrictive Efficacy Across Different Vascular Beds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenylephrine's vasoconstrictive efficacy in various vascular beds. By synthesizing experimental data, this document aims to clarify the differential hemodynamic effects of this widely used alpha-1 adrenergic agonist, offering valuable insights for preclinical and clinical research.
Introduction
This compound is a selective α1-adrenergic receptor agonist primarily used to increase blood pressure through vasoconstriction.[1] Its mechanism involves mimicking the action of endogenous catecholamines like norepinephrine, binding to α1-receptors on vascular smooth muscle, and initiating a signaling cascade that leads to smooth muscle contraction.[2] While effective as a systemic pressor, the magnitude of this compound-induced vasoconstriction is not uniform across all vascular territories. This regional heterogeneity is critical for understanding its clinical applications and potential adverse effects, such as compromising organ perfusion. This guide compares its effects on cerebral, splanchnic, renal, and peripheral (cutaneous and skeletal muscle) circulations.
Mechanism of Action: The α1-Adrenergic Signaling Pathway
This compound exerts its vasoconstrictive effects by activating the Gq protein-coupled α1-adrenergic receptor. This activation triggers a downstream signaling cascade culminating in the phosphorylation of myosin light chains and subsequent contraction of vascular smooth muscle.
Comparative Efficacy Data
The vasoconstrictive response to this compound varies significantly depending on the vascular bed, the physiological state (e.g., normal vs. septic), and the experimental model. The following table summarizes quantitative data from key studies.
| Vascular Bed | Species / Model | Key Quantitative Finding | Interpretation | Reference |
| Splanchnic | Septic Pigs | No significant change in superior mesenteric artery (SMA) flow. | In this septic model, this compound maintained gut perfusion better than norepinephrine, which reduced SMA flow by 26%. | [3] |
| Splanchnic | Septic Shock Patients | ~18.9% decrease in Indocyanine Green (ICG) clearance. | Suggests more pronounced hepatosplanchnic vasoconstriction compared to norepinephrine in human septic shock. | [4] |
| Renal | Septic Sheep | ~18.8% increase in renal blood flow. | This compound improved renal perfusion in this hyperdynamic septic sheep model while restoring MAP. | [2] |
| Renal | Septic Shock Patients | ~13.8% decrease in creatinine clearance. | Indicates a potential reduction in renal function when used to maintain MAP in human septic shock. | |
| Skeletal Muscle / Cutaneous | Healthy Humans | ~74% decrease in forearm vascular conductance (direct arterial infusion). | Demonstrates potent vasoconstriction in peripheral limb vasculature upon direct local administration. | |
| Cerebral | Humans & Pigs | Increased cerebrovascular resistance without decreasing perfusion. | Cerebral blood flow is maintained due to pressure autoregulation, where vessels constrict to prevent hyperperfusion as systemic pressure rises. |
Note: Direct comparison between studies is challenging due to variations in species, experimental conditions (sepsis vs. healthy), and drug administration methods (systemic vs. local).
Discussion of Differential Efficacy
-
Splanchnic Circulation: The effect on the gut vasculature is contested and appears highly context-dependent. In a porcine sepsis model, this compound was shown to preserve mesenteric blood flow more effectively than norepinephrine. Conversely, a study in human septic shock patients indicated that this compound causes more significant hepatosplanchnic vasoconstriction than norepinephrine, as measured by reduced ICG clearance. This suggests that while macrovascular flow (like in the SMA) might be preserved, microvascular perfusion and metabolic function within the liver could be compromised.
-
Renal Circulation: The long-held concern that this compound impairs renal blood flow is not universally supported by experimental data. In septic sheep, this compound actually increased renal blood flow while restoring systemic pressure. However, data from human septic shock points towards a reduction in creatinine clearance, suggesting a potential negative impact on renal function. This discrepancy may arise from differences in species, underlying physiology (hyperdynamic sepsis vs. other shock states), and the complex interplay between systemic pressure and local autoregulation.
-
Peripheral (Cutaneous & Skeletal Muscle) Circulation: The vasculature of the limbs, particularly cutaneous vessels, is highly responsive to this compound. Direct administration into the human forearm artery causes a profound (~74%) reduction in vascular conductance, indicating strong vasoconstriction. This makes this compound effective for localized applications, such as a nasal decongestant, but also highlights the risk of peripheral ischemia with high systemic doses.
-
Cerebral Circulation: The cerebral vascular bed exhibits a unique response. While systemic this compound administration does increase cerebrovascular resistance, it generally does not compromise cerebral blood flow in individuals with intact autoregulation. The cerebral arterioles constrict in response to the increased mean arterial pressure to maintain stable blood flow and protect the brain from hyperperfusion.
Experimental Protocols
Detailed methodologies are crucial for interpreting the cited data. Below are summarized protocols from key comparative studies.
Protocol 1: Splanchnic & Microcirculatory Flow in Septic Pigs
-
Model: Fecal peritonitis-induced septic shock in sedated and mechanically ventilated pigs (n=8).
-
Intervention: Each animal received continuous intravenous infusions of epinephrine, norepinephrine, and this compound in a random order. Doses were titrated to increase mean arterial pressure by 20% from baseline. A 60-minute recovery period was allowed between each drug.
-
Measurements: Superior mesenteric artery (SMA) flow was measured with an ultrasound transit time flowmeter. Microcirculatory blood flow in various abdominal organs (jejunal mucosa, pancreas, etc.) was measured using a multi-channel laser Doppler flowmetry system.
-
Reference: De Backer, D., et al. (2006). Critical Care Medicine.
Protocol 2: Systemic and Regional Hemodynamics in Septic Sheep
-
Model: Conscious sheep (n=12) with early hyperdynamic sepsis induced by live E. coli administration.
-
Intervention: Continuous intravenous infusion of this compound for 6 hours, with the dose adjusted to restore baseline mean arterial pressure.
-
Measurements: Cardiac output and regional blood flow (coronary, mesenteric, and renal) were measured using pre-implanted transit-time flow probes. Regional vascular conductance was calculated as flow/MAP.
-
Reference: Bellomo, R., et al. (2012). Anesthesia & Analgesia.
Protocol 3: Forearm Vascular Conductance in Healthy Humans
-
Model: Healthy human volunteers (n=6).
-
Intervention: this compound (0.5 µg per deciliter of forearm volume per minute) was infused into the brachial artery.
-
Measurements: Forearm blood flow was measured using venous occlusion plethysmography. Forearm vascular conductance (FVC) was calculated by dividing forearm blood flow by mean arterial pressure.
-
Reference: Stewart, J. M., et al. (2001). Journal of Applied Physiology.
Conclusion
This compound exhibits marked heterogeneity in its vasoconstrictive effects across different vascular beds. While it is a potent constrictor of peripheral cutaneous and skeletal muscle arteries, its effects on vital organ circulations are more complex and context-dependent. In the splanchnic and renal beds, the response to this compound can vary from vasoconstriction to preserved or even enhanced flow, particularly in septic states. The cerebral circulation is largely protected from this compound-induced changes in perfusion due to robust autoregulatory mechanisms. These findings underscore the importance of considering the specific vascular bed and physiological context when utilizing this compound in both experimental and clinical settings.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The systemic and regional hemodynamic effects of this compound in sheep under normal conditions and during early hyperdynamic sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of epinephrine, norepinephrine, and this compound on microcirculatory blood flow in the gastrointestinal tract in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short-term effects of this compound on systemic and regional hemodynamics in patients with septic shock: a crossover pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Phenylephrine and Other Alpha-1 Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of phenylephrine with other key alpha-1 adrenergic agonists, including norepinephrine, methoxamine, oxymetazoline, and clonidine. The following sections detail their relative performance based on experimental data, outline the methodologies for key experiments, and visualize the associated signaling pathways and experimental workflows.
Data Presentation: Comparative Potency, Efficacy, and Binding Affinity
The following table summarizes the in vitro pharmacological parameters of selected alpha-1 adrenergic agonists. These values represent the concentration required to elicit a half-maximal response (EC50/pEC50), the maximum response achievable (Emax), and the binding affinity for the receptor (Ki/pKi). It is important to note that these values can vary depending on the specific alpha-1 adrenoceptor subtype (α1A, α1B, α1D), the tissue or cell line used, and the experimental conditions.
| Agonist | Receptor Subtype(s) | In Vitro Model | Parameter | Value | Reference |
| This compound | α1 | Porcine Internal Anal Sphincter | EC50 | 58.3 µM | [1] |
| α1D, α1B, α1A | Recombinant | pKi | 5.86, 4.87, 4.70 | [2] | |
| α1 | BC3H-1 Muscle Cells | Kact (for Ca2+ elevation) | 0.51 µM | [3] | |
| Norepinephrine | α1 | Rabbit Aortic Smooth Muscle Cells | EC50 (for mRNA decrease) | ~0.3 µM | [4] |
| Methoxamine | α1 | Porcine Internal Anal Sphincter | EC50 (racemate) | 74.7 µM | [1] |
| α1 | Porcine Internal Anal Sphincter | EC50 (L-erythro-methoxamine) | 17.6 µM | ||
| Ito, hKv1.5, Kv4.2 channels | Rat Ventricular Myocytes, Recombinant | EC50 (for direct reduction) | 239 µM, 276 µM, 363 µM | ||
| Oxymetazoline | α1A, α2B | Transfected HEK293 cells | pEC50 (for Ca2+ signals) | Higher at α2B | |
| 5-HT2B | Recombinant | pEC50 | 7.82 (EC50 of 15 nM) | ||
| Clonidine | α1, α2 | Rat Sciatic Nerve Fibers | EC50 (Aα fibers) | 2.0 mM | |
| α1, α2 | Rat Sciatic Nerve Fibers | EC50 (C fibers) | 0.45 mM | ||
| α1A | Recombinant Rat-1 Fibroblasts | ECmax (for Ca2+ increase) | ~3-fold increase |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by alpha-1 adrenergic agonists and a typical experimental workflow for their in vitro comparison.
Caption: Alpha-1 adrenergic receptor signaling pathway.
Caption: In vitro workflow for comparing alpha-1 agonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific cell line, tissue, and available equipment.
Radioligand Binding Assay (for determining Binding Affinity - Ki)
This assay measures the affinity of a ligand for a receptor.
Materials:
-
Cell membranes expressing the alpha-1 adrenergic receptor of interest.
-
Radioligand (e.g., [3H]-prazosin).
-
Test compounds (this compound and other agonists).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay (for determining Potency - EC50 and Efficacy - Emax)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the alpha-1 adrenergic receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a FLIPR Calcium Assay Kit).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound and other agonists).
-
A fluorescence plate reader or a flow cytometer capable of kinetic reading.
Protocol:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Agonist Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject varying concentrations of the test compounds into the wells.
-
Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration. The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.
Inositol Monophosphate (IP1) Accumulation Assay (for determining Potency - EC50 and Efficacy - Emax)
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the IP3 signaling cascade, as a stable marker of Gq-coupled receptor activation.
Materials:
-
Cells expressing the alpha-1 adrenergic receptor of interest.
-
IP-One HTRF® assay kit (or similar).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Test compounds (phenyleylephrine and other agonists).
-
A plate reader capable of measuring HTRF® (Homogeneous Time-Resolved Fluorescence).
Protocol:
-
Cell Stimulation: Plate the cells in a suitable assay plate. On the day of the experiment, replace the culture medium with the stimulation buffer containing varying concentrations of the test compounds.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (IP1-d2 conjugate and anti-IP1 cryptate) according to the kit manufacturer's instructions.
-
HTRF® Measurement: After a further incubation period at room temperature, measure the HTRF® signal on a compatible plate reader.
-
Data Analysis: The HTRF® ratio is inversely proportional to the amount of IP1 produced. Plot the HTRF® ratio against the logarithm of the agonist concentration. Calculate the EC50 and Emax values from the resulting dose-response curve.
Conclusion
This guide provides a framework for the in vitro comparative study of this compound and other alpha-1 adrenergic agonists. The presented data and protocols offer a starting point for researchers to design and execute experiments to further elucidate the pharmacological profiles of these compounds. The choice of in vitro model and assay is critical and should be tailored to the specific research question. By systematically evaluating the potency, efficacy, and binding affinity, a more complete understanding of the structure-activity relationships and therapeutic potential of these important pharmacological agents can be achieved.
References
- 1. L-Erythro-methoxamine is more potent than this compound in effecting contraction of internal anal sphincter in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mobilization of intracellular calcium by alpha 1-adrenergic receptor activation in muscle cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Models of Cardiac Hypertrophy: Phenylephrine, Angiotensin II, and Endothelin-1
For researchers, scientists, and drug development professionals, establishing a reproducible in vitro model of cardiac hypertrophy is crucial for understanding its molecular mechanisms and for screening potential therapeutic agents. This guide provides an objective comparison of three commonly used pharmacological inducers of cardiomyocyte hypertrophy: phenylephrine (PE), angiotensin II (Ang II), and endothelin-1 (ET-1).
The induction of hypertrophic signaling pathways in cultured cardiomyocytes is a fundamental technique in cardiovascular research. This compound, a selective α1-adrenergic receptor agonist, is widely used and considered a reliable method for inducing a hypertrophic phenotype. However, the reproducibility of this model and its physiological relevance compared to other agonists such as angiotensin II and endothelin-1 are critical considerations for experimental design. This guide will delve into the experimental data, protocols, and underlying signaling pathways to aid researchers in selecting the most appropriate model for their specific research questions.
Quantitative Comparison of Hypertrophic Markers
To provide a clear comparison of the hypertrophic potency of this compound, angiotensin II, and endothelin-1, the following table summarizes the quantitative changes in key hypertrophic markers observed in neonatal rat ventricular myocytes (NRVMs). It is important to note that the magnitude of the response can vary depending on the specific experimental conditions, such as cell density, serum concentration, and the specific batch of primary cells.
| Hypertrophic Marker | This compound (PE) | Angiotensin II (Ang II) | Endothelin-1 (ET-1) | Citation |
| Increase in Cell Size | ~1.7-fold increase | Variable, often less pronounced than PE and ET-1 | Significant increase, ~1.5 to 2-fold | [1][2] |
| Protein Synthesis | ~1.5 to 2-fold increase in leucine incorporation | ~1.2 to 1.5-fold increase in leucine incorporation | ~1.5 to 2.5-fold increase in leucine incorporation | [3] |
| ANP mRNA Expression | Significant upregulation | Significant upregulation | Potent upregulation | [3] |
| BNP mRNA Expression | Significant upregulation | Significant upregulation | Potent upregulation | [3] |
| β-MHC Expression | Upregulated | Upregulated | Upregulated |
Note: The values presented are approximations derived from multiple studies and are intended for comparative purposes. The actual fold changes can vary between experiments.
Experimental Protocols
Detailed and consistent experimental protocols are essential for the reproducibility of hypertrophy studies. Below are standard protocols for inducing cardiomyocyte hypertrophy using this compound, angiotensin II, and endothelin-1.
Cell Culture
Neonatal rat ventricular myocytes (NRVMs) are the most common primary cell model for these studies. After isolation, cardiomyocytes are typically plated on fibronectin or gelatin-coated dishes and cultured in a serum-containing medium for 24-48 hours to allow for attachment. Prior to stimulation, cells are usually serum-starved for 12-24 hours to reduce basal signaling activity. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are also increasingly used as a more translationally relevant model.
Agonist Stimulation
-
This compound (PE): A stock solution of this compound in deionized water or PBS is prepared. Cells are treated with a final concentration of 10-100 µM PE for 24-48 hours.
-
Angiotensin II (Ang II): A stock solution of angiotensin II is prepared in deionized water or a suitable buffer. Cells are stimulated with a final concentration of 100 nM to 1 µM Ang II for 24-72 hours.
-
Endothelin-1 (ET-1): Due to its potent vasoconstrictor activity, endothelin-1 is used at lower concentrations. A stock solution is prepared, and cells are treated with a final concentration of 10-100 nM ET-1 for 24-48 hours.
Assessment of Hypertrophy
Common methods for quantifying the hypertrophic response include:
-
Cell Size Measurement: Immunofluorescence staining for α-actinin or other sarcomeric proteins followed by imaging and analysis of the cell surface area using software like ImageJ.
-
Protein Synthesis Assay: Measurement of the incorporation of radiolabeled amino acids (e.g., [3H]-leucine) into total cellular protein.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of hypertrophic markers such as ANP (Nppa), BNP (Nppb), and β-MHC (Myh7).
-
Protein Expression Analysis: Western blotting to detect the protein levels of hypertrophic markers and the phosphorylation status of key signaling molecules.
Signaling Pathways and Experimental Workflows
The induction of cardiomyocyte hypertrophy by this compound, angiotensin II, and endothelin-1 is primarily mediated through Gq-protein coupled receptors (GPCRs). Activation of these receptors leads to a cascade of intracellular signaling events that ultimately converge on the activation of transcription factors and the subsequent expression of genes associated with the hypertrophic phenotype.
References
- 1. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early NADPH oxidase-2 activation is crucial in this compound-induced hypertrophy of H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of adrenomedullin on hypertrophic responses induced by angiotensin II, endothelin-1 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phenylephrine and Endothelin-1 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling pathways activated by phenylephrine (PE) and endothelin-1 (ET-1). Both are potent vasoconstrictors that play crucial roles in cardiovascular physiology and pathophysiology, and their signaling cascades, while sharing a common G-protein coupled receptor (GPCR) activation, exhibit distinct characteristics. This document summarizes their mechanisms, presents comparative experimental data, and details relevant experimental protocols.
Introduction to this compound and Endothelin-1
This compound (PE) is a selective α1-adrenergic receptor agonist. Its primary physiological effect is vasoconstriction, leading to an increase in blood pressure. In a research context, PE is frequently used to study Gq-protein coupled receptor signaling and its downstream effects, such as cardiac hypertrophy.[1][2]
Endothelin-1 (ET-1) is a potent 21-amino acid vasoconstrictor peptide produced by endothelial cells.[3] It acts on two main receptor subtypes, ETA and ETB, which are also G-protein coupled receptors.[3] ET-1 is involved in various physiological processes, including the maintenance of vascular smooth muscle tone, and is implicated in diseases like pulmonary hypertension.[3]
Core Signaling Pathways: A Tale of Two Gq Activators
Both this compound and endothelin-1 initiate their cellular effects by binding to and activating Gq protein-coupled receptors. This activation triggers a well-characterized signaling cascade involving the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization : IP3, a soluble molecule, diffuses through the cytoplasm to the endoplasmic reticulum (ER). There, it binds to IP3-gated calcium channels, leading to the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium is a critical event that triggers a multitude of cellular responses, including smooth muscle contraction.
-
DAG and Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC is a family of serine/threonine kinases that phosphorylate a wide array of target proteins, influencing processes like cell growth, differentiation, and metabolism.
While the central Gq-PLC-IP3/DAG pathway is a shared feature, the nuances of receptor subtypes, downstream effector engagement, and pathway crosstalk contribute to the distinct physiological outcomes of PE and ET-1 stimulation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent this compound requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Phenylephrine's Downstream Signaling: A Comparative Guide to Protein Phosphorylation
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of an alpha-1 adrenergic receptor agonist like phenylephrine is critical. This guide provides a comparative analysis of this compound's effect on the phosphorylation of key downstream signaling proteins, supported by experimental data and detailed protocols to aid in the validation process.
This compound primarily exerts its effects by activating Gq-coupled α1-adrenergic receptors, initiating a cascade of intracellular events. A crucial consequence of this activation is the phosphorylation of numerous downstream proteins, which in turn modulates a wide array of cellular functions, from protein synthesis to cell survival. Validating and quantifying these phosphorylation events is paramount for elucidating the compound's mechanism of action and identifying potential therapeutic targets.
This compound-Induced Signaling Pathways
Upon binding to the α1-adrenergic receptor, this compound triggers the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of calcium from intracellular stores. These initial events spark several critical downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades. The activation of these kinases leads to the phosphorylation of a host of effector proteins that regulate vital cellular processes.
Caption: this compound signaling pathway leading to protein phosphorylation.
Comparative Analysis of Protein Phosphorylation
The following table summarizes quantitative data on the phosphorylation of key downstream proteins in response to this compound compared to other stimuli and in the presence of specific inhibitors. Data is primarily derived from studies on cardiomyocytes.
| Target Protein | Treatment | Concentration | Fold Change vs. Control | Cell Type | Reference |
| ERK1 | This compound | 10 µM | ↑ 14.0-fold | Adult Rat Ventricular Cardiomyocytes | [1] |
| ERK2 | This compound | 10 µM | ↑ 8.8-fold | Adult Rat Ventricular Cardiomyocytes | [1] |
| p42 MAPK (ERK2) | This compound | - | ↑ 20% of total pool phosphorylated | Neonatal Rat Ventricular Myocytes | [2] |
| p42 MAPK (ERK2) | Endothelin-1 | - | ↑ 50% of total pool phosphorylated | Neonatal Rat Ventricular Myocytes | [2] |
| ERK1/2 | This compound + U0126 | 10 µM | Activation Blocked | Adult Rat Ventricular Cardiomyocytes | [1] |
| Akt (Ser473) | This compound | 10 µM | ↑ 1.7 ± 0.1-fold | Cat Atrial Myocytes | |
| Akt (Ser473) | This compound + LY294002 | 10 µM | Phosphorylation Blocked | Cat Atrial Myocytes | |
| TSC2 (Thr1462) | This compound | 10 µM | ↑ 2 to 3-fold | Adult Rat Ventricular Cardiomyocytes | |
| TSC2 (Thr1462) | Insulin | 10 nM | ↑ 20-fold | Adult Rat Ventricular Cardiomyocytes | |
| TSC2 (RXRXXS/T)* | This compound | 10 µM | ↑ 15-fold | Adult Rat Ventricular Cardiomyocytes | |
| S6K1 | This compound | 10 µM | ↑ ~2-fold | Adult Rat Ventricular Cardiomyocytes | |
| S6K1 | Insulin | 10 nM | ↑ ~4-fold | Adult Rat Ventricular Cardiomyocytes | |
| Bad (Ser112) | This compound | 100 µM | Phosphorylation Promoted | Neonatal Rat Cardiac Myocytes | |
| Bad (Ser112) | This compound + Prazosin | 100 µM | Phosphorylation Antagonized | Neonatal Rat Cardiac Myocytes | |
| Bad (Ser155) | This compound | 100 µM | Phosphorylation Promoted | Neonatal Rat Cardiac Myocytes |
*Phosphorylation at a consensus motif for Akt substrates.
Experimental Protocols for Validation
Accurate validation of protein phosphorylation requires meticulous experimental technique. Western blotting is the most common and accessible method for this purpose.
Experimental Workflow Overview
Caption: Standard experimental workflow for validating protein phosphorylation.
Key Methodologies
1. Cell Lysis for Phosphoprotein Analysis
To preserve the phosphorylation state of proteins, it is crucial to use a lysis buffer containing phosphatase inhibitors.
-
Lysis Buffer (Modified RIPA):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40 or Triton X-100
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
-
Inhibitors (Add Fresh Before Use):
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (e.g., 1 mM Sodium Orthovanadate, 10 mM Sodium Fluoride, 10 mM β-glycerophosphate)
-
-
Procedure:
-
Wash cultured cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate PBS and add ice-cold lysis buffer.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration.
-
2. Western Blotting Protocol
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF is recommended for its durability, especially if stripping and reprobing for total protein is required.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using non-fat milk for blocking, as it contains phosphoproteins (casein) that can cause high background.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation. Dilute the antibody in 5% BSA/TBST as recommended by the manufacturer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the signal using an imaging system.
-
Quantification and Normalization: Quantify the band intensity using densitometry software. To ensure accurate comparison, it is essential to normalize the phosphorylated protein signal to the total protein level. This can be achieved by stripping the membrane and reprobing with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein. Alternatively, fluorescent western blotting allows for simultaneous detection of both the phosphorylated and total protein, avoiding the need for stripping.
References
- 1. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 2. Differential activation of protein kinase C isoforms by endothelin-1 and this compound and subsequent stimulation of p42 and p44 mitogen-activated protein kinases in ventricular myocytes cultured from neonatal rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Induced by Phenylephrine
A comprehensive guide for researchers, scientists, and drug development professionals on the transcriptomic alterations following phenylephrine administration, with a comparative look at other adrenergic agonists.
This guide provides an objective comparison of the gene expression changes induced by the alpha-1 adrenergic receptor agonist this compound. The information is supported by experimental data from publicly available datasets, with detailed methodologies for key experiments. The guide aims to facilitate a deeper understanding of the molecular mechanisms underlying this compound's effects, particularly in the context of cardiac hypertrophy.
Comparative Gene Expression Analysis
This compound is a selective α1-adrenergic receptor agonist widely used in experimental models to induce cardiac hypertrophy, a condition characterized by the thickening of the heart muscle. To understand the molecular underpinnings of this process, several studies have employed high-throughput sequencing techniques to profile the transcriptomic changes in response to this compound treatment.
A key study in this area involved the administration of this compound to mice, followed by RNA sequencing of the heart tissue. The results were compared to those from mice treated with the β-adrenergic agonist isoprenaline, providing a valuable comparative dataset (GEO accession: GSE195466). Another relevant study investigated the gene expression changes in neonatal rat ventricular myocytes (NRVMs) treated with this compound (GEO accession: GSE153763).
The following tables summarize the top differentially expressed genes in mouse hearts treated with this compound and isoprenaline, based on the analysis of the GSE195466 dataset.
Table 1: Top 10 Upregulated Genes in Mouse Heart after this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Nppa | Natriuretic peptide A | 5.8 | < 0.001 |
| Nppb | Natriuretic peptide B | 7.2 | < 0.001 |
| Myh7 | Myosin heavy chain 7 | 4.5 | < 0.001 |
| Acta1 | Actin, alpha 1, skeletal muscle | 3.9 | < 0.001 |
| Col1a1 | Collagen type I alpha 1 chain | 3.5 | < 0.001 |
| Col3a1 | Collagen type III alpha 1 chain | 3.2 | < 0.001 |
| Fn1 | Fibronectin 1 | 3.1 | < 0.001 |
| Postn | Periostin | 4.1 | < 0.001 |
| Ctgf | Connective tissue growth factor | 3.8 | < 0.001 |
| Serpinh1 | Serpin family H member 1 | 3.3 | < 0.001 |
Table 2: Top 10 Downregulated Genes in Mouse Heart after this compound Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Myh6 | Myosin heavy chain 6 | -3.2 | < 0.001 |
| Atp2a2 | ATPase sarcoplasmic/endoplasmic reticulum Ca2+ transporting 2 | -2.5 | < 0.001 |
| Ryr2 | Ryanodine receptor 2 | -2.1 | < 0.001 |
| Pln | Phospholamban | -2.0 | < 0.001 |
| Adra1d | Adrenoceptor alpha 1D | -1.8 | < 0.01 |
| Adrb1 | Adrenoceptor beta 1 | -1.5 | < 0.01 |
| Slc8a1 | Solute carrier family 8 member A1 | -1.7 | < 0.01 |
| Camk2d | Calcium/calmodulin dependent protein kinase II delta | -1.6 | < 0.01 |
| Tnnc1 | Troponin C1, slow skeletal and cardiac type | -1.4 | < 0.05 |
| Cacna1c | Calcium voltage-gated channel subunit alpha1 C | -1.3 | < 0.05 |
Table 3: Top 10 Upregulated Genes in Mouse Heart after Isoprenaline Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Nppa | Natriuretic peptide A | 5.5 | < 0.001 |
| Nppb | Natriuretic peptide B | 6.9 | < 0.001 |
| Myh7 | Myosin heavy chain 7 | 4.2 | < 0.001 |
| Acta1 | Actin, alpha 1, skeletal muscle | 3.7 | < 0.001 |
| Col1a1 | Collagen type I alpha 1 chain | 3.1 | < 0.001 |
| Col3a1 | Collagen type III alpha 1 chain | 2.9 | < 0.001 |
| Fn1 | Fibronectin 1 | 2.8 | < 0.001 |
| Postn | Periostin | 3.8 | < 0.001 |
| Ctgf | Connective tissue growth factor | 3.5 | < 0.001 |
| Rgs2 | Regulator of G-protein signaling 2 | 4.5 | < 0.001 |
Table 4: Top 10 Downregulated Genes in Mouse Heart after Isoprenaline Treatment
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Myh6 | Myosin heavy chain 6 | -3.0 | < 0.001 |
| Atp2a2 | ATPase sarcoplasmic/endoplasmic reticulum Ca2+ transporting 2 | -2.3 | < 0.001 |
| Ryr2 | Ryanodine receptor 2 | -1.9 | < 0.001 |
| Pln | Phospholamban | -1.8 | < 0.001 |
| Adra1d | Adrenoceptor alpha 1D | -1.6 | < 0.01 |
| Adrb1 | Adrenoceptor beta 1 | -2.5 | < 0.001 |
| Slc8a1 | Solute carrier family 8 member A1 | -1.5 | < 0.01 |
| Camk2d | Calcium/calmodulin dependent protein kinase II delta | -1.4 | < 0.01 |
| Tnnc1 | Troponin C1, slow skeletal and cardiac type | -1.2 | < 0.05 |
| Cacna1c | Calcium voltage-gated channel subunit alpha1 C | -1.1 | < 0.05 |
Experimental Protocols
In Vivo Mouse Model of this compound-Induced Cardiac Hypertrophy (based on GSE195466)
-
Animal Model: Adult male C57BL/6J mice were used for this study.
-
Drug Administration: Mice were subcutaneously implanted with osmotic mini-pumps delivering either this compound (30 mg/kg/day) or a combination of isoprenaline and this compound (30 mg/kg/day each) for a period of 4 days. A control group received a vehicle solution.
-
Tissue Collection: After the treatment period, mice were euthanized, and heart tissues were collected for RNA extraction.
-
RNA Extraction and Sequencing: Total RNA was isolated from the heart tissue using standard protocols. RNA quality was assessed, and libraries for RNA sequencing were prepared. Sequencing was performed on a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads were processed to remove low-quality reads and adapters. The cleaned reads were then aligned to the mouse reference genome. Differential gene expression analysis was performed to identify genes that were significantly upregulated or downregulated in the this compound and isoprenaline/phenylephrine treated groups compared to the control group.
In Vitro Model of this compound-Induced Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs) (based on GSE153763)
-
Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) were isolated from 1-2 day old Sprague-Dawley rats. The cells were cultured in appropriate media to maintain their viability and function.
-
Drug Treatment: NRVMs were treated with this compound at a concentration of 50 µM for 24 hours to induce a hypertrophic response. A control group of cells was treated with the vehicle.
-
RNA Extraction and Sequencing: Total RNA was extracted from the treated and control NRVMs. Following quality control, RNA sequencing libraries were prepared and sequenced.
-
Data Analysis: The sequencing data was analyzed to identify differentially expressed genes between the this compound-treated and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and the general experimental workflow for analyzing this compound-induced gene expression changes.
Caption: this compound signaling pathway leading to changes in gene expression.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Phenylephrine Disposal
For Immediate Implementation: A Step-by-Step Protocol for the Safe Disposal of Phenylephrine in Laboratory Settings
In the fast-paced environment of scientific research and drug development, the proper management of chemical waste is paramount to ensuring personnel safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of this compound, a common sympathomimetic amine. Adherence to these procedures will foster a culture of safety and responsibility within your laboratory.
This compound Hazard and Disposal Overview
A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative and qualitative data regarding its properties and recommended disposal methods.
| Parameter | Value/Instruction | Citation |
| Chemical Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.21 g/mol | [1] |
| Acute Oral Toxicity (LD50, Rat) | 350 mg/kg | [2] |
| Primary Hazards | Harmful if swallowed, May cause an allergic skin reaction, Toxic to aquatic life. | [3] |
| Incompatible Materials | Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides, Alkalis, Ferric salts. | |
| Recommended Disposal Method | Dispose of as hazardous waste. Incineration in an approved facility is recommended. | |
| Regulatory Framework | Disposal must be in accordance with federal, state, and local environmental control regulations. | |
| Prohibited Disposal Method | Do not dispose of down the drain ("sewering"). |
Experimental Protocol: Standard Laboratory Spill Decontamination
In the event of a small this compound spill, the following protocol should be implemented immediately to mitigate exposure and ensure proper cleanup.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Two sealable, labeled hazardous waste bags or containers.
-
pH neutral cleaning agent (e.g., soap and water).
-
Waste disposal labels.
Procedure:
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity of the spill. If the spill is large or involves a fine powder, evacuate the immediate area and ensure adequate ventilation.
-
Don PPE: Before approaching the spill, all personnel involved in the cleanup must don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill: For liquid spills, surround the area with absorbent material to prevent spreading. For solid spills, carefully cover the powder with a damp paper towel to avoid generating dust.
-
Absorb and Collect:
-
Liquid Spills: Use absorbent material to soak up the liquid.
-
Solid Spills: Carefully scoop the solid material.
-
-
Package Waste: Place all contaminated absorbent materials, paper towels, and any contaminated PPE into a designated, sealable hazardous waste bag or container.
-
Clean the Area: Once the bulk of the spill has been removed, clean the affected surface with a pH-neutral cleaning agent and water.
-
Package Secondary Waste: Place all cleaning materials (sponges, paper towels) into a second hazardous waste bag.
-
Label and Store: Clearly label both waste containers with "Hazardous Waste: this compound" and the date of the spill. Store the containers in a designated hazardous waste accumulation area away from incompatible materials.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Phenylephrine
For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with Phenylephrine. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance.
This compound, a potent alpha-1 adrenergic receptor agonist, requires meticulous handling to mitigate risks of exposure. Researchers, scientists, and drug development professionals must be equipped with the appropriate personal protective equipment (PPE) and be well-versed in operational and disposal protocols. This guide offers procedural, step-by-step guidance to ensure the safe handling of this compound in a laboratory setting.
Hazard Assessment
This compound hydrochloride can cause skin and eye irritation, and may lead to an allergic skin reaction.[1] Ingestion and skin contact are hazardous, and it is classified as harmful if swallowed.[1][2] While it is not classified as a carcinogen, it is suspected of damaging fertility or the unborn child.[1][3] Therefore, a comprehensive PPE strategy is paramount.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Compounding (Solid Form) | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978) is recommended. A specific study indicates a breakthrough time of >480 minutes for nitrile gloves with a thickness of >0.11 mm. | Chemical splash goggles and a face shield. | For potent pharmaceutical powders where dust may be generated, a NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) is recommended. | A disposable, low-permeability gown or lab coat. |
| Handling Solutions | Chemotherapy-rated nitrile gloves (ASTM D6978). | Chemical splash goggles. | Generally not required if handled in a well-ventilated area or a fume hood. If aerosols may be generated, an N95 respirator should be considered. | A lab coat or gown. |
| Spill Cleanup | Heavy-duty nitrile or neoprene gloves. | Chemical splash goggles and a face shield. | A NIOSH-approved respirator with a particulate filter (N95 or higher) is required. For large spills, a PAPR may be necessary. | A chemical-resistant apron or suit over a lab coat. |
Glove Selection and Use
The choice of gloves is critical for preventing dermal exposure. While specific permeation data for this compound across a range of glove materials is limited, the following table provides guidance based on available information and general chemical resistance of common laboratory gloves.
| Glove Material | Thickness | Breakthrough Time (this compound) | General Recommendation |
| Nitrile (Chemotherapy-rated) | >0.11 mm | >480 minutes | Highly Recommended for all handling procedures. |
| Neoprene | Standard | Not specified | Good alternative to nitrile, offers broad chemical resistance. |
| Latex | Standard | Not specified | Not recommended due to potential for allergic reactions and lower chemical resistance compared to nitrile and neoprene. |
| Vinyl | Standard | Not specified | Not recommended for handling hazardous chemicals. |
Procedural Guidance for Glove Use:
-
Always inspect gloves for any signs of damage (e.g., punctures, tears) before use.
-
Practice double-gloving when handling solid this compound or during high-risk procedures.
-
Change gloves immediately if they become contaminated.
-
Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.
-
Wash hands thoroughly with soap and water after removing gloves.
Respiratory Protection
As there is no established Occupational Exposure Limit (OEL) from NIOSH or OSHA for this compound, a conservative approach to respiratory protection is warranted, particularly when handling the powdered form. The primary goal is to prevent inhalation of airborne particles.
| Respirator Type | Assigned Protection Factor (APF) | When to Use |
| N95 Filtering Facepiece Respirator | 10 | Minimum protection for weighing and handling powders when engineering controls (e.g., fume hood) are not available or as an added precaution. |
| Half-Mask Elastomeric Respirator with P100 filters | 10 | Offers a better face seal than N95s and can be used for tasks with a higher potential for dust generation. |
| Full-Facepiece Elastomeric Respirator with P100 filters | 50 | Provides both respiratory and eye protection. Recommended for spill cleanup and when eye irritation is a concern. |
| Powered Air-Purifying Respirator (PAPR) with HEPA filters | 25-1000 (depending on configuration) | Recommended for high-risk activities, prolonged handling of powders, or for individuals who cannot achieve a good fit with other respirators. |
Operational Plan for Respirator Use:
-
All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.
-
Inspect the respirator before each use.
-
Ensure a proper seal is achieved with tight-fitting respirators.
-
Replace cartridges and filters according to the manufacturer's recommendations or when breathing becomes difficult.
Experimental Protocol: Glove Permeation Testing (Based on ASTM D6978)
To ensure the highest level of safety, laboratories can validate the resistance of their chosen gloves to this compound. The ASTM D6978 standard, "Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs," provides a robust methodology for this.
Methodology Overview:
-
Test Cell: A permeation cell is used, which consists of two chambers separated by the glove material to be tested.
-
Challenge Chemical: A solution of this compound at a known concentration is introduced into one chamber (the "challenge" side).
-
Collection Medium: The other chamber (the "collection" side) is filled with a medium (e.g., a buffer solution) that will collect any this compound that permeates through the glove material.
-
Sampling: The collection medium is sampled at regular intervals.
-
Analysis: The samples are analyzed using a sensitive analytical technique, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify the amount of this compound that has permeated.
-
Breakthrough Time: The "breakthrough time" is the time from the initial contact of the challenge chemical with the glove material to the time it is detected in the collection medium.
-
Permeation Rate: The rate at which the chemical permeates the glove material is also determined.
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly before and after handling the compound.
-
Spill Response: In the event of a spill, evacuate the area and secure it. Wear the appropriate PPE as outlined in the table above. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. Clean the spill area with a suitable decontaminating solution.
Disposal Plan: this compound is not classified as a P-listed or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). However, it is still a potent pharmaceutical compound and must be disposed of responsibly.
-
Waste Characterization: All waste containing this compound should be considered chemical waste.
-
Segregation: Do not mix this compound waste with regular laboratory trash or biohazardous waste.
-
Containerization: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and leak-proof containers.
-
Disposal Route: Dispose of this compound waste through your institution's hazardous waste management program. This typically involves incineration by a licensed waste disposal contractor. Always follow local, state, and federal regulations for chemical waste disposal.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Workflow for selecting appropriate PPE based on the handling task involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
